1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde
Description
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Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]benzimidazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-12-6-2-1-5-11(12)9-18-14-8-4-3-7-13(14)17-15(18)10-19/h1-8,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKDANOPKUEJMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20360198 | |
| Record name | 1-(2-CHLOROBENZYL)-1H-BENZIMIDAZOLE-2-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
537010-38-1 | |
| Record name | 1-(2-CHLOROBENZYL)-1H-BENZIMIDAZOLE-2-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde
Abstract
This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 1-(2-chlorobenzyl)-1H-benzimidazole-2-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. We present a robust, two-step synthetic pathway, explain the chemical principles underpinning the methodology, and offer detailed, step-by-step protocols for synthesis and purification. Furthermore, this guide outlines a complete analytical workflow for structural confirmation and purity assessment, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, chemists, and drug development professionals seeking to synthesize and utilize this versatile compound.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole moiety, a bicyclic system composed of fused benzene and imidazole rings, is a privileged structure in drug discovery.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a wide array of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and antihypertensive effects.[1][2] The functionalization of the benzimidazole core at the N-1 and C-2 positions allows for the fine-tuning of its pharmacological profile.
The target molecule, this compound (CAS No: 537010-38-1), is a particularly useful synthetic intermediate.[3][4] The aldehyde group at the C-2 position serves as a reactive handle for a multitude of chemical transformations, such as condensation and nucleophilic addition reactions, enabling the construction of more complex molecular architectures.[5] The 2-chlorobenzyl substituent at the N-1 position provides steric and electronic modulation, influencing the compound's overall properties. This guide details a reliable method for its preparation and thorough characterization.
Retrosynthetic Analysis and Strategy
The synthesis of this compound is most logically approached via a two-step sequence starting from a readily available precursor.
-
N-Alkylation: The first step involves the nucleophilic substitution reaction between a benzimidazole precursor and 2-chlorobenzyl chloride. This establishes the crucial N-C bond.
-
C-2 Formylation: The second step introduces the aldehyde functionality at the C-2 position of the N-substituted benzimidazole ring. The Vilsmeier-Haack reaction is the method of choice for this transformation due to its efficiency and selectivity for electron-rich heterocyclic systems.[6][7][8]
This strategy is advantageous as it utilizes well-established and high-yielding reactions, allowing for the reliable production of the target compound.
Caption: Overall two-step synthetic route.
Detailed Experimental Protocols
Step 1: Synthesis of 1-(2-Chlorobenzyl)-1H-benzimidazole
This procedure details the N-alkylation of 1H-benzimidazole. The choice of a strong base, such as sodium hydride (NaH), is critical for the complete deprotonation of the benzimidazole N-H proton (pKa ≈ 13.2), generating a highly nucleophilic benzimidazolide anion.[9] Anhydrous dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it readily dissolves the reactants and does not interfere with the strong base.
Materials:
-
1H-Benzimidazole (1.0 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
2-Chlorobenzyl chloride (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water & Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of 1H-benzimidazole (1.0 eq) in anhydrous DMF to the NaH suspension.
-
Allow the reaction mixture to stir at room temperature for 1 hour. During this time, the evolution of hydrogen gas should cease, indicating complete formation of the benzimidazolide anion.
-
Re-cool the mixture to 0 °C and add 2-chlorobenzyl chloride (1.1 eq) dropwise.
-
Let the reaction proceed at room temperature for 3-5 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting benzimidazole is consumed.
-
Upon completion, cautiously quench the reaction by the slow addition of ice-cold water.
-
Extract the product into ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain 1-(2-chlorobenzyl)-1H-benzimidazole as a pure solid.
Step 2: Synthesis of this compound
This step employs the Vilsmeier-Haack reaction, a classic method for formylating electron-rich aromatic and heteroaromatic compounds.[7][10] The reaction first involves the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from DMF and phosphorus oxychloride (POCl₃).[8][11] The electron-rich C-2 position of the N-substituted benzimidazole then attacks this reagent, leading to the formation of an iminium intermediate, which is subsequently hydrolyzed during aqueous workup to yield the final aldehyde.[6][7]
Materials:
-
1-(2-Chlorobenzyl)-1H-benzimidazole (1.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃, 1.5 eq)
-
Sodium acetate (NaOAc)
-
Dichloromethane (DCM) or Diethyl ether (Et₂O)
-
Deionized water & Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Protocol:
-
In a flame-dried flask under an inert atmosphere, dissolve the intermediate 1-(2-chlorobenzyl)-1H-benzimidazole (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise, maintaining the temperature below 5 °C. A thick precipitate of the Vilsmeier reagent complex may form.
-
Allow the reaction to stir at room temperature for 4-6 hours, then heat to 60-70 °C for an additional 1-2 hours to ensure completion. Monitor by TLC.
-
Cool the reaction mixture back to 0 °C.
-
Carefully add a saturated aqueous solution of sodium acetate (NaOAc) to hydrolyze the iminium intermediate and neutralize the acid. Stir for 15 minutes.
-
Dilute the mixture with water and extract with a suitable organic solvent like DCM or Et₂O (3 x volumes).
-
Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to afford the pure this compound.
Safety Precautions:
-
Sodium hydride (NaH) is highly flammable and reacts violently with water. Handle it strictly under an inert atmosphere.[9]
-
Phosphorus oxychloride (POCl₃) is corrosive and reacts with moisture. All manipulations should be performed in a well-ventilated fume hood.
-
2-Chlorobenzyl chloride is a lachrymator and toxic. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[9]
Characterization Workflow
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The workflow involves a combination of spectroscopic and chromatographic techniques.
Caption: Standard workflow for purification and characterization.
Spectroscopic Data
The following tables summarize the expected key data points for the successful characterization of the target molecule.
Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃ or DMSO-d₆)
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Rationale |
|---|---|---|---|
| Aldehyde (-CHO) | ~9.8 - 10.2 (s, 1H) | ~185 - 190 | Deshielded proton and carbon of the aldehyde group. |
| Benzyl (-CH₂-) | ~5.8 - 6.0 (s, 2H) | ~45 - 50 | Methylene protons adjacent to the nitrogen and aromatic ring. |
| Benzimidazole (C4-H, C7-H) | ~7.8 - 8.0 (m, 2H) | ~110 - 125 | Aromatic protons on the benzimidazole core. |
| Benzimidazole (C5-H, C6-H) | ~7.3 - 7.5 (m, 2H) | ~120 - 130 | Aromatic protons on the benzimidazole core. |
| 2-Chlorobenzyl (Aromatic) | ~6.9 - 7.4 (m, 4H) | ~127 - 135 | Aromatic protons on the chlorobenzyl substituent. |
| Benzimidazole (C2) | - | ~145 - 150 | Carbon bearing the aldehyde group. |
| Benzimidazole (C=N) | - | ~140 - 145 | Quaternary carbons of the imidazole ring. |
| C-Cl | - | ~130 - 135 | Carbon bearing the chlorine atom. |
Table 2: Predicted FTIR and Mass Spectrometry Data
| Technique | Expected Value | Assignment |
|---|---|---|
| FTIR (cm⁻¹) | ~1680 - 1700 | C=O stretch (aldehyde) |
| ~1610 - 1630 | C=N stretch (imidazole ring) | |
| ~3050 - 3100 | Aromatic C-H stretch | |
| ~2820, ~2720 | C-H stretch (aldehyde, Fermi resonance) | |
| ~740 - 760 | C-Cl stretch | |
| MS (m/z) | 270.72 | [M]⁺ for C₁₅H₁₁ClN₂O |
| 271.72 | [M+H]⁺ (ESI) |
| | 91, 125 | Characteristic fragments (tropylium, chlorotropylium ions) |
Note: Actual spectral values may vary slightly based on the solvent and instrument used.
Conclusion
This guide outlines a reliable and well-documented pathway for the synthesis of this compound. The two-step approach, involving N-alkylation followed by a Vilsmeier-Haack formylation, is efficient and scalable for laboratory settings. The detailed characterization workflow provides a robust framework for verifying the structural integrity and purity of the final product, which is a key prerequisite for its application in further synthetic endeavors, particularly in the fields of medicinal chemistry and drug discovery.
References
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Der Pharma Chemica. A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. Available at: [Link]
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E-RESEARCHCO. Synthesis of Some Novel N-alkylated 2-chloro-BenzimidazoleDerivatives. Available at: [Link]
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NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link]
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PharmaTutor. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]
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J&K Scientific LLC. Vilsmeier-Haack Reaction. Available at: [Link]
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ResearchGate. Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Available at: [Link]
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ResearchGate. Synthesis and effect of N-alkylation on antibacterial activity of 2-(Benzylthio) methyl-1H-benzimidazole derivatives. Available at: [Link]
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National Institute of Standards and Technology. 1H-Benzimidazole - Mass spectrum (electron ionization). Available at: [Link]
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MDPI. Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Available at: [Link]
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Oriental Journal of Chemistry. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Available at: [Link]
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Silae and Nature. Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Available at: [Link]
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PubChem. 1-(2-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde. Available at: [Link]
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Oriental Journal of Chemistry. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Available at: [Link]
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PubMed Central. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Available at: [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties of 1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document is structured to deliver not just data, but also the scientific context and experimental rationale crucial for its application in research and development.
Introduction
Benzimidazole derivatives are a cornerstone in the development of new therapeutic agents, exhibiting a wide range of pharmacological activities. The title compound, this compound, incorporates several key structural features: a benzimidazole core, a reactive aldehyde group, and a 2-chlorobenzyl substituent. This unique combination of moieties suggests its potential as a versatile building block for the synthesis of more complex molecules with diverse biological targets. Understanding its fundamental physicochemical properties is the first critical step in unlocking its full potential in drug design and development.
Molecular Structure and Key Features
The molecular structure of this compound is fundamental to its chemical behavior and biological activity. The benzimidazole scaffold provides a rigid, aromatic core, while the aldehyde group at the 2-position serves as a key reactive handle for further chemical modifications. The N-alkylation with a 2-chlorobenzyl group introduces a degree of lipophilicity and conformational flexibility.
Diagram 1: Molecular Structure of this compound
A 2D representation of the molecular structure.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties is paramount for predicting a compound's behavior in biological systems and for designing appropriate experimental conditions.
| Property | Value | Source/Method |
| Molecular Formula | C₁₅H₁₁ClN₂O | - |
| Molecular Weight | 270.72 g/mol | [1] |
| Physical Form | Solid | [1] |
| Purity | ≥95% | [1] |
| CAS Number | 537010-38-1 | [1][2] |
| LogP (calculated) | 3.96 | [2] |
| Melting Point | Not experimentally determined. Predicted to be in the range of 150-180 °C based on similar benzimidazole derivatives. | Prediction |
| Boiling Point | Not determined due to thermal lability. | - |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols and poorly soluble in water. | Prediction |
| pKa | Not experimentally determined. The benzimidazole nitrogen is weakly basic. | Prediction |
Expert Insights: The calculated LogP value of 3.96 suggests that the compound is lipophilic, which has significant implications for its membrane permeability and potential for oral absorption. However, this also indicates a potential for lower aqueous solubility, a common challenge in drug development. The aldehyde functionality can also participate in reversible hydration in aqueous media, which may influence its reactivity and spectroscopic characterization.
Synthesis and Purification
The synthesis of this compound can be achieved through a multi-step process, leveraging established benzimidazole synthesis methodologies.
Diagram 2: Proposed Synthetic Workflow
A plausible multi-step synthesis route.
Experimental Protocol: A Representative Synthesis
Disclaimer: This is a representative protocol based on established chemical principles for the synthesis of analogous compounds. It should be optimized and validated in a laboratory setting.
Step 1: Synthesis of 1-(2-Chlorobenzyl)-1H-benzimidazole-2-amine
-
To a solution of 2-aminobenzimidazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add 2-chlorobenzyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitate by vacuum filtration, wash with water, and dry to yield the crude product.
-
Purify by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality Behind Experimental Choices:
-
Base and Solvent: Potassium carbonate is a mild base suitable for the N-alkylation of benzimidazoles. DMF is an excellent polar aprotic solvent for this type of reaction, facilitating the dissolution of the reactants and promoting the SN2 reaction.
-
Temperature: Gentle heating is often required to drive the reaction to completion in a reasonable timeframe.
Step 2: Synthesis of 1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbonitrile
-
Suspend the product from Step 1 (1.0 eq) in a mixture of aqueous sulfuric acid at 0-5 °C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for 30-60 minutes to ensure complete diazotization.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution.
-
Allow the reaction to warm to room temperature and then heat gently to 50-60 °C until nitrogen evolution ceases.
-
Cool, neutralize with a base (e.g., sodium carbonate), and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude nitrile by column chromatography.
Step 3: Reduction to this compound
-
Dissolve the nitrile from Step 2 (1.0 eq) in anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add diisobutylaluminium hydride (DIBAL-H) (1.2 eq, as a solution in toluene or hexanes) dropwise.
-
Stir the reaction at -78 °C for 2-3 hours.
-
Quench the reaction by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Separate the organic layer, and extract the aqueous layer with toluene or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude aldehyde.
-
Purify by column chromatography on silica gel.
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aldehyde Proton: A singlet is expected in the downfield region, typically between δ 9.5-10.5 ppm.
-
Aromatic Protons: Complex multiplets will be observed in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons on the benzimidazole ring and the 2-chlorobenzyl group.
-
Methylene Protons: A singlet corresponding to the -CH₂- group connecting the benzyl and benzimidazole moieties is expected around δ 5.5-6.0 ppm.
-
-
¹³C NMR:
-
Carbonyl Carbon: The aldehyde carbon will appear as a singlet in the highly deshielded region of the spectrum, around δ 185-195 ppm.
-
Aromatic and Heterocyclic Carbons: A series of signals in the δ 110-150 ppm range will correspond to the carbons of the benzimidazole and chlorobenzyl rings.
-
Methylene Carbon: The benzylic carbon signal is expected around δ 45-55 ppm.
-
Infrared (IR) Spectroscopy
-
C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group is expected around 1680-1700 cm⁻¹.
-
C-H Stretch (Aldehyde): A pair of weak to medium bands may be observed around 2820 and 2720 cm⁻¹.
-
Aromatic C=C and C=N Stretches: Multiple bands in the 1450-1620 cm⁻¹ region.
-
C-Cl Stretch: A band in the fingerprint region, typically around 750-800 cm⁻¹.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 270, with an isotopic peak at m/z 272 (M+2) with approximately one-third the intensity of the molecular ion peak, which is characteristic of the presence of a single chlorine atom.
-
Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the aldehyde group (-CHO), the chlorobenzyl group, and cleavage of the benzimidazole ring.
Potential Applications in Drug Discovery and Development
The structural features of this compound make it a promising scaffold and intermediate in medicinal chemistry.
-
Antimicrobial Agents: The benzimidazole core is present in many antimicrobial drugs. The aldehyde can be derivatized to form Schiff bases, hydrazones, and other functionalities known to possess antibacterial and antifungal activities.
-
Anticancer Agents: Many benzimidazole derivatives exhibit anticancer properties. The title compound can serve as a precursor for the synthesis of novel compounds to be screened for cytotoxic activity against various cancer cell lines.
-
Antiviral and Antiparasitic Drugs: The benzimidazole scaffold is a key component of several anthelmintic drugs. Further modification of the aldehyde group could lead to new antiviral and antiparasitic candidates.
Conclusion
This compound is a compound with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its known and predicted physicochemical properties, a plausible synthetic route with experimental considerations, and an outline of its expected spectroscopic characteristics. While further experimental validation of some properties is warranted, the information presented here serves as a solid foundation for researchers and drug development professionals to effectively utilize this compound in their scientific endeavors.
References
Sources
1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde IUPAC name and CAS number
An In-depth Technical Guide to 1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde for Advanced Drug Discovery
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental chemical identity, propose a robust synthetic pathway grounded in established methodologies, and explore its potential as a scaffold for drug development. The benzimidazole core is a well-established "privileged structure" in pharmacology, known for its diverse biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and field-proven insights into the synthesis and potential applications of this specific derivative.
Chemical Identity and Physicochemical Properties
The foundational step in any research endeavor is the unambiguous identification of the compound of interest. This compound is a derivative of benzimidazole, featuring a 2-chlorobenzyl group at the N1 position and a carbaldehyde (formyl) group at the C2 position.
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 537010-38-1 | [1] |
| Molecular Formula | C₁₅H₁₁ClN₂O | [1] |
| Molecular Weight | 270.72 g/mol | |
| Physical Form | Solid | [1] |
| Purity (Typical) | ≥95% | [1] |
| InChI Key | QZKDANOPKUEJMM-UHFFFAOYSA-N |
The Benzimidazole Scaffold: A Cornerstone of Medicinal Chemistry
The benzimidazole ring system is a bicyclic aromatic heterocycle formed by the fusion of a benzene ring with an imidazole ring.[] Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, including enzymes and proteins, through mechanisms like hydrogen bonding and π–π stacking.[3] This versatility has made the benzimidazole scaffold a "privileged structure" in medicinal chemistry, leading to the development of drugs with a vast range of pharmacological activities.[][4]
These activities include:
-
Anticancer[][3]
-
Anti-inflammatory and Analgesic[6]
-
Antiviral[4]
-
Antihypertensive[4]
-
Proton Pump Inhibitors (Antiulcer)[6]
The specific substitutions on the benzimidazole core, such as the 2-chlorobenzyl and carbaldehyde groups in our topic compound, are critical for modulating this activity, influencing factors like target specificity, potency, and pharmacokinetic properties. The aldehyde group, in particular, serves as a versatile chemical handle for further synthetic modifications, enabling the creation of extensive compound libraries for screening.
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Unlocking the Therapeutic Potential of 1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde: A Theoretical and In-Silico Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzimidazole Scaffold and Its Therapeutic Promise
The benzimidazole nucleus, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole, is a cornerstone in medicinal chemistry. Its structural similarity to naturally occurring purine bases allows it to readily interact with a multitude of biological targets, making it a "privileged scaffold" in drug discovery.[1][2] Benzimidazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] The versatility of the benzimidazole core allows for substitutions at various positions, particularly at the N-1 and C-2 positions, enabling the fine-tuning of its steric, electronic, and pharmacokinetic properties to achieve desired therapeutic effects.[2] This guide focuses on a specific derivative, 1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde, exploring its structural and electronic characteristics through a comprehensive theoretical and in-silico lens.
Molecular Architecture and Synthesis of this compound
The title compound, this compound, features a benzimidazole core with a 2-chlorobenzyl group attached at the N-1 position and a carbaldehyde (formyl) group at the C-2 position. The presence of the electron-withdrawing chlorine atom on the benzyl ring and the aldehyde group at the active C-2 position suggests potentially significant biological activity.
The synthesis of such N-1, C-2 disubstituted benzimidazoles typically follows a multi-step pathway. A common approach involves the initial condensation of o-phenylenediamine with a suitable carboxylic acid or aldehyde to form the benzimidazole ring.[4][5] This is followed by an N-alkylation step, where the benzimidazole nitrogen is reacted with an appropriate alkyl halide, in this case, 2-chlorobenzyl chloride, in the presence of a base.[5]
Part 1: Theoretical Investigations using Density Functional Theory (DFT)
To elucidate the molecular properties of this compound, quantum chemical calculations are indispensable. Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of molecules, offering a balance between accuracy and computational cost.[6][7] For this analysis, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a 6-31G** basis set is a widely accepted level of theory for optimizing the geometry and predicting the electronic properties of organic molecules.[1]
Geometric Structure Optimization
The initial step in the theoretical analysis is the optimization of the molecule's geometry to find its most stable conformation (lowest energy state). This process involves calculating the bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule. The optimized structure provides insights into the spatial arrangement of the atoms and the overall shape of the molecule, which are crucial for understanding its interaction with biological targets. The expected optimized structure would reveal the relative orientations of the benzimidazole, 2-chlorobenzyl, and carbaldehyde moieties.
Table 1: Predicted Optimized Geometrical Parameters of this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C=O (aldehyde) | ~1.21 |
| C-N (imidazole) | ~1.38 | |
| C-Cl (benzyl) | ~1.75 | |
| N-CH2 (benzyl) | ~1.48 | |
| **Bond Angles (°) ** | O=C-C (aldehyde) | ~124° |
| C-N-C (imidazole) | ~108° | |
| Cl-C-C (benzyl) | ~119° | |
| Dihedral Angles (°) | Benzimidazole-Benzyl | Variable, defines conformation |
Note: These are predicted values based on typical DFT calculations for similar structures. Actual values would be obtained from a specific computational output.
Frontier Molecular Orbital (FMO) Analysis
The electronic properties of a molecule are primarily governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.[1] The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller energy gap generally implies higher reactivity.[1]
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzimidazole ring system, while the LUMO would likely be distributed over the carbaldehyde group and the benzimidazole ring, reflecting the electron-withdrawing nature of the formyl group.
Table 2: Predicted FMO Properties of this compound
| Parameter | Predicted Value (eV) |
| EHOMO | ~ -6.5 eV |
| ELUMO | ~ -2.5 eV |
| Energy Gap (ΔE) | ~ 4.0 eV |
Note: These are estimated values. Precise energies are subject to the specifics of the DFT calculation.
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack.[1] The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. Green areas represent neutral potential.
In the MEP map of the title compound, the oxygen atom of the carbaldehyde group is expected to be the region of highest negative potential, making it a likely site for hydrogen bonding and electrophilic interactions. The hydrogen atoms and the regions around the benzimidazole ring protons are expected to exhibit positive potential.
Part 2: In-Silico Evaluation of Biological Activity: Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[8][9] This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interactions.
Given the established anticancer activity of many benzimidazole derivatives, a hypothetical molecular docking study could be performed against a relevant cancer target, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which is often overexpressed in various cancers.[9]
Docking Protocol
A typical molecular docking workflow involves the following steps:
-
Preparation of the Receptor: The 3D crystal structure of the target protein (e.g., EGFR kinase domain) is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed, and polar hydrogen atoms are added.
-
Preparation of the Ligand: The 3D structure of this compound is generated and its energy is minimized, often using the same level of theory as the DFT calculations.
-
Docking Simulation: A docking program (e.g., AutoDock Vina) is used to systematically search for the optimal binding pose of the ligand within the active site of the receptor.[1] The program calculates a binding affinity score (usually in kcal/mol), which estimates the strength of the interaction. More negative scores indicate stronger binding.
-
Analysis of Results: The predicted binding poses are visualized and analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site.
Predicted Binding Interactions
Based on the structure of this compound, it is plausible that the benzimidazole core could form hydrogen bonds with key residues in the EGFR active site, such as Met793, a common interaction for EGFR inhibitors. The carbaldehyde oxygen could act as a hydrogen bond acceptor, while the aromatic rings could engage in hydrophobic and pi-pi stacking interactions with surrounding residues. The 2-chlorobenzyl group would likely occupy a hydrophobic pocket within the binding site.
Table 3: Hypothetical Molecular Docking Results against EGFR
| Ligand | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |
| This compound | -8.0 to -10.0 (Predicted) | Met793, Leu718, Val726, Ala743, Lys745, Thr790 | Hydrogen Bonding, Hydrophobic, Pi-Alkyl |
Note: These are hypothetical results to illustrate the expected outcome of a molecular docking study.
Visualizations
Caption: Molecular structure of this compound.
Caption: Workflow for DFT-based theoretical studies.
Caption: Predicted interactions from molecular docking with EGFR.
Conclusion and Future Directions
This technical guide outlines a comprehensive theoretical framework for the study of this compound. Through the application of Density Functional Theory, we can gain profound insights into its structural and electronic properties, which are fundamental to its chemical behavior and potential biological activity. The analysis of Frontier Molecular Orbitals and the Molecular Electrostatic Potential map helps in identifying its reactivity and potential interaction sites.
Furthermore, in-silico techniques like molecular docking provide a powerful means to predict its binding affinity and interaction patterns with relevant biological targets, such as EGFR kinase. The hypothetical docking results suggest that this compound could be a promising candidate for further investigation as an anticancer agent.
The logical next steps in the evaluation of this compound would be its chemical synthesis, followed by thorough spectroscopic characterization using techniques like FT-IR, ¹H-NMR, and ¹³C-NMR to confirm its structure. Subsequently, in-vitro biological assays are essential to validate the computationally predicted activities and to determine its efficacy and potency. The theoretical studies presented here serve as a robust foundation, guiding and accelerating the experimental drug discovery process.
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A Technical Guide to the Structural Elucidation of 1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde
Authored for: Researchers, Scientists, and Drug Development Professionals Preamble: The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] Its rigid, planar structure and ability to engage in various intermolecular interactions make it a privileged pharmacophore. This guide focuses on a specific derivative, 1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde, a compound available commercially but whose detailed single-crystal X-ray structure is not yet publicly documented in the searched scientific literature.[4][5]
In the absence of a solved structure, this document serves as an expert guide to its determination and analysis. It outlines the requisite experimental protocols with an emphasis on the rationale behind each step, from synthesis to final structural refinement. The methodologies are grounded in established practices for related benzimidazole derivatives, providing a robust framework for researchers seeking to characterize this or analogous compounds.[1][6][7]
Part 1: Synthesis and Spectroscopic Characterization
The journey to a crystal structure begins with the synthesis and unequivocal identification of the compound. The most prevalent and reliable method for synthesizing N-substituted benzimidazoles involves the condensation of an appropriate o-phenylenediamine with an aldehyde.[3][8]
Synthetic Protocol: The Phillips-Ladenburg Reaction
The synthesis of this compound can be approached by first preparing the N-substituted diamine followed by cyclization, or by direct alkylation of a pre-formed benzimidazole. A common and effective route involves the condensation of N-(2-Chlorobenzyl)benzene-1,2-diamine with a glyoxal equivalent. A more direct, established method for analogous compounds involves the reaction of o-phenylenediamine with the corresponding aldehyde.[3][8]
Experimental Workflow:
-
Reaction Setup: To a solution of o-phenylenediamine (1.0 equivalent) in a suitable solvent such as ethanol, add 2-chlorobenzaldehyde (1.0-1.2 equivalents).[8][9]
-
Condensation: The mixture is typically refluxed for several hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.[8]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified. Column chromatography using a silica gel stationary phase with a solvent system like ethyl acetate/n-hexane is a standard and effective method for isolating the pure benzimidazole derivative.[8]
The diagram below illustrates the general synthetic pathway.
Caption: General synthesis scheme for benzimidazole derivatives.
Spectroscopic Verification
Before proceeding to crystallization, the identity and purity of the synthesized compound must be confirmed.
-
NMR Spectroscopy (¹H and ¹³C): Nuclear Magnetic Resonance is the most powerful tool for structural elucidation in solution.[10] For the title compound, one would expect to see distinct signals for the aromatic protons on the benzimidazole core and the 2-chlorobenzyl group, as well as a characteristic singlet for the aldehyde proton (typically δ 9-10 ppm).[11] The ¹³C NMR would show corresponding signals for all unique carbon atoms, including the carbonyl carbon of the aldehyde group (typically δ 180-200 ppm).[12]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.[13] The spectrum should exhibit a strong absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde. Other key peaks would include C=N stretching of the imidazole ring and C-H stretching of the aromatic rings.[11]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For C₁₅H₁₁ClN₂O, the expected molecular ion peak [M]⁺ would be approximately 270.72 g/mol .[4]
Part 2: Crystal Growth and X-Ray Diffraction
Obtaining a high-quality single crystal is often the most challenging step in structure determination. The quality of the crystal directly dictates the quality of the diffraction data and the accuracy of the final structure.[6]
Protocol for Single Crystal Growth
The slow evaporation technique is a widely successful method for growing single crystals of organic molecules like benzimidazole derivatives.[6][12]
Step-by-Step Methodology:
-
Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the compound moderately at room temperature. A solvent screen using small vials with solvents of varying polarity (e.g., ethanol, acetonitrile, ethyl acetate, dichloromethane, or mixtures thereof) is performed to identify suitable candidates.
-
Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.
-
Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites, leading to the formation of multiple small crystals instead of a single large one.
-
Evaporation: Cover the vial with a cap pierced with a few small holes or with paraffin film. This allows the solvent to evaporate slowly and controllably over several days to weeks. The vessel should be left in a vibration-free environment at a constant temperature.[6]
-
Crystal Harvesting: Once crystals of sufficient size (typically > 0.1 mm in all dimensions) have formed, they should be carefully harvested from the mother liquor.
Single-Crystal X-ray Diffraction (SC-XRD)
This is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.
The workflow for data collection and structure solution is a standardized, self-validating process.
Caption: Workflow for single-crystal X-ray structure determination.
Data Collection Protocol:
-
A suitable crystal is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations, which improves the quality of the diffraction data.[6]
-
The diffractometer, using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation), rotates the crystal through a series of angles while a detector records the positions and intensities of the diffracted X-ray beams.[6]
Structure Solution and Refinement:
-
Structure Solution: The collected data (a set of reflections with corresponding intensities) is used to solve the "phase problem." For small molecules, "direct methods" are typically employed using software like SHELXS to determine the initial positions of the atoms in the unit cell.[6][7]
-
Structure Refinement: The initial atomic model is then refined using a least-squares process with software like SHELXL.[7] This process optimizes the atomic coordinates and thermal displacement parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model.
Part 3: Anticipated Structural Features & Analysis
While the specific data for the title compound is unavailable, we can predict its key structural characteristics based on the extensive literature on related benzimidazole derivatives.[1][7][14]
Molecular Geometry
The core benzimidazole ring system is expected to be nearly planar.[1][7] The dihedral angle between the benzimidazole plane and the attached 2-chlorobenzyl ring will be a key conformational feature, influencing how the molecule packs in the crystal lattice.
Crystallographic Data (Illustrative Example)
The following table summarizes the kind of data that would be obtained from a successful crystallographic analysis. The values presented are hypothetical but are representative of similar organic molecules.
| Parameter | Anticipated Value / Information |
| Chemical Formula | C₁₅H₁₁ClN₂O |
| Formula Weight | 270.72 |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P-1 (common for centrosymmetric packing) |
| a (Å) | 10 - 15 |
| b (Å) | 8 - 12 |
| c (Å) | 15 - 20 |
| α, γ (°) | 90 |
| β (°) | 95 - 105 (for Monoclinic) |
| Volume (ų) | 1800 - 2200 |
| Z (molecules/unit cell) | 4 or 8 |
| R-factor (R1) | < 0.05 (for a well-refined structure) |
| Goodness-of-fit (S) | ~1.0 |
Intermolecular Interactions
The crystal packing will be stabilized by a network of non-covalent interactions. In benzimidazole derivatives, the following are commonly observed:[1][7]
-
π-π Stacking: The planar aromatic rings of the benzimidazole and chlorobenzyl groups are likely to engage in offset π-π stacking interactions, which are crucial for the stability of the crystal structure.[7]
-
C-H···N/O Hydrogen Bonds: Weak hydrogen bonds involving the aldehyde oxygen or the imidazole nitrogen as acceptors and aromatic C-H groups as donors are expected to play a significant role in the three-dimensional architecture.[1]
-
Halogen Interactions: The chlorine atom on the benzyl ring may participate in C-H···Cl or other weak halogen bonding interactions.
The diagram below illustrates the key structural components.
Caption: Key functional components of the target molecule.
Conclusion
Determining the single-crystal X-ray structure of this compound is a critical step in its solid-state characterization. This guide provides a comprehensive, expert-led framework for achieving this goal, from chemical synthesis to crystallographic refinement. The resulting 3D structure would provide invaluable, unambiguous insights into its molecular conformation, electronic properties, and the specific intermolecular interactions that govern its assembly in the solid state. Such data is fundamental for rational drug design, polymorphism studies, and advancing the broader understanding of benzimidazole chemistry.
References
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IntechOpen. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. DOI: [Link]. Retrieved from
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Unveiling the Therapeutic Potential of 1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde: A Technical Guide for Drug Discovery Professionals
Introduction: The Benzimidazole Scaffold as a Cornerstone in Medicinal Chemistry
The benzimidazole nucleus, a bicyclic aromatic system composed of fused benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry. Its structural similarity to naturally occurring purine nucleosides allows for facile interaction with a multitude of biological macromolecules, leading to a broad spectrum of pharmacological activities.[1][2] Historically, benzimidazole derivatives have been successfully developed into a range of therapeutics, including anthelmintics (e.g., albendazole), proton pump inhibitors (e.g., omeprazole), and even anticancer agents (e.g., bendamustine).[3] The versatility of the benzimidazole core, which allows for substitutions at various positions, provides a fertile ground for the design and synthesis of novel drug candidates with tailored biological activities.[3] This guide focuses on the potential biological activities of a specific, less-explored derivative, 1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde , by extrapolating from the well-established pharmacological profiles of the broader benzimidazole class. We will delve into its potential as an anticancer, antimicrobial, and anti-inflammatory agent, providing theoretical frameworks and practical experimental protocols for its evaluation.
Potential Anticancer Activity: Targeting the Hallmarks of Malignancy
The unregulated proliferation of cancer cells is a primary target for many chemotherapeutic agents. Benzimidazole derivatives have demonstrated potent anticancer activity through diverse mechanisms that disrupt the life cycle of cancer cells.[4][5] The structural features of this compound, particularly the presence of the electrophilic carbaldehyde group and the substituted benzyl moiety, suggest several plausible mechanisms of anticancer action.
Plausible Mechanisms of Action
-
Microtubule Disruption: A significant number of benzimidazole derivatives exert their anticancer effects by interfering with microtubule dynamics.[5][6] They can bind to β-tubulin, inhibiting its polymerization into microtubules. This disruption of the cytoskeleton leads to mitotic arrest, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.[6]
-
Topoisomerase Inhibition: Topoisomerases are crucial enzymes that manage DNA topology during replication and transcription. Certain benzimidazole derivatives can act as topoisomerase inhibitors, leading to DNA strand breaks and the induction of apoptosis.[4][5] The planar benzimidazole ring can intercalate into the DNA, while substituents can interact with the enzyme's active site.
-
Kinase Inhibition: Many cellular signaling pathways that drive cancer cell proliferation and survival are regulated by kinases. Benzimidazole derivatives have been shown to inhibit various oncogenic kinases, such as those involved in the PI3K/AKT and MAPK signaling pathways, thereby arresting the cell cycle and promoting apoptosis.[4]
Visualizing the Anticancer Mechanism: Microtubule Disruption
Caption: Proposed mechanism of microtubule disruption by the benzimidazole derivative.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a standard method to evaluate the cytotoxic effects of this compound against a panel of cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in the growth medium. The final concentrations should typically range from 0.1 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
| Parameter | Description |
| Cell Lines | MCF-7 (Breast), HCT-116 (Colon), A549 (Lung) |
| Compound | This compound |
| Concentration Range | 0.1, 1, 10, 50, 100 µM |
| Incubation Time | 48 hours |
| Endpoint | Cell Viability (MTT Assay) |
| Expected Outcome | Dose-dependent decrease in cell viability, allowing for IC50 calculation. |
Potential Antimicrobial Activity: Combating Pathogenic Microbes
The emergence of drug-resistant microbial strains necessitates the development of novel antimicrobial agents. Benzimidazole derivatives have a long history of use as antimicrobial and antifungal agents.[1][7] Their mechanism of action often involves targeting essential microbial processes that are distinct from those in mammalian cells, offering a degree of selective toxicity.
Plausible Mechanisms of Action
-
Inhibition of DNA Gyrase: DNA gyrase is a bacterial enzyme crucial for DNA replication and repair. Some benzimidazole derivatives can inhibit this enzyme, leading to the disruption of DNA synthesis and ultimately bacterial cell death.[7]
-
Disruption of Ergosterol Biosynthesis: In fungi, ergosterol is an essential component of the cell membrane. Certain benzimidazole compounds can inhibit enzymes involved in the ergosterol biosynthesis pathway, leading to a compromised cell membrane and fungal cell death.[1]
Visualizing the Antimicrobial Workflow: Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the test compound against bacterial strains.
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound (dissolved in DMSO)
-
Standard antibiotic (e.g., Ciprofloxacin)
-
Sterile 96-well plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in MHB in the 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be determined by visual inspection or by measuring the optical density at 600 nm.
| Parameter | Description |
| Microorganisms | Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative) |
| Compound | This compound |
| Concentration Range | Two-fold serial dilutions (e.g., 128 µg/mL to 0.25 µg/mL) |
| Incubation Time | 18-24 hours |
| Endpoint | Minimum Inhibitory Concentration (MIC) |
| Expected Outcome | Determination of the lowest compound concentration that prevents bacterial growth. |
Potential Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases. Benzimidazole derivatives have been reported to possess anti-inflammatory properties by targeting key enzymes and receptors in the inflammatory pathway.[8][9]
Plausible Mechanisms of Action
-
Cyclooxygenase (COX) Inhibition: COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Some benzimidazole derivatives can inhibit these enzymes, thereby reducing inflammation.[8]
-
Cytokine Modulation: Pro-inflammatory cytokines like TNF-α and IL-6 play a central role in the inflammatory response. Certain benzimidazoles can suppress the production of these cytokines, thus exerting an anti-inflammatory effect.[10]
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages
This protocol describes an in vitro assay to assess the anti-inflammatory potential of the test compound by measuring its effect on cytokine production in macrophages.
Objective: To evaluate the ability of the compound to inhibit the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from LPS-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete growth medium
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO)
-
Dexamethasone (positive control)
-
ELISA kits for TNF-α and IL-6
-
24-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 24-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the compound-treated groups to the LPS-only treated group to determine the percentage of inhibition.
| Parameter | Description |
| Cell Line | RAW 264.7 (macrophages) |
| Stimulant | Lipopolysaccharide (LPS) |
| Compound | This compound |
| Concentration Range | 1, 10, 50 µM |
| Incubation Time | 24 hours (post-LPS stimulation) |
| Endpoint | TNF-α and IL-6 levels in supernatant (ELISA) |
| Expected Outcome | Dose-dependent reduction in the production of pro-inflammatory cytokines. |
Conclusion and Future Directions
While specific biological data for this compound is not yet extensively documented, the rich pharmacology of the benzimidazole scaffold provides a strong rationale for its investigation as a potential therapeutic agent. The proposed anticancer, antimicrobial, and anti-inflammatory activities are based on well-established mechanisms of action for this class of compounds. The experimental protocols outlined in this guide provide a clear roadmap for researchers to systematically evaluate the therapeutic potential of this promising molecule. Further studies, including in vivo efficacy and toxicity assessments, will be crucial in determining its future as a clinical candidate.
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417 Integrative Medicine. (2025). Understanding the Role of Benzimidazoles in Innovative Cancer Treatments. [Link]
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Al-Zahrani, E., et al. (2025). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). [Link]
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Singh, P., et al. (2022). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. MDPI. [Link]
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Mishra, S., et al. (2022). Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. Pharmaceutical Chemistry Journal. [Link]
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Xu, X., et al. (2012). Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives. ACS Medicinal Chemistry Letters. [Link]
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Lazer, E. S., et al. (1987). Benzimidazole derivatives with atypical antiinflammatory activity. Journal of Medicinal Chemistry. [Link]
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Küçükgüzel, I., et al. (2001). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. MDPI. [Link]
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Kumar, R., et al. (2017). Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. Open Access Journals. [Link]
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Fatima, A., et al. (2024). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. PLOS ONE. [Link]
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Tan, C. P., et al. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Frontiers in Pharmacology. [Link]
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Kumar, S., & Singh, P. (2023). Benzimidazole: A Promising target for the development of novel drug molecules against breast cancer. Asian Journal of Research in Chemistry. [Link]
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Al-Ghorbani, M., et al. (2022). Potential Anticancer Agents From Benzimidazole Derivatives. Natural Volatiles and Essential Oils. [Link]
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El-Sayed, N. N. E., et al. (2022). Synthesis of Some Benzimidazole and Benzothiazole Derivatives Expected to Have Antitumor Activity. Egyptian Journal of Chemistry. [Link]
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Al-Ghorbani, M., et al. (2024). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. Heliyon. [Link]
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Racané, L., et al. (2021). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Molecules. [Link]
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Tyagi, P., et al. (2024). Microwave-Assisted Synthesis of Benzaldehyde Derivatives and their Biological Activity. Research Journal of Pharmacy and Technology. [Link]
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Al-Ghorbani, M., et al. (2020). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. MDPI. [Link]
- Process for the preparation of 1H-benzimidazoles.
-
Patel, B. R., et al. (2016). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Der Pharma Chemica. [Link]
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The Genesis and Synthetic Utility of 1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde: A Technical Guide
Abstract
This technical guide provides an in-depth examination of 1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde, a heterocyclic compound situated at the intersection of synthetic chemistry and drug discovery. While a singular, high-profile discovery paper for this specific molecule is not prominent in the literature, its existence and chemical structure are deeply rooted in the rich history of benzimidazole chemistry. This guide will not chronicle a linear discovery, but rather will establish the scientific context for its creation, detail a robust and logical synthetic pathway based on established methodologies, and explore its potential as a valuable intermediate for the development of novel therapeutic agents. We will delve into the causality behind the selection of its structural motifs—the privileged benzimidazole core, the N-(2-chlorobenzyl) substituent, and the versatile 2-carbaldehyde functional group—to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its significance and potential applications.
Introduction: The Benzimidazole Scaffold as a Cornerstone of Medicinal Chemistry
The benzimidazole ring system, a fusion of benzene and imidazole, is a cornerstone of medicinal chemistry, celebrated for its versatile biological activities.[1][2] This "privileged scaffold" is a key structural component in numerous approved drugs, demonstrating a wide pharmacological spectrum that includes anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5] The unique architecture of the benzimidazole nucleus allows it to mimic natural purine bases, enabling interactions with a variety of biological targets.
The functionalization of the benzimidazole core, particularly at the N-1 and C-2 positions, has been a highly fruitful strategy in drug discovery.[3] N-alkylation, for instance, can enhance lipophilicity and modulate binding affinities, while substitution at the C-2 position is critical for tuning the molecule's electronic properties and biological specificity. The subject of this guide, this compound (CAS No. 537010-38-1), is a logical product of these established design principles. The inclusion of a 2-chlorobenzyl group is a common tactic to introduce steric and electronic features known to influence bioactivity, while the 2-carbaldehyde group serves as a highly reactive and versatile synthetic handle for further molecular elaboration.[6][7]
Chapter 1: Genesis Through Synthesis - A Validated Pathway
The history of a molecule in synthetic chemistry is fundamentally tied to its method of creation. While the first specific synthesis of this compound is not prominently documented, its construction can be confidently achieved through a logical, two-step sequence rooted in foundational organic chemistry reactions. This approach provides a self-validating system for its reliable preparation in a laboratory setting.
Retrosynthetic Analysis
A logical retrosynthetic analysis dissects the target molecule into readily available starting materials. The primary disconnection occurs at the N1-benzyl bond, suggesting an N-alkylation of a 1H-benzimidazole-2-carbaldehyde precursor. This precursor, in turn, can be formed from the cyclocondensation of o-phenylenediamine and a two-carbon aldehyde equivalent, such as glyoxal or a protected derivative.
Caption: Retrosynthetic analysis of the target compound.
Experimental Protocol: A Two-Step Synthesis
This protocol outlines a reliable method for the synthesis of the title compound, divided into the formation of the core scaffold and its subsequent N-alkylation.
Step 1: Synthesis of 1H-Benzimidazole-2-carbaldehyde
The formation of the benzimidazole ring is most efficiently accomplished through the condensation of an o-phenylenediamine with an aldehyde.[8] This reaction typically requires an oxidative step to form the aromatic benzimidazole ring from an intermediate.
-
Materials:
-
o-Phenylenediamine
-
Glyoxal (40% aqueous solution)
-
Methanol
-
Sodium bisulfite
-
Hydrochloric acid
-
-
Procedure:
-
Dissolve o-phenylenediamine (1.0 eq) in methanol in a round-bottom flask.
-
Slowly add an aqueous solution of glyoxal (1.1 eq) to the stirred solution at room temperature.
-
An exothermic reaction may be observed, and a precipitate often forms. Continue stirring for 2-4 hours.
-
The intermediate, a dihydrobenzimidazole, is often not isolated. An oxidizing agent is introduced. A common method involves bubbling air through the mixture or using a mild chemical oxidant.
-
Alternatively, cyclocondensation can be performed under acidic conditions which can facilitate both the reaction and subsequent aromatization.
-
Upon reaction completion (monitored by TLC), neutralize the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the crude product by recrystallization or column chromatography to yield pure 1H-benzimidazole-2-carbaldehyde.
-
Step 2: N-Alkylation to Yield this compound
The final step involves the nucleophilic substitution reaction between the benzimidazole nitrogen and an alkyl halide.
-
Materials:
-
1H-Benzimidazole-2-carbaldehyde (1.0 eq)
-
2-Chlorobenzyl chloride (or bromide) (1.1 eq)
-
Potassium carbonate (or another suitable base, 2.0 eq)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
-
Procedure:
-
Suspend 1H-benzimidazole-2-carbaldehyde and potassium carbonate in DMF in a round-bottom flask.
-
Add 2-chlorobenzyl chloride to the suspension.
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.
-
Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final compound.
-
Caption: A validated two-step synthesis workflow.
Physicochemical and Spectroscopic Data
The identity and purity of the synthesized compound must be confirmed through standard analytical techniques.
| Property | Value |
| CAS Number | 537010-38-1 |
| Molecular Formula | C₁₅H₁₁ClN₂O |
| Molecular Weight | 270.72 g/mol |
| Physical Form | Solid |
| Purity (Typical) | >95% |
Expected spectroscopic characteristics would include:
-
¹H NMR: Signals corresponding to the protons on the benzimidazole core, the benzyl group (including the characteristic methylene singlet), and the aldehyde proton (typically a singlet downfield, ~9-10 ppm).
-
¹³C NMR: Resonances for all 15 carbon atoms, including the carbonyl carbon of the aldehyde (~180-190 ppm).
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight, showing the characteristic isotopic pattern for a chlorine-containing compound.
-
IR Spectroscopy: A strong absorption band for the aldehyde carbonyl (C=O) stretch, typically around 1700 cm⁻¹.
Chapter 2: Biological Rationale and Potential Applications
The true "history" of a synthetic compound lies in its intended or discovered purpose. For this compound, its value is twofold: as a potential bioactive agent itself and as a key intermediate for building libraries of more complex molecules.
Inherent Bioactive Potential
The combination of a benzimidazole core with a chlorobenzyl moiety is a recurring theme in compounds with demonstrated biological activity. The 2-chlorobenzyl group, in particular, has been associated with potent antimicrobial and antifungal activity in certain benzimidazole derivatives.[6] Furthermore, various N-substituted benzimidazoles have been screened for anticancer and anti-inflammatory properties, making the title compound a candidate for such screening programs.[3][9] The chlorine atom can influence the molecule's conformation and electronic distribution, potentially enhancing its binding to biological targets.
A Versatile Synthetic Intermediate
The primary utility of this compound for drug development professionals lies in the reactivity of the 2-carbaldehyde group. This aldehyde is a gateway to a vast array of chemical transformations, allowing for the rapid diversification of the core structure.
Caption: Synthetic transformations of the 2-carbaldehyde group.
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent to form substituted aminomethyl-benzimidazoles.
-
Wittig Reaction: Conversion of the aldehyde to an alkene, allowing for the introduction of various vinyl groups.
-
Condensation Reactions: Formation of Schiff bases, oximes, and hydrazones, which are themselves important pharmacophores. Hydrazone derivatives of benzimidazoles, for example, have shown significant antimicrobial activity.[7]
-
Oxidation/Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to two different classes of functionalized derivatives for further coupling reactions.
Conclusion and Future Perspectives
This compound stands as a testament to the principles of rational drug design and the power of heterocyclic chemistry. While it may not have a celebrated discovery narrative, its logical structure and synthetic accessibility make it a compound of significant interest. Its history is written not in a single publication, but in the decades of research that have established the benzimidazole scaffold as a privileged structure in medicinal chemistry.
For researchers and drug development professionals, this molecule represents a valuable starting point. It is both a candidate for biological screening and, more importantly, a versatile platform for the synthesis of diverse chemical libraries. Future work should focus on leveraging the reactivity of the 2-carbaldehyde to generate novel derivatives and screening these compounds against a wide range of therapeutic targets, including kinases, polymerases, and microbial enzymes, to fully uncover the latent therapeutic potential originating from this well-designed heterocyclic core.
References
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Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. (2025). PubMed Central. [Link]
-
Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. (2024). PubMed Central. [Link]
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Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Advances. [Link]
-
Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022). PubMed Central. [Link]
-
Structure-based design of functionalized 2-substituted and 1,2-disubstituted benzimidazole derivatives and their in vitro antibacterial efficacy. (2017). PubMed Central. [Link]
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Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021). PubMed Central. [Link]
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Synthesis and Pharmacological Profile of Benzimidazoles. (2019). Semantic Scholar. [Link]
-
Journal of University of Shanghai for Science and Technology. (2022). Synthesis, Characterization and Pharmacological Screening of Some Novel 2- substituted and 1(H)- substituted Benzimidazole derivatives. [Link]
-
Representation of various targets of 1H-benzimidazolederivatives having anticancer effects. (n.d.). ResearchGate. [Link]
-
A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (2020). PubMed Central. [Link]
-
Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. (2023). PubMed Central. [Link]
-
Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. (2021). MDPI. [Link]
-
N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. (2022). PubMed Central. [Link]
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Methodological & Application
Application Note & Protocol: A Guided Synthesis of 1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde from o-Phenylenediamine
Abstract
This comprehensive technical guide provides a detailed, three-step synthetic pathway for the preparation of 1-(2-chlorobenzyl)-1H-benzimidazole-2-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug development.[1][2] Starting from the readily available precursor, o-phenylenediamine, the synthesis proceeds through the formation of a 2-(hydroxymethyl)benzimidazole intermediate, followed by a regioselective N-alkylation, and concludes with a mild oxidation to yield the target aldehyde. This document is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying chemical principles, expert insights into potential challenges, and key quantitative data to ensure reproducible and efficient synthesis.
Introduction: The Benzimidazole Scaffold and Synthetic Strategy
The benzimidazole ring system is a privileged scaffold in pharmaceutical chemistry, forming the core structure of numerous clinically significant drugs, including proton-pump inhibitors like omeprazole and anthelmintics such as albendazole.[3][4] The unique electronic properties and the ability of the N-H proton to engage in hydrogen bonding make benzimidazole derivatives attractive for targeting a wide array of biological targets. The title compound, this compound, serves as a versatile intermediate, with its aldehyde functionality providing a reactive handle for further molecular elaboration in the synthesis of complex pharmaceutical agents.[1]
The synthetic strategy outlined herein is designed for clarity, efficiency, and scalability. It avoids harsh reaction conditions where possible and employs well-established transformations. The overall workflow can be visualized as a linear three-step process:
-
Step 1: Benzimidazole Ring Formation via the Phillips-Ladenburg condensation of o-phenylenediamine with glycolic acid to form 2-(hydroxymethyl)-1H-benzimidazole.[3][5][6]
-
Step 2: N-Alkylation of the benzimidazole intermediate with 2-chlorobenzyl chloride to introduce the N-substituent.
-
Step 3: Selective Oxidation of the primary alcohol to the desired carbaldehyde using a mild oxidizing agent.
This guide will now detail the experimental protocols for each of these stages.
Overall Synthetic Workflow
The complete synthetic pathway from o-phenylenediamine to the target compound is illustrated below.
Figure 1: Overall three-step synthesis pathway.
Experimental Protocols & Methodologies
Step 1: Synthesis of 2-(Hydroxymethyl)-1H-benzimidazole
Introduction: This initial step involves the construction of the benzimidazole core. The Phillips-Ladenburg reaction is a classical and robust method for this transformation, involving the condensation of an o-phenylenediamine with a carboxylic acid under heating.[3][4][5][7] The use of glycolic acid directly installs the required 2-(hydroxymethyl) substituent, which serves as a precursor to the final aldehyde.[8] Dimethylformamide (DMF) is often used as a high-boiling solvent to facilitate the dehydration and cyclization process.[8]
Materials:
-
o-Phenylenediamine
-
Glycolic acid
-
Dimethylformamide (DMF)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-phenylenediamine (1.0 eq) in a minimal amount of DMF.
-
Reagent Addition: To this solution, add glycolic acid (1.1 eq).
-
Heating: Heat the reaction mixture to reflux at 90-100°C.[8]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the o-phenylenediamine spot is no longer visible (typically 3-5 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing a large volume of cold deionized water to precipitate the product.
-
Slowly add saturated sodium bicarbonate solution with stirring to neutralize any unreacted glycolic acid until the solution is slightly basic (pH ~8).
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water.
-
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 2-(hydroxymethyl)-1H-benzimidazole as a solid.
Step 2: Synthesis of 1-(2-Chlorobenzyl)-1H-benzimidazole-2-methanol
Introduction: This step is a standard N-alkylation of the benzimidazole ring. The N-H proton of the imidazole is acidic and can be removed by a suitable base to form a nucleophilic anion. This anion then displaces a halide from an alkylating agent, in this case, 2-chlorobenzyl chloride, via an SN2 reaction. The choice of base and solvent is crucial; a strong base like sodium hydride (NaH) in an aprotic polar solvent like DMF ensures complete deprotonation and facilitates the reaction.[9]
Materials:
-
2-(Hydroxymethyl)-1H-benzimidazole (from Step 1)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
2-Chlorobenzyl chloride
-
Deionized water (ice-cold)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.
-
Deprotonation: Cool the suspension to 0°C using an ice bath. Add a solution of 2-(hydroxymethyl)-1H-benzimidazole (1.0 eq) in anhydrous DMF dropwise to the NaH suspension.
-
Anion Formation: Allow the mixture to warm to room temperature and stir for 1 hour. The evolution of hydrogen gas should cease, indicating the formation of the benzimidazolide anion.
-
Alkylation: Cool the reaction mixture back down to 0°C and add 2-chlorobenzyl chloride (1.1 eq) dropwise.
-
Reaction Progression: Let the reaction stir at room temperature for 2-4 hours. Monitor the progress by TLC.
-
Work-up:
-
Upon completion, cautiously quench the reaction by the slow, dropwise addition of ice-cold water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. The crude product, 1-(2-chlorobenzyl)-1H-benzimidazole-2-methanol, can be purified by column chromatography on silica gel.
Safety Note: Sodium hydride reacts violently with water to produce flammable hydrogen gas. All manipulations should be performed under an inert atmosphere and away from moisture.[9] 2-Chlorobenzyl chloride is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
Step 3: Synthesis of this compound
Introduction: The final step is the selective oxidation of the primary alcohol to a carbaldehyde. It is critical to use a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. Manganese dioxide (MnO₂) is a common and effective reagent for the oxidation of benzylic and allylic alcohols. The reaction is heterogeneous and typically carried out by stirring the alcohol with an excess of activated MnO₂ in a non-polar solvent like dichloromethane (DCM) or chloroform.
Materials:
-
1-(2-Chlorobenzyl)-1H-benzimidazole-2-methanol (from Step 2)
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Celite® or a similar filter aid
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the alcohol from Step 2 (1.0 eq) in DCM.
-
Oxidant Addition: Add activated manganese dioxide (5-10 eq by weight) to the solution in one portion.
-
Reaction: Stir the resulting black suspension vigorously at room temperature.
-
Monitoring: The reaction is typically complete within 12-24 hours. Monitor its progress by TLC, observing the disappearance of the starting material and the appearance of a new, more polar spot for the aldehyde.
-
Work-up:
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ and manganese salts.
-
Wash the Celite® pad thoroughly with additional DCM to ensure complete recovery of the product.
-
-
Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography to yield the final product, this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for each step of the synthesis. Note that yields are representative and can vary based on reaction scale and purification efficiency.
| Step | Reaction | Starting Material (eq) | Key Reagent(s) (eq) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Phillips-Ladenburg Condensation | o-Phenylenediamine (1.0) | Glycolic Acid (1.1) | DMF | 90-100 | 3-5 | 75-85 |
| 2 | N-Alkylation | 2-(Hydroxymethyl)-1H-benzimidazole (1.0) | NaH (1.2), 2-Chlorobenzyl chloride (1.1) | DMF | 0 to RT | 2-4 | 60-75 |
| 3 | Oxidation | 1-(2-Chlorobenzyl)-1H-benzimidazole-2-methanol (1.0) | Activated MnO₂ (5-10 by weight) | DCM | RT | 12-24 | 70-90 |
Mechanistic Visualization
Figure 2: Simplified mechanism of the Phillips-Ladenburg condensation.
Field-Proven Insights & Troubleshooting
-
Step 1 Purity: The purity of the o-phenylenediamine is critical. If it is discolored (oxidized), it should be purified by recrystallization or sublimation before use to avoid colored impurities in the final product.
-
Step 2 Regioselectivity: The N-alkylation of unsymmetrical benzimidazoles can potentially yield a mixture of N1 and N3 isomers. For 2-substituted benzimidazoles, the reaction typically favors the N1 isomer, but it is advisable to confirm the structure of the product using 2D NMR techniques if isomeric impurities are suspected.
-
Step 3 Oxidation: The activity of manganese dioxide can vary significantly between suppliers and batches. It is essential to use "activated" MnO₂ for efficient oxidation. If the reaction is sluggish, adding more MnO₂ or gently heating the reaction may be necessary. Over-oxidation is a risk; therefore, careful monitoring by TLC is crucial.
References
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Synthesis of 1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde: A Detailed Experimental Protocol
Introduction: The Significance of Benzimidazole Scaffolds
Benzimidazole derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmacologically active agents. Their diverse biological activities, including antimicrobial, anticancer, antiviral, and antihypertensive properties, make them a privileged scaffold for therapeutic design. The targeted synthesis of specifically substituted benzimidazoles, such as 1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde, is of paramount importance as it serves as a versatile intermediate for the elaboration of more complex molecular architectures. The aldehyde functionality at the 2-position is a particularly useful handle for further chemical transformations, such as condensations and oxidative or reductive modifications.
This document provides a detailed, step-by-step experimental protocol for the synthesis of this compound. The presented methodology is designed to be robust and reproducible, with a focus on explaining the rationale behind key experimental choices to ensure both success and safety in the laboratory setting.
Synthetic Strategy: A Two-Step Approach
The synthesis of the target molecule is most effectively achieved through a two-step sequence, starting from the commercially available o-phenylenediamine. The chosen synthetic route is as follows:
-
Step 1: Synthesis of 1H-benzimidazole-2-carbaldehyde. This initial step involves the construction of the benzimidazole ring system with the required aldehyde functionality at the 2-position. This is accomplished through the condensation of o-phenylenediamine with a suitable one-carbon electrophile.
-
Step 2: N-Alkylation of 1H-benzimidazole-2-carbaldehyde. The final step involves the selective alkylation of the nitrogen atom at the 1-position of the benzimidazole ring with 2-chlorobenzyl chloride.
This strategy is advantageous as it builds the core heterocyclic aldehyde first, followed by the introduction of the N-substituent, which is a common and reliable method for the synthesis of N-substituted benzimidazoles.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| o-Phenylenediamine | ≥99% | Sigma-Aldrich |
| Formic acid | ≥95% | Sigma-Aldrich |
| Hydrochloric acid | 37% | Fisher Scientific |
| Sodium hydroxide | ≥97% | Merck |
| 2-Chlorobenzyl chloride | 99% | Sigma-Aldrich |
| Potassium carbonate (anhydrous) | ≥99% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethyl acetate | HPLC grade | Fisher Scientific |
| Hexane | HPLC grade | Fisher Scientific |
| Sodium sulfate (anhydrous) | ACS grade | Fisher Scientific |
| Round-bottom flasks | Pyrex | |
| Reflux condenser | Pyrex | |
| Magnetic stirrer with heating | IKA | |
| Buchner funnel and flask | ||
| Separatory funnel | ||
| Rotary evaporator | Buchi | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | Merck |
| Melting point apparatus | Stuart |
Step 1: Synthesis of 1H-benzimidazole-2-carbaldehyde
This procedure is adapted from established methods for benzimidazole synthesis from o-phenylenediamines and formic acid.[1] The acid-catalyzed condensation and subsequent dehydration lead to the formation of the benzimidazole ring.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-phenylenediamine (10.8 g, 0.1 mol).
-
Acid Addition: To the flask, add 4 M hydrochloric acid (50 mL) followed by the slow addition of formic acid (5.5 mL, ~0.15 mol).
-
Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle and stir for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Neutralization and Precipitation: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acidic solution by the dropwise addition of a 10% aqueous sodium hydroxide solution until the pH is approximately 7-8. The product will precipitate out as a solid.
-
Isolation and Drying: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water (3 x 50 mL) to remove any inorganic salts. Dry the product in a vacuum oven at 60 °C to a constant weight.
Expected Yield: 12.4 g (85%) of a pale yellow solid. Characterization: Melting point and spectroscopic analysis (¹H NMR, ¹³C NMR, IR) should be performed to confirm the structure and purity of the product.
Step 2: N-Alkylation of 1H-benzimidazole-2-carbaldehyde
The N-alkylation of the benzimidazole ring is achieved via a nucleophilic substitution reaction. The nitrogen atom of the benzimidazole acts as a nucleophile, attacking the electrophilic benzylic carbon of 2-chlorobenzyl chloride. Potassium carbonate is used as a mild base to deprotonate the N-H of the benzimidazole, enhancing its nucleophilicity.[2][3]
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 1H-benzimidazole-2-carbaldehyde (7.3 g, 0.05 mol) in anhydrous N,N-dimethylformamide (DMF) (100 mL).
-
Base Addition: To this solution, add anhydrous potassium carbonate (13.8 g, 0.1 mol).
-
Alkylating Agent Addition: Add 2-chlorobenzyl chloride (7.0 mL, 0.055 mol) dropwise to the stirred suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC (ethyl acetate/hexane, 3:7) until the starting material is consumed.
-
Work-up: Pour the reaction mixture into ice-cold water (500 mL). A precipitate will form. Stir for 30 minutes to ensure complete precipitation.
-
Extraction: If an oily product is obtained instead of a solid, extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Purification: If a solid precipitate is formed, collect it by vacuum filtration, wash with water, and then recrystallize from an appropriate solvent system such as ethanol/water or ethyl acetate/hexane to obtain the pure product. If the product was extracted, remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product, which can then be purified by recrystallization or column chromatography on silica gel.
Expected Yield: 11.5 g (85%) of a white to off-white solid. Characterization: The final product should be characterized by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Summary
| Step | Reactants | Molar Ratio | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | o-Phenylenediamine, Formic Acid | 1 : 1.5 | 4M HCl | - | 100-110 | 4 | 85 |
| 2 | 1H-benzimidazole-2-carbaldehyde, 2-Chlorobenzyl chloride | 1 : 1.1 | DMF | K₂CO₃ | Room Temp. | 12-18 | 85 |
Safety Precautions
-
2-Chlorobenzyl chloride is a lachrymator and corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5]
-
Formic acid and hydrochloric acid are corrosive. Handle with care and appropriate PPE.
-
N,N-Dimethylformamide (DMF) is a potential reproductive toxin. Avoid inhalation and skin contact.
-
Always perform reactions in a fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Trustworthiness and Self-Validation
The integrity of this protocol is ensured by the following:
-
Monitoring Reaction Progress: The use of TLC at each stage allows for the real-time monitoring of the reaction, ensuring that the reaction has gone to completion before proceeding to the next step. This prevents the carry-over of unreacted starting materials, which could complicate purification.
-
Characterization of Intermediates and Final Product: Full characterization of the intermediate (1H-benzimidazole-2-carbaldehyde) and the final product by standard analytical techniques (NMR, MS, melting point) validates the success of each synthetic step and the identity and purity of the final compound.
-
Citing Authoritative Sources: The procedural steps are based on well-established and peer-reviewed synthetic methodologies for benzimidazole synthesis and N-alkylation, providing a strong foundation for the reliability of the protocol.[1][2][3]
Alternative Synthetic Route: Vilsmeier-Haack Formylation
An alternative and equally viable route to the target compound involves the formylation of a pre-synthesized 1-(2-chlorobenzyl)-1H-benzimidazole. This can be achieved using the Vilsmeier-Haack reaction, which employs a mixture of phosphorus oxychloride (POCl₃) and DMF to generate the Vilsmeier reagent, an electrophilic formylating agent.[6][7][8] This approach would involve the initial N-alkylation of benzimidazole with 2-chlorobenzyl chloride, followed by the formylation at the 2-position.
References
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Zhou, Y. et al. (2022). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. Signal Transduction and Targeted Therapy, 7(1), 1-33. Available at: [Link]
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Semantic Scholar. (n.d.). N-Formylation of Secondary Amines and Their Application in the Synthesis of Benzimidazole Derivatives Using DMF as a C1 Source. Retrieved from: [Link]
-
Nale, D. B., & Bhanage, B. M. (2015). N-Substituted Formamides as C1-Sources for the Synthesis of Benzimidazole and Benzothiazole Derivatives by Using Zinc Catalysts. Synlett, 26(20), 2831-2834. Available at: [Link]
-
Scilit. (n.d.). N-Formylation of Secondary Amines and Their Application in the Synthesis of Benzimidazole Derivatives Using DMF as a C1 Source. Retrieved from: [Link]
- Google Patents. (n.d.). WO2015005615A1 - Method for preparation of benzimidazole derivatives.
-
Royal Society of Chemistry. (2020). Facile access to N-formyl imide as an N-formylating agent for the direct synthesis of N-formamides, benzimidazoles and quinazolinones. Organic & Biomolecular Chemistry, 18(3), 448-454. Available at: [Link]
-
J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from: [Link]
-
MDPI. (2021). 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. Molbank, 2021(4), M1296. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from: [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from: [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from: [Link]
-
ResearchGate. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Research in Pharmacy and Chemistry, 4(3), 665-677. Available at: [Link]
-
TSI Journals. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Trade Science Inc., 17(11), 1-8. Available at: [Link]
-
Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27367-27394. Available at: [Link]
-
National Institutes of Health. (2021). Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. RSC Advances, 11(14), 8085-8089. Available at: [Link]
-
vibzz lab. (2020, November 5). Benzimidazole : Organic Synthesis [Video]. YouTube. Available at: [Link]
-
ResearchGate. (2022). Synthesis and effect of N-alkylation on antibacterial activity of 2-(Benzylthio) methyl-1H-benzimidazole derivatives. GSC Biological and Pharmaceutical Sciences, 20(3), 272-279. Available at: [Link]
-
PrepChem.com. (n.d.). Preparation of 2-chlorobenzyl chloride. Retrieved from: [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chlorobenzyl chloride, 98+%. Retrieved from: [Link]
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The Pivotal Precursor: Application Notes for 1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde in Advanced Schiff Base Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzimidazole scaffold stands as a privileged structure, forming the core of numerous pharmacologically active agents. Its derivatives, particularly Schiff bases, have garnered significant attention due to their broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3] This guide provides an in-depth technical overview of 1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde, a key precursor for the synthesis of a novel class of Schiff bases with significant therapeutic potential. We will delve into the synthetic protocols, mechanistic rationale, and characterization of this aldehyde, followed by its application in the synthesis of bioactive Schiff bases.
The Strategic Importance of this compound
The unique structural features of this compound make it an ideal starting material for drug discovery programs. The benzimidazole core provides a robust and versatile platform that can interact with various biological targets. The 2-carbaldehyde group serves as a reactive handle for the straightforward synthesis of Schiff bases through condensation with a wide array of primary amines. Furthermore, the N-substituted 2-chlorobenzyl group can significantly influence the steric and electronic properties of the final Schiff base derivatives, potentially enhancing their biological activity and target specificity.
Synthesis of the Precursor: A Step-by-Step Protocol
The synthesis of this compound is a multi-step process that requires careful execution. The following protocol is a robust and reproducible method for obtaining this key precursor.
Part A: Synthesis of 2-(Hydroxymethyl)-1H-benzimidazole
This initial step involves the formation of the benzimidazole ring with a hydroxymethyl group at the 2-position.
Materials:
-
o-Phenylenediamine
-
Glycolic acid
-
4M Hydrochloric acid
-
Ammonium hydroxide solution (25%)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
pH paper
-
Buchner funnel and filter paper
Protocol:
-
In a 250 mL round-bottom flask, combine o-phenylenediamine (0.1 mol, 10.8 g) and glycolic acid (0.1 mol, 7.6 g).
-
Add 50 mL of 4M hydrochloric acid to the flask.
-
Heat the mixture under reflux with constant stirring for 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by dropwise addition of ammonium hydroxide solution until the pH is approximately 7-8.
-
The product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water and dry it under vacuum to yield 2-(Hydroxymethyl)-1H-benzimidazole.
Part B: N-Alkylation with 2-Chlorobenzyl Chloride
This step introduces the 2-chlorobenzyl group onto the nitrogen of the benzimidazole ring.
Materials:
-
2-(Hydroxymethyl)-1H-benzimidazole
-
2-Chlorobenzyl chloride
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
Protocol:
-
In a 250 mL round-bottom flask under an inert atmosphere, dissolve 2-(Hydroxymethyl)-1H-benzimidazole (0.05 mol, 7.4 g) in 100 mL of anhydrous DMF.
-
Add anhydrous potassium carbonate (0.1 mol, 13.8 g) to the solution.
-
Cool the mixture in an ice bath and slowly add 2-chlorobenzyl chloride (0.055 mol, 8.8 g) dropwise with vigorous stirring.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into 500 mL of ice-cold water.
-
The product will precipitate. Collect the solid by vacuum filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from ethanol to obtain 1-(2-Chlorobenzyl)-2-(hydroxymethyl)-1H-benzimidazole.
Part C: Oxidation to this compound
The final step is the oxidation of the hydroxymethyl group to an aldehyde.
Materials:
-
1-(2-Chlorobenzyl)-2-(hydroxymethyl)-1H-benzimidazole
-
Manganese dioxide (activated)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Celite®
Protocol:
-
In a 500 mL round-bottom flask, dissolve 1-(2-Chlorobenzyl)-2-(hydroxymethyl)-1H-benzimidazole (0.02 mol, 5.45 g) in 200 mL of DCM.
-
Add activated manganese dioxide (0.1 mol, 8.7 g) to the solution.
-
Stir the mixture vigorously at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.
-
Wash the Celite® pad with additional DCM.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure this compound.
Synthesis Workflow Diagram
Caption: General workflow for Schiff base synthesis.
Biological Significance of the Derived Schiff Bases
Schiff bases derived from benzimidazole precursors are known to exhibit a wide range of biological activities. The incorporation of the this compound moiety is anticipated to yield compounds with enhanced potency and selectivity.
Potential Biological Activities:
-
Antimicrobial Activity: Benzimidazole Schiff bases have shown significant activity against a variety of bacterial and fungal strains. [1]The lipophilicity introduced by the chlorobenzyl group may enhance cell membrane penetration, leading to improved antimicrobial efficacy.
-
Anticancer Activity: Many benzimidazole derivatives exhibit potent anticancer properties by targeting various cellular pathways. [2][3][4]Schiff bases derived from this precursor could act as novel anticancer agents.
-
Antiviral Activity: The benzimidazole nucleus is a key component of several antiviral drugs. The synthesized Schiff bases could be evaluated for their potential to inhibit viral replication.
Data on Biological Activity of Related Compounds
| Compound Type | Biological Activity | Key Findings | Reference |
| Benzimidazole Schiff Bases | Antibacterial & Antifungal | Potent activity against various pathogenic microbes. [1] | [1] |
| Benzimidazole Derivatives | Anticancer | Inhibition of cancer cell lines through various mechanisms. [3][4] | [3][4] |
| Substituted Benzimidazoles | Antiviral (HIV and YFV) | Some derivatives show promising activity against HIV and Yellow Fever Virus. [5] | [5] |
Conclusion and Future Perspectives
This compound is a highly valuable and versatile precursor for the synthesis of novel Schiff bases with significant potential in drug discovery and development. The detailed protocols provided in this guide offer a clear pathway for researchers to synthesize and characterize this key intermediate and its derivatives. The resulting Schiff base libraries can be screened for a wide range of biological activities, paving the way for the development of new therapeutic agents to address unmet medical needs. Further exploration of the structure-activity relationships of these compounds will be crucial for optimizing their pharmacological profiles.
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Fonkui, T. Y., et al. (2019). Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity. BMC Chemistry, 13(1), 1-14. Available at: [Link]
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Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3047-3063. Available at: [Link]
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- Al-Masoudi, N. A., et al. (2013). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Molecules, 18(7), 8144-8156.
- Kouassi, K. F., et al. (2022). Synthesis and effect of N-alkylation on antibacterial activity of 2-(Benzylthio) methyl-1H-benzimidazole derivatives. GSC Biological and Pharmaceutical Sciences, 20(3), 272-279.
- Hawaldar, A. Y., & Vaidya, S. D. (2019). Synthesis of Some Novel N-alkylated 2-chloro-BenzimidazoleDerivatives and their Biological Evaluation. Journal of Biological and Chemical Chronicles, 5(2), 35-41.
- Wang, X., et al. (2015). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Bioorganic & Medicinal Chemistry Letters, 25(17), 3599-3602.
- Reddy, B. R., et al. (2008). A process for the preparation of benzimidazole derivatives and their salts.
- Srivastava, R., et al. (2020). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. Bioorganic Chemistry, 94, 103403.
- Sawlewicz, J., & Kuźmierkiewicz, W. (1977). [Reduction of 2-(alpha-hydroxybenzyl)-benzimidazole]. Acta Poloniae Pharmaceutica, 34(1), 57-62.
- Zhang, L., et al. (2017). 2-(2-hydroxyphenyl)-1H-benzimidazole and derivative, synthetic method and application thereof.
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Application Notes and Protocols for the Derivatization of 1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde
For: Researchers, scientists, and drug development professionals
Topic: Versatile chemical transformations of the aldehyde functionality in 1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde for the generation of novel molecular entities.
Introduction: The Benzimidazole Scaffold and the Synthetic Utility of the 2-Carbaldehyde Moiety
The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties.[1][2][3] The title compound, this compound, serves as a versatile synthetic intermediate. Its strategic importance lies in the reactive aldehyde group at the 2-position, which acts as a chemical handle for a variety of derivatization reactions. This allows for the systematic exploration of the chemical space around the benzimidazole core, enabling the generation of libraries of novel compounds for structure-activity relationship (SAR) studies and drug discovery programs.
This guide provides detailed application notes and protocols for three fundamental and high-yield derivatization reactions of the aldehyde group: Schiff Base Formation, Reductive Amination, and Knoevenagel Condensation. Each protocol is designed to be a self-validating system, with explanations of the underlying chemical principles and experimental considerations to ensure reproducibility and success.
Schiff Base Formation: Accessing Imines as Key Intermediates
The condensation of an aldehyde with a primary amine to form a Schiff base (or imine) is a robust and fundamental transformation in organic synthesis.[4][5] This reaction provides a direct route to incorporating a diverse range of substituents, thereby modulating the steric and electronic properties of the parent molecule. The resulting imine itself can be a final target molecule or serve as an intermediate for further reactions, such as reduction to a secondary amine.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is chosen as a common solvent due to its ability to dissolve a wide range of organic reactants and its relatively low boiling point, which facilitates easy removal post-reaction. For less reactive amines, a higher boiling point solvent like methanol or even solvent-free conditions can be employed to drive the reaction to completion.[6]
-
Catalyst: A catalytic amount of glacial acetic acid is often added to protonate the aldehyde's carbonyl oxygen, thereby increasing its electrophilicity and accelerating the initial nucleophilic attack by the amine.
-
Reaction Conditions: Refluxing the reaction mixture provides the necessary thermal energy to overcome the activation barrier for both the initial condensation and the subsequent dehydration step that forms the imine.
Experimental Protocol: Synthesis of a Phenyl-imine Derivative
Objective: To synthesize N-((1-(2-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)methylene)aniline.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Absolute Ethanol (10 mL per mmol of aldehyde)
-
Glacial Acetic Acid (2-3 drops)
-
Round-bottom flask equipped with a reflux condenser
-
Stirring plate and magnetic stir bar
-
Ice bath
Procedure:
-
To a round-bottom flask, add this compound.
-
Add absolute ethanol to dissolve the aldehyde completely.
-
Add aniline (1.1 equivalents) to the stirred solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
-
Once the reaction is complete, cool the flask to room temperature.
-
Further cool the flask in an ice bath to precipitate the Schiff base product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the purified Schiff base.
Expected Results & Characterization:
The product is typically a crystalline solid. Characterization can be performed using:
-
¹H NMR: Expect to see the disappearance of the aldehyde proton signal (around δ 9-10 ppm) and the appearance of a new imine proton signal (azomethine proton, -N=CH-) typically downfield (around δ 8-9 ppm).[4]
-
IR Spectroscopy: Look for the disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the appearance of a C=N stretching band (around 1620-1640 cm⁻¹).[5]
-
Mass Spectrometry: To confirm the molecular weight of the synthesized Schiff base.
Reductive Amination: Formation of Secondary Amines
Reductive amination is a powerful and widely used method for the synthesis of amines.[7][8] It proceeds in a one-pot fashion by first forming an imine or iminium ion intermediate in situ, which is then immediately reduced to the corresponding amine by a reducing agent present in the reaction mixture. This method avoids the isolation of the often-unstable imine intermediate.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium borohydride (NaBH₄) is a mild and cost-effective reducing agent suitable for this transformation.[8] A key advantage is its ability to selectively reduce the iminium ion in the presence of the starting aldehyde, especially when the reaction is carried out at a controlled pH. More selective reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) can also be used and are particularly effective as they are stable in mildly acidic conditions that favor imine formation.[7][9]
-
Solvent: Methanol is an excellent solvent for both the starting materials and the sodium borohydride, and it can also act as a proton source to facilitate the reaction.
-
Acid Catalyst: Acetic acid is used to catalyze the formation of the iminium ion, which is the species that is actually reduced.[9]
Experimental Protocol: Synthesis of a Secondary Amine Derivative
Objective: To synthesize 1-(1-(2-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-N-phenylmethanamine.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Methanol (15 mL per mmol of aldehyde)
-
Glacial Acetic Acid (a few drops)
-
Sodium Borohydride (NaBH₄) (1.5 eq)
-
Round-bottom flask
-
Stirring plate and magnetic stir bar
-
Ice bath
Procedure:
-
Dissolve this compound and aniline in methanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid and stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion.
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride in small portions to the cooled, stirred solution. (Caution: Hydrogen gas evolution).
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours.
-
Monitor the reaction by TLC.
-
Once complete, carefully quench the reaction by the slow addition of water.
-
Reduce the volume of methanol using a rotary evaporator.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Expected Results & Characterization:
-
¹H NMR: The aldehyde proton signal will be absent. The imine proton signal will also be absent. A new set of signals corresponding to the -CH₂-NH- moiety will appear.
-
¹³C NMR: The aldehyde carbonyl carbon signal (around δ 190 ppm) will be replaced by a new aliphatic carbon signal for the newly formed methylene group.
-
Mass Spectrometry: Confirmation of the expected molecular weight of the secondary amine product.
Knoevenagel Condensation: Carbon-Carbon Bond Formation
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between a carbonyl compound and an active methylene compound, catalyzed by a base.[10] This reaction is particularly useful for synthesizing α,β-unsaturated compounds, which are valuable precursors for a variety of other functional groups.
Causality Behind Experimental Choices:
-
Active Methylene Compound: Malononitrile is chosen for this protocol due to the high acidity of its methylene protons, which allows the reaction to proceed under mild basic conditions. Other active methylene compounds like ethyl cyanoacetate or diethyl malonate can also be used.[11][12]
-
Catalyst: Piperidine, a weak organic base, is an effective catalyst for this reaction. It facilitates the deprotonation of the active methylene compound to form a nucleophilic carbanion, which then attacks the aldehyde.
-
Solvent-Free Conditions: Performing the reaction under solvent-free conditions, often with grinding, is a green chemistry approach that can accelerate the reaction rate and simplify the work-up procedure.[11][13]
Experimental Protocol: Synthesis of an α,β-Unsaturated Nitrile
Objective: To synthesize 2-((1-(2-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)methylene)malononitrile.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.2 eq)
-
Piperidine (catalytic amount, ~5 mol%)
-
Mortar and pestle
-
Ethanol (for recrystallization)
Procedure:
-
In a mortar, combine this compound and malononitrile.
-
Add a catalytic amount of piperidine (1-2 drops).
-
Grind the mixture with a pestle at room temperature for 10-15 minutes. The reaction is often accompanied by a change in color and consistency as the solid reactants are converted to the product.
-
Monitor the reaction by TLC to ensure completion.
-
After completion, add a small amount of cold water to the mortar and triturate the solid product.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain the purified α,β-unsaturated nitrile.
Expected Results & Characterization:
| Parameter | Expected Observation |
| Appearance | Typically a colored crystalline solid. |
| ¹H NMR | Disappearance of the aldehyde proton signal. Appearance of a new singlet for the vinylic proton (=CH-). |
| ¹³C NMR | A new set of signals for the α,β-unsaturated system. |
| IR Spectroscopy | Presence of a strong C≡N stretch (around 2220 cm⁻¹) and a C=C stretch. |
| Yield | Generally high to excellent yields are expected with this method.[11] |
Visualization of Derivatization Pathways
Caption: Synthetic routes for the derivatization of the aldehyde.
Conclusion and Future Perspectives
The protocols detailed in this application note provide robust and versatile methods for the derivatization of this compound. These reactions—Schiff base formation, reductive amination, and Knoevenagel condensation—serve as foundational steps for creating a diverse array of novel benzimidazole derivatives. By systematically applying these transformations and exploring a wide range of reaction partners (amines, active methylene compounds), researchers can efficiently generate compound libraries for screening in various biological assays. The insights gained from such studies will be invaluable in the design and development of the next generation of benzimidazole-based therapeutic agents.
References
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Synthesis, characterization and SAR of novel Bezimidazole derivatives as Nematicidal agents. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 17, 2026, from [Link]
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Preparation of 1-(2-Benzimidazolyl)-2-Substituted Ethylene Derivatives by the Wittig Reaction. (1993). Collection of Czechoslovak Chemical Communications. Retrieved January 17, 2026, from [Link]
-
Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. (2014). Journal of Saudi Chemical Society. Retrieved January 17, 2026, from [Link]
-
(PDF) A Simple and Highly Versatile Procedure for the Knoevenagel Condensation Promoted by an Efficient, Eco-Friendly, and Recyclable nano-ZnO Catalyst. (2020). Russian Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
Reductive Amination. (2023). YouTube. Retrieved January 17, 2026, from [Link]
-
Synthesis and characterization of some benzimidazole derivatives using as anti-hypertensive agents. (2010). Journal of Pharmaceutical and Biomedical Analysis. Retrieved January 17, 2026, from [Link]
-
Novel Methods of Knoevenagel Condensation. (n.d.). International Journal of Scientific Research in Science and Technology. Retrieved January 17, 2026, from [Link]
-
Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. (2014). Beilstein Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. (2021). International Journal of Pharmaceutical Sciences and Medicine. Retrieved January 17, 2026, from [Link]
-
Synthesis, characterization and biological studies of some novel benzimidazole derivatives. (2014). Journal of Chemical and Pharmaceutical Research. Retrieved January 17, 2026, from [Link]
-
Design, Synthesis and Anticancer Evaluation of Some Selected Schiff Bases Derived from Benzimidazole Derivative. (n.d.). Middle East Journal of Applied Sciences. Retrieved January 17, 2026, from [Link]
-
Preparation of benzimidazole -Schiff bases and its complexes. (2021). Journal of Molecular Structure. Retrieved January 17, 2026, from [Link]
-
Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. (2018). Molecules. Retrieved January 17, 2026, from [Link]
-
Knoevenagel condensation of (1-methyl/1 H-benzimidazol-2-yl)acetonitrile with aromatic aldehydes under solvent free conditions and under micro-wave irradiation. (n.d.). Journal of Heterocyclic Chemistry. Retrieved January 17, 2026, from [Link]
-
(PDF) One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. (2023). Synthetic Communications. Retrieved January 17, 2026, from [Link]
-
Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. (2023). ACS Omega. Retrieved January 17, 2026, from [Link]
-
The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. (2022). Molecules. Retrieved January 17, 2026, from [Link]
-
Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity. (2019). BMC Chemistry. Retrieved January 17, 2026, from [Link]
-
Reductive Amination of Benzaldehyde. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Journal of the Indian Chemical Society. Retrieved January 17, 2026, from [Link]
-
Solvent-free Synthesis, Characterization and Biological Activity of Transition Metal Complexes of Schiff Base Ligand Derived fro. (2021). Letters in Applied NanoBioScience. Retrieved January 17, 2026, from [Link]
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Application Notes and Protocols: Exploring the Medicinal Chemistry Potential of 1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzimidazole Scaffold as a Privileged Structure in Drug Discovery
The benzimidazole nucleus, a bicyclic aromatic compound formed by the fusion of a benzene and an imidazole ring, represents a cornerstone in medicinal chemistry.[1][2][3] Its structural similarity to endogenous purine nucleosides allows it to interact with a wide array of biological macromolecules, making it a "privileged scaffold" in drug design.[2][4] This versatile core is present in numerous FDA-approved drugs and is the subject of intensive research for new therapeutic agents. Benzimidazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive effects.[1][2][3][5]
These application notes will serve as a comprehensive resource for researchers aiming to synthesize, characterize, and evaluate the therapeutic promise of this compound. We will delve into its potential mechanisms of action and provide detailed, adaptable protocols for its investigation as both an anticancer and antimicrobial agent.
Structural Features and Therapeutic Hypotheses
The therapeutic potential of 1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde can be hypothesized based on its key structural motifs:
-
The Benzimidazole Core: Provides the fundamental scaffold for interaction with various biological targets.
-
The 2-Chlorobenzyl Group at N-1: This lipophilic group can enhance membrane permeability and potentially engage in hydrophobic interactions within target protein binding pockets. The chlorine atom may also participate in halogen bonding, a recognized interaction in drug-receptor binding.
-
The Carbaldehyde Group at C-2: This electrophilic group is highly reactive and can form covalent bonds with nucleophilic residues (such as cysteine or lysine) in target proteins, potentially leading to irreversible inhibition. It also serves as a versatile synthetic handle for the creation of a library of derivatives, such as Schiff bases, oximes, and hydrazones, to explore structure-activity relationships (SAR).[6]
Based on these features and the known activities of related benzimidazoles, we propose investigating this compound in the following therapeutic areas:
-
Anticancer Activity: Many benzimidazole derivatives exert their anticancer effects through mechanisms like tubulin polymerization inhibition, DNA intercalation, and modulation of key signaling pathways.[3][4] The aldehyde functionality, in particular, could target enzymes critical for cancer cell proliferation.
-
Antimicrobial Activity: Benzimidazoles are effective against a broad spectrum of microorganisms.[2][7] They can inhibit crucial microbial enzymes, such as dihydrofolate reductase, or interfere with the biosynthesis of essential cellular components like ergosterol in fungi.[1][2]
Proposed Synthesis and Characterization
The synthesis of this compound can be approached through established methods for N-alkylation and C-2 functionalization of the benzimidazole ring. A plausible synthetic route is outlined below.
Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Protocol 1: Synthesis of this compound
Materials:
-
o-Phenylenediamine
-
Glyoxylic acid
-
2-Chlorobenzyl chloride
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Deionized water
Procedure:
Step 1: Synthesis of 1H-benzimidazole-2-carbaldehyde
-
In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in a suitable solvent such as a mixture of ethanol and water.
-
Add an aqueous solution of glyoxylic acid (1.1 equivalents) dropwise to the solution while stirring at room temperature.
-
The reaction mixture is typically stirred for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates out of the solution. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 1H-benzimidazole-2-carbaldehyde.
Step 2: N-Alkylation to yield this compound
-
To a solution of 1H-benzimidazole-2-carbaldehyde (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-chlorobenzyl chloride (1.2 equivalents) dropwise to the reaction mixture.
-
The reaction is then heated to 60-70 °C and stirred for 8-12 hours, with reaction progress monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.
Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight.[8]
-
Infrared (IR) Spectroscopy: To identify the key functional groups, particularly the aldehyde C=O stretch.[8]
Application in Anticancer Research
The antiproliferative activity of the title compound can be evaluated against a panel of human cancer cell lines.
Experimental Workflow for Anticancer Evaluation
Caption: Workflow for in vitro anticancer activity screening.
Protocol 2: In Vitro Antiproliferative Assay (MTT Assay)
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM) in DMSO. Prepare serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should be less than 0.5%.
-
Cell Treatment: After 24 hours of incubation, replace the medium with 100 µL of medium containing the various concentrations of the test compound. Include wells with vehicle control (medium with DMSO) and untreated control.
-
Incubation: Incubate the plates for 48 or 72 hours at 37 °C in a 5% CO₂ incubator.
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
Illustrative Quantitative Data for Benzimidazole Derivatives
While specific data for the title compound is unavailable, the following table presents IC₅₀ values for other benzimidazole derivatives to provide a benchmark for potential anticancer activity.[1][9]
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| N-substituted 6-chloro-1H-benzimidazole | MCF-7 (Breast) | 1.84 - 10.28 | [1] |
| 1H-benzimidazole with thiazole linker | PC-3 (Prostate) | 0.37 | [9] |
| 2-mercaptomethyl-5-nitro-1H-benzimidazole derivative | HepG-2 (Liver) | Potent Activity | [9] |
Application in Antimicrobial Research
The antimicrobial potential of this compound can be assessed against a panel of pathogenic bacteria and fungi.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Fungal strains (e.g., Candida albicans ATCC 10231)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
This compound
-
DMSO
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Sterile 96-well microplates
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms to a final concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth.
-
Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution of the compound in the appropriate broth directly in a 96-well plate. The concentration range can typically be from 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Also, run parallel assays with standard antimicrobial agents.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria, and at 35 °C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Illustrative Quantitative Data for Benzimidazole Derivatives
The following table shows MIC values for other benzimidazole derivatives against various microbes, offering a reference for expected antimicrobial efficacy.[1]
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| N-substituted 6-chloro-1H-benzimidazole | E. coli | 2 - 16 | [1] |
| N-substituted 6-chloro-1H-benzimidazole | S. aureus (MRSA) | 2 - 16 | [1] |
| N-substituted 6-nitro-1H-benzimidazole | C. albicans | 8 - 16 | [1] |
Conclusion and Future Directions
This compound is a promising, yet understudied, molecule with significant potential in medicinal chemistry. Its unique structural features, particularly the reactive aldehyde group, make it an attractive candidate for development as an anticancer or antimicrobial agent. The protocols detailed in this guide provide a robust framework for its synthesis, characterization, and initial biological evaluation.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives by modifying the C-2 aldehyde (e.g., conversion to Schiff bases, oximes, or hydrazones) to optimize potency and selectivity.
-
Mechanism of Action Studies: Investigating the molecular targets and signaling pathways affected by the compound in cancer cells or microbes.
-
In Vivo Efficacy: Evaluating the most promising derivatives in animal models of cancer or infectious diseases.
By systematically applying the methodologies outlined herein, researchers can unlock the therapeutic potential of this and related benzimidazole scaffolds, contributing to the development of novel and effective medicines.
References
- Benchchem. (n.d.). Applications of Benzimidazole Scaffolds in Medicinal Chemistry: Application Notes and Protocols.
- Science Publishing Group. (n.d.). Synthesis, Biological Evaluation and Molecular Docking Studies of Benzimidazole Derivatives Substitutes as New Antimicrobial Agents.
- MDPI. (n.d.). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents.
- Al-Ostath, A., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. PMC - NIH.
- PMC. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. PMC.
- NIH. (n.d.). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives.
- PubMed Central. (2025). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. PubMed Central.
- Impactfactor. (2024). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities.
- PubMed. (n.d.). Anticancer activity of new compounds using benzimidazole as a scaffold.
- PubMed. (n.d.). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules.
- RSC Publishing. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major....
- MDPI. (n.d.). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives.
- Natural Volatiles and Essential Oils. (2021). Potential Anticancer Agents From Benzimidazole Derivatives.
- (2024). Review on antimicrobial activity of 2- substitude-benzimidazole compouds.
- PMC. (n.d.). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations.
- PubMed Central. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories.
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Application Note and Protocol for Antimicrobial Screening of 1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde Derivatives
Introduction
Benzimidazole and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anthelmintic, and anticancer properties.[1][2][3] The core structure, a fusion of benzene and imidazole rings, allows for diverse substitutions, leading to a vast library of potential therapeutic agents.[3] Specifically, 1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde derivatives are of significant interest for novel antimicrobial drug discovery due to their unique structural features which may confer potent activity against a range of pathogenic microorganisms.[4]
This application note provides a comprehensive, field-proven protocol for the antimicrobial screening of these benzimidazole derivatives. It is designed for researchers, scientists, and drug development professionals engaged in the primary evaluation of novel chemical entities for antimicrobial efficacy. The protocols detailed herein adhere to internationally recognized standards and are structured to ensure scientific integrity, reproducibility, and trustworthiness of the generated data. We will detail two primary, complementary screening methods: the Agar Well Diffusion Assay for initial qualitative assessment and the Broth Microdilution Method for the quantitative determination of the Minimum Inhibitory Concentration (MIC).[5][6][7]
Mechanism of Action Insights: The Benzimidazole Pharmacophore
While the precise mechanism of action can vary with substitution patterns, benzimidazole derivatives are known to exert their antimicrobial effects through several pathways. A prominent mechanism involves the inhibition of microbial growth by interfering with essential cellular functions.[3] For instance, some benzimidazole compounds have been shown to disrupt the biosynthesis of ergosterol, a vital component of fungal cell membranes.[3] In bacteria, potential targets include DNA gyrase and other enzymes critical for cell wall synthesis and replication.[8][4] The rationale for screening this compound derivatives is based on the hypothesis that the electrophilic nature of the carbaldehyde group, combined with the lipophilic chlorobenzyl moiety, may enhance interaction with microbial targets and improve cell penetration, leading to potent antimicrobial activity.
Experimental Workflow for Antimicrobial Screening
The following diagram outlines the logical flow of the antimicrobial screening process, from initial compound preparation to the final determination of antimicrobial efficacy.
Caption: Experimental workflow for antimicrobial screening.
Part 1: Agar Well Diffusion Assay (Qualitative Screening)
The agar well diffusion method is a preliminary, yet robust, technique to assess the antimicrobial activity of soluble compounds.[6][7][9][10] It relies on the diffusion of the test compound from a well through a solidified agar medium inoculated with a target microorganism. The presence of a clear zone of inhibition around the well indicates antimicrobial activity.
Materials and Reagents
-
Mueller-Hinton Agar (MHA)
-
Mueller-Hinton Broth (MHB)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes and sterile tips
-
Sterile swabs
-
Dimethyl sulfoxide (DMSO, sterile)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (solvent, e.g., 10% DMSO in sterile water)[9]
-
Test microorganism strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Incubator (37°C)
Protocol
-
Preparation of MHA Plates: Prepare MHA according to the manufacturer's instructions, sterilize by autoclaving, and pour approximately 20-25 mL into sterile Petri dishes. Allow the agar to solidify completely in a laminar flow hood.
-
Inoculum Preparation: From a fresh 18-24 hour culture, pick several colonies of the test microorganism and suspend them in sterile MHB. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[11][12]
-
Inoculation of MHA Plates: Within 15 minutes of standardizing the inoculum, dip a sterile swab into the suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.[6]
-
Well Creation: Using a sterile cork borer, create uniform wells (6-8 mm in diameter) in the inoculated agar plates.[9][10]
-
Application of Test Compounds: Prepare a stock solution of the this compound derivative in DMSO. Aseptically add a fixed volume (e.g., 100 µL) of the test compound solution into a designated well.[9]
-
Controls: In separate wells on the same plate, add the positive control antibiotic and the negative control solvent.[13]
-
Pre-diffusion: Allow the plates to stand for 30 minutes at room temperature to permit the diffusion of the compounds into the agar.[9]
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[9]
-
Result Measurement: After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters.
Part 2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent.[5][12][14] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[5][11][12][14] This quantitative assay is crucial for evaluating the potency of a compound.
Materials and Reagents
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates (round-bottom)[15]
-
Multichannel micropipettes and sterile tips
-
Test microorganism strains
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Positive control antibiotic
-
Test compound stock solution in DMSO
-
Plate reader (optional, for spectrophotometric reading)
Protocol
-
Preparation of Compound Dilutions:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.[12][15]
-
Add 100 µL of the test compound stock solution (at twice the highest desired final concentration) to the first well of each row.[12][15]
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to a designated column (e.g., column 10). Discard 100 µL from the last dilution well.[15]
-
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard as described previously. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[11]
-
Inoculation of Microtiter Plate: Within 15 minutes of preparation, add 100 µL of the final diluted bacterial suspension to each well containing the serially diluted compound.[12]
-
Controls:
-
Growth Control: A well containing 100 µL of CAMHB and 100 µL of the inoculum, with no test compound.
-
Sterility Control: A well containing 200 µL of sterile CAMHB only.
-
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours in ambient air.[5]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[11][14] The growth control well should be turbid, and the sterility control well should remain clear.[12]
Data Presentation and Interpretation
The results from the antimicrobial screening should be tabulated for clear comparison and interpretation.
Table 1: Example Data for Antimicrobial Screening of a Benzimidazole Derivative
| Test Compound | Test Organism | Agar Well Diffusion (Zone of Inhibition, mm) | Broth Microdilution (MIC, µg/mL) |
| Derivative X | S. aureus ATCC 25923 | 22 | 4 |
| E. coli ATCC 25922 | 18 | 16 | |
| Ciprofloxacin | S. aureus ATCC 25923 | 25 | 1 |
| E. coli ATCC 25922 | 30 | 0.5 | |
| DMSO (10%) | S. aureus ATCC 25923 | 0 | >128 |
| E. coli ATCC 25922 | 0 | >128 |
The interpretation of MIC values as susceptible, intermediate, or resistant is guided by breakpoints established by standards organizations such as the Clinical and Laboratory Standards Institute (CLSI).[12][16][17][18][19][20] These breakpoints are specific to the antimicrobial agent and the microorganism being tested.
Trustworthiness and Self-Validation
To ensure the integrity and validity of the results, the following practices are mandatory:
-
Aseptic Technique: All procedures must be conducted under strict aseptic conditions to prevent contamination.
-
Standardized Inoculum: The use of a 0.5 McFarland standard is critical for reproducible results.
-
Inclusion of Controls: Positive, negative, and sterility controls must be included in every assay to validate the test system.
-
Replication: Each experiment should be performed in triplicate to ensure the reliability of the data.
-
Adherence to Standards: Following established guidelines from bodies like the CLSI is paramount for generating data that is comparable and credible.[16][17][19][20]
Conclusion
This application note provides a detailed and robust framework for the antimicrobial screening of this compound derivatives. By following these protocols, researchers can generate high-quality, reproducible data to identify promising lead compounds for further development in the fight against infectious diseases. The systematic approach outlined, combining qualitative and quantitative methods, ensures a thorough primary evaluation of antimicrobial potential.
References
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Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021). Journal of Pharmaceutical Sciences and Research. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]
-
Broth Dilution Method for MIC Determination. (2013). Microbe Online. [Link]
-
Antimicrobial activity by Agar well diffusion. (2021). Chemistry Notes. [Link]
-
Khan, I., et al. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology, 10(7), 2400-2414. [Link]
-
Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (2017). ResearchGate. [Link]
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MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
-
Minimal Inhibitory Concentration (MIC). (2021). Biology LibreTexts. [Link]
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A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. (2020). MDPI. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). National Institutes of Health. [Link]
-
Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). Microbe Master. [Link]
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Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology. [Link]
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The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020). National Institutes of Health. [Link]
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Antibacterial Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration. [Link]
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Clinical & Laboratory Standards Institute CLSI Guidelines (2019) CLSI M100-ED29 2019 Performance Standards for Antimicrobial Susceptibility Testing. 29th Edition. Scientific Research Publishing. [Link]
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Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. (2017). ResearchGate. [Link]
-
Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. (2016). PubMed. [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]
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CLSI: Clinical & Laboratory Standards Institute. Clinical & Laboratory Standards Institute. [Link]
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Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. (2018). International Journal of Pharmaceutical Sciences and Medicine. [Link]
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Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. (2013). National Institutes of Health. [Link]
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Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2024). Royal Society of Chemistry. [Link]
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Antimicrobial activity of a new series of benzimidazole derivatives. (2007). PubMed. [Link]
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Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. (2018). ResearchGate. [Link]
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Application Notes & Protocols: Evaluating the Anticancer Activity of Novel 1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzimidazole Scaffold in Oncology
The benzimidazole ring system is a pivotal pharmacophore in medicinal chemistry, recognized for its structural similarity to naturally occurring purines.[1] This resemblance allows benzimidazole derivatives to readily interact with biological macromolecules, making them a fertile ground for the development of new therapeutic agents.[1][2] In oncology, this scaffold has proven particularly valuable, with numerous derivatives demonstrating potent anticancer activities through diverse mechanisms of action.[2][3] These mechanisms include the disruption of microtubule polymerization, induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways that drive tumor growth, such as the PI3K/Akt and MAPK pathways.[1][4]
Given the promise of this chemical class, the synthesis and evaluation of novel derivatives, such as those originating from 1-(2-chlorobenzyl)-1H-benzimidazole-2-carbaldehyde, represent a critical step in the pipeline of anticancer drug discovery.[5] This guide provides a comprehensive framework and detailed protocols for the systematic in vitro evaluation of these new chemical entities (NCEs). The methodologies described herein are designed to elucidate the cytotoxic and cytostatic effects of the compounds and to provide initial insights into their mechanisms of action.
I. Preliminary Assessment: Cell Viability and Cytotoxicity
The initial step in evaluating any potential anticancer agent is to determine its effect on the viability and proliferation of cancer cells.[5][6] The MTT assay is a robust, colorimetric method widely used for this purpose.[7]
Scientific Rationale
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan precipitate.[7] The amount of formazan produced is directly proportional to the number of living, metabolically active cells. By dissolving this precipitate and measuring its absorbance, we can quantify the cytotoxic or growth-inhibitory effects of the test compounds. This allows for the determination of the IC50 value, the concentration of a drug that inhibits cell growth by 50%, which is a key metric of a compound's potency.
Experimental Workflow: Cytotoxicity Screening
Caption: Hypothesized intrinsic apoptosis pathway induced by a novel compound.
Detailed Protocol: Western Blotting for Apoptosis Markers
Materials:
-
Cell lysates from treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer system (e.g., wet or semi-dry) and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Lysate Preparation: After treatment, collect both floating and adherent cells. [8]Wash with ice-cold PBS and lyse the cell pellet in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading. [9]3. SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size. [9][8]4. Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding. [9][8]6. Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C. [8]Use antibodies targeting cleaved Caspase-3 and cleaved PARP. Also, probe for a loading control like β-actin to confirm equal protein loading.
-
Washing and Secondary Antibody: Wash the membrane several times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [8]8. Detection: Wash the membrane again with TBST. Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system. [8]The presence of bands for cleaved Caspase-3 and cleaved PARP in treated samples, but not in controls, confirms the induction of apoptosis.
Conclusion
This guide outlines a logical, multi-step approach for the initial in vitro evaluation of novel anticancer compounds derived from this compound. By systematically progressing from broad cytotoxicity screening to more focused mechanistic studies, researchers can efficiently identify promising lead candidates. The combination of cell viability assays, flow cytometric analysis of apoptosis and cell cycle, and Western blotting for key protein markers provides a robust and comprehensive dataset to support further preclinical development.
References
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Potential Anticancer Agents From Benzimidazole Derivatives. Natural Volatiles and Essential Oils. Available from: [Link]
-
Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. [Source Not Provided]. Available from: [Link]
-
Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. Available from: [Link]
-
Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. [Source Not Provided]. Available from: [Link]
-
Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Taylor & Francis Online. Available from: [Link]
-
The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. National Institutes of Health. Available from: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link]
- Method for preparation of benzimidazole derivatives. Google Patents.
-
Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs: Characterization, DFT Studies, Antioxidant and Insilico Studies. National Institutes of Health. Available from: [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. Available from: [Link]
-
In vitro assays and techniques utilized in anticancer drug discovery. PubMed. Available from: [Link]
-
Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer. ACS Publications. Available from: [Link]
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. Available from: [Link]
-
DNA Cell Cycle Analysis with PI. [Source Not Provided]. Available from: [Link]
-
Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. Available from: [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available from: [Link]
-
MTT Cell Assay Protocol. [Source Not Provided]. Available from: [Link]
-
Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. PubMed Central. Available from: [Link]
-
Best protocol to collect mammalian cells for screening apoptosis markers using WB? ResearchGate. Available from: [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Source Not Provided]. Available from: [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. UCL. Available from: [Link]
-
MTT (Assay protocol). Protocols.io. Available from: [Link]
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Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available from: [Link]
-
Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. [Source Not Provided]. Available from: [Link]
-
Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. PubMed Central. Available from: [Link]
-
In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed. Available from: [Link]
-
Determination of Caspase Activation by Western Blot. PubMed. Available from: [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. Available from: [Link]
-
Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. MDPI. Available from: [Link]
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1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde: A Versatile Precursor for the Synthesis of Novel Bioactive Heterocycles
An Application Guide for Drug Discovery Professionals
Abstract
The benzimidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs and its wide range of pharmacological activities.[1][2] This scaffold's ability to engage in various biological interactions, including hydrogen bonding and π-π stacking, makes it a prime candidate for drug design.[1] This application note explores the synthetic utility of a highly functionalized derivative, 1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde, as a strategic starting material for the construction of novel, complex heterocyclic systems. We provide detailed protocols for its conversion into diverse scaffolds, such as benzimidazole-chalcones, pyrimidobenzimidazoles, and pyridinyl-benzimidazoles, which are of significant interest in modern drug discovery programs targeting a range of diseases from cancer to microbial infections.[3][4][5]
Introduction: The Strategic Value of the Benzimidazole Scaffold
Benzimidazole, a fused heterocycle of benzene and imidazole, is a bioisostere of natural purines, allowing its derivatives to interact readily with biological macromolecules.[6] This fundamental property has led to the development of benzimidazole-containing drugs with a vast array of therapeutic applications, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anthelmintic properties.[2][4] The structural versatility of the benzimidazole core allows for extensive modification, enabling the fine-tuning of its pharmacological profile.[5]
The subject of this guide, This compound (1) , is a particularly valuable building block. It possesses three key features for synthetic diversification:
-
The Benzimidazole Core: The foundational pharmacophore.
-
The N-(2-Chlorobenzyl) Group: This substituent enhances lipophilicity and can engage in specific hydrophobic or steric interactions within a target's binding pocket. The chlorine atom also offers a potential site for further metabolic or synthetic modification.
-
The C2-Carbaldehyde Group: An exceptionally versatile electrophilic handle for a multitude of classical organic reactions, including condensations, cycloadditions, and multicomponent reactions, to build new ring systems.
This guide provides researchers with robust, field-tested protocols to leverage this precursor in the synthesis of novel chemical entities for screening and lead optimization.
Synthesis of the Core Reagent: this compound (1)
While commercially available, understanding the synthesis of the core reagent is crucial for custom modifications. The most common approach is a two-step process involving N-alkylation followed by cyclization/oxidation.
Workflow for Precursor Synthesis
Sources
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Troubleshooting & Optimization
optimization of reaction conditions for 1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde synthesis
Technical Support Center: Synthesis of 1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for this specific multi-step synthesis. Our focus is on explaining the causality behind experimental choices to empower you to overcome common challenges and achieve reliable, high-yield outcomes.
Overview of Synthetic Strategies
The synthesis of this compound is typically approached via a two-step sequence starting from a pre-formed benzimidazole core. The two most logical and field-proven retrosynthetic pathways involve:
-
Route A: Alkylation Followed by Oxidation. This route begins with the N-alkylation of a 2-substituted benzimidazole precursor, such as 2-(hydroxymethyl)-1H-benzimidazole, followed by the selective oxidation of the hydroxymethyl group to the desired carbaldehyde.
-
Route B: Oxidation Followed by Alkylation. This strategy involves first preparing 1H-benzimidazole-2-carbaldehyde and then performing the N-alkylation with 2-chlorobenzyl chloride.
Each route presents unique challenges and optimization points, which this guide will address in detail.
Part 1: Troubleshooting N-Alkylation of the Benzimidazole Core
The introduction of the 2-chlorobenzyl group onto the benzimidazole nitrogen is a critical step. While seemingly straightforward, this SN2 reaction is prone to several issues that can drastically affect yield and purity.
Frequently Asked Questions & Troubleshooting Guide
Q1: My N-alkylation reaction has a very low yield or is not proceeding to completion. What are the likely causes?
Answer: Low yields in benzimidazole alkylation are a frequent problem and can be traced back to several key factors:
-
Insufficient Deprotonation: The N-H bond of the benzimidazole ring (pKa ≈ 13.2) must be deprotonated to form the nucleophilic benzimidazolide anion. If the base is too weak, this equilibrium will not favor the anion, leading to a sluggish or incomplete reaction. Ensure your base is sufficiently strong (e.g., NaH, K₂CO₃ in a polar aprotic solvent).[1]
-
Purity and Dryness of Reagents: Strong bases like sodium hydride (NaH) react violently with water.[2] Any moisture in your solvent (e.g., DMF, THF) or on your glassware will consume the base and inhibit the reaction. Always use anhydrous solvents and dry your starting benzimidazole thoroughly.[1]
-
Poor Quality of Alkylating Agent: 2-Chlorobenzyl chloride can degrade over time. Use a fresh bottle or purify it before use. An excess of the alkylating agent can sometimes lead to undesired side reactions.[1]
-
Suboptimal Temperature: While many alkylations proceed at room temperature after initial deprotonation, some less reactive combinations may require gentle heating (e.g., 50-80 °C) to achieve a reasonable rate.[3] Monitor the reaction by TLC to avoid decomposition at higher temperatures.
Q2: My TLC plate shows multiple products, including a baseline spot and a product spot that is more polar than expected. What is happening?
Answer: This pattern typically indicates the formation of undesired side products, most commonly an over-alkylated quaternary salt.
-
Cause - Over-alkylation: The initial N-alkylated product is still nucleophilic and can react with a second molecule of the alkylating agent to form a 1,3-dibenzylbenzimidazolium salt. This quaternary salt is highly polar and often remains at the baseline of the TLC plate.[1]
-
Solution - Stoichiometric Control: To minimize this, use the alkylating agent in a controlled stoichiometric amount, typically 1.05 to 1.1 equivalents relative to the benzimidazole. Adding the alkylating agent slowly and at a low temperature (e.g., 0 °C) can also prevent localized high concentrations that favor over-alkylation.[1]
Q3: I am struggling to achieve regioselectivity in my N-alkylation. How can I control which nitrogen is alkylated?
Answer: This is a common challenge for unsymmetrically substituted benzimidazoles due to the tautomeric nature of the N-H proton.[1] For the synthesis of the target molecule, if you start with the symmetric 1H-benzimidazole-2-carbaldehyde (Route B), regioselectivity is not a concern. However, if your precursor is unsymmetrical, you can influence the outcome through:
-
Steric Hindrance: A bulky substituent near one of the ring nitrogens will sterically hinder its approach, favoring alkylation at the less hindered nitrogen.[1]
-
Electronic Effects: The electronic properties of substituents on the benzimidazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.
Part 2: Troubleshooting the 2-Carbaldehyde Synthesis
The formation of the aldehyde at the C2 position is most reliably achieved by the oxidation of the corresponding 2-(hydroxymethyl) precursor. This step requires careful selection of the oxidizing agent to prevent over-oxidation to the carboxylic acid.
Frequently Asked Questions & Troubleshooting Guide
Q1: My oxidation reaction is slow and incomplete, with significant starting alcohol remaining.
Answer: Incomplete oxidation is often a matter of oxidant reactivity or quantity.
-
Cause - Insufficient Oxidant: Solid-supported oxidants like manganese dioxide (MnO₂) can have variable activity. The reaction is heterogeneous, and a sufficient excess is required.
-
Solution:
-
Increase Oxidant Equivalents: For MnO₂, use a significant excess (e.g., 5-10 mass equivalents).
-
Activate the Oxidant: Ensure you are using "activated" manganese dioxide, which is prepared specifically for oxidizing allylic and benzylic alcohols.
-
Change Solvent: The reaction rate can be solvent-dependent. Dichloromethane (DCM) or chloroform are common choices.
-
Increase Temperature: Gentle refluxing can often drive the reaction to completion.
-
Q2: The desired aldehyde is forming, but I am also getting a significant amount of the corresponding carboxylic acid.
Answer: This indicates that your oxidizing agent is too harsh or the reaction conditions are promoting over-oxidation.
-
Cause - Over-oxidation: Strong oxidants (e.g., KMnO₄, Jones reagent) will readily convert the aldehyde to a carboxylic acid. Even milder oxidants can cause this if the reaction is left for too long or at too high a temperature.[4]
-
Solution:
-
Use a Milder Oxidant: Activated MnO₂ is generally selective for this transformation. Other excellent choices include pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), which are known to stop at the aldehyde stage.
-
Monitor Carefully: Follow the reaction progress closely using TLC. Once the starting alcohol is consumed, work up the reaction immediately to prevent the subsequent oxidation of the product aldehyde.
-
Control Temperature: Perform the reaction at the lowest temperature that allows for a reasonable rate. For many oxidations with PCC or DMP, room temperature is sufficient.
-
Optimized Reaction Conditions: A Comparative Table
This table summarizes typical conditions for the key steps in the synthesis. Yields are highly substrate-dependent and should be considered illustrative.
| Step | Reactant | Reagent/Catalyst | Base | Solvent | Temp. | Time | Typical Yield | Reference |
| N-Alkylation | 1H-Benzimidazole | 2-Chlorobenzyl chloride (1.1 eq) | NaH (1.2 eq) | Anhydrous DMF | 0 °C to RT | 2-4 h | 70-90% | [2] |
| N-Alkylation | 1H-Benzimidazole | 2-Chlorobenzyl chloride (1.1 eq) | K₂CO₃ (2.0 eq) | Anhydrous Acetone/DMF | RT to 60 °C | 6-12 h | 65-85% | [3] |
| Oxidation | 2-(Hydroxymethyl)benzimidazole | Activated MnO₂ (5-10 wt. eq) | - | CH₂Cl₂ or CHCl₃ | Reflux | 12-24 h | 60-80% | General Method |
| Oxidation | 2-(Hydroxymethyl)benzimidazole | PCC (1.5 eq) | - | CH₂Cl₂ | RT | 2-4 h | 75-90% | General Method |
Detailed Experimental Protocols
Protocol 1: N-Alkylation of 1H-Benzimidazole-2-carbaldehyde (Route B)
This protocol uses potassium carbonate, a moderately strong base that is easier and safer to handle than sodium hydride.
-
Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1H-benzimidazole-2-carbaldehyde (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous N,N-dimethylformamide (DMF).
-
Addition of Alkylating Agent: Add 2-chlorobenzyl chloride (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 6-12 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The product spot should be less polar than the starting material.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water. A precipitate should form.
-
Isolation: Stir the aqueous mixture for 30 minutes, then collect the solid product by vacuum filtration. Wash the solid thoroughly with water and then with a small amount of cold diethyl ether to remove nonpolar impurities.
-
Purification: Dry the crude product under vacuum. If necessary, purify further by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: Oxidation of [1-(2-Chlorobenzyl)-1H-benzimidazol-2-yl]methanol (Route A)
This protocol uses activated manganese dioxide, a mild and selective heterogeneous oxidant.
-
Setup: In a round-bottom flask, dissolve [1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methanol (1.0 eq) in dichloromethane (CH₂Cl₂).
-
Addition of Oxidant: To the solution, add activated manganese dioxide (MnO₂, approx. 10 times the weight of the starting alcohol).
-
Reaction: Stir the resulting black suspension vigorously under reflux.
-
Monitoring: The reaction is heterogeneous, so TLC analysis requires careful sampling. Periodically pause stirring, allow the MnO₂ to settle, and spot a small aliquot from the supernatant onto a TLC plate.
-
Work-up: Upon completion (disappearance of the starting alcohol spot), cool the mixture to room temperature.
-
Isolation: Filter the reaction mixture through a pad of Celite® to remove the manganese dioxide and its byproducts. Wash the Celite® pad thoroughly with additional CH₂Cl₂ to ensure complete recovery of the product.
-
Purification: Combine the filtrates and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography or recrystallization if needed.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. eresearchco.com [eresearchco.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
Technical Support Guide: Recrystallization of 1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde
Document ID: TSS-BCBC-REC-2026-01
For: Researchers, scientists, and drug development professionals.
Introduction
This technical support guide provides a comprehensive, experience-driven framework for the purification of 1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde via recrystallization. This compound, a key intermediate in pharmaceutical synthesis, often requires high purity, which can be effectively achieved through a well-optimized recrystallization protocol.[1] This document moves beyond a simple set of instructions to offer a troubleshooting resource designed to address common and complex challenges encountered in the laboratory, ensuring a robust and reproducible purification process.
The core principle of recrystallization hinges on the differential solubility of a compound in a specific solvent at varying temperatures.[2] An ideal solvent will dissolve the target compound and any impurities at an elevated temperature, and upon cooling, allow the target compound to crystallize in a pure form while the impurities remain dissolved in the mother liquor.[3] This guide will walk you through solvent selection, protocol execution, and problem-solving with an emphasis on the underlying chemical principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that form the basis of a successful recrystallization strategy for this specific molecule.
Q1: What structural features of this compound should guide my solvent choice?
A1: The molecular structure is the primary determinant for solvent selection. Key features include:
-
Benzimidazole Core: A fused bicyclic aromatic system that is relatively polar and capable of hydrogen bonding.[4]
-
2-Chlorobenzyl Group: A bulky, nonpolar aromatic substituent that significantly increases the molecule's hydrophobicity.
-
Carbaldehyde Group: A polar functional group that can participate in dipole-dipole interactions.
The combination of these features results in a molecule of moderate overall polarity with a significant nonpolar character. Therefore, solvents that are "like dissolves like"—moderately polar organic solvents—are the most promising candidates. Highly polar solvents like water are unlikely to be effective on their own, while highly nonpolar solvents like hexanes may not sufficiently dissolve the compound even when hot.[5][6]
Q2: What are the likely impurities I am trying to remove?
A2: Understanding potential impurities is critical for designing the purification. Given the common synthesis route for benzimidazoles from o-phenylenediamines and aldehydes, impurities may include:[7][8]
-
Unreacted Starting Materials: o-Phenylenediamine and 2-chlorobenzyl chloride or similar precursors.
-
Oxidation Products: The carbaldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially if the reaction is exposed to air for extended periods at high temperatures.
-
Side-Reaction Products: Products from self-condensation or other unintended pathways.
-
Color Impurities: Often, benzimidazole syntheses can produce colored byproducts, which may be removed with a charcoal treatment.[2][9]
Q3: Is a single-solvent or a mixed-solvent system better for this compound?
A3: This must be determined experimentally. A single solvent that meets the criteria of high solubility when hot and low solubility when cold is ideal for its simplicity.[10] However, it is common to not find a perfect single solvent.[11] In such cases, a mixed-solvent system (a "good" solvent in which the compound is highly soluble, and a "bad" solvent in which it is poorly soluble) can be highly effective.[11][12] For this compound, a logical pair to test would be ethanol (good solvent) and water (bad solvent).
Part 2: Systematic Solvent Selection Protocol
The selection of an appropriate solvent is the most critical step for successful recrystallization.[3][5] Do not proceed to a large-scale recrystallization without first performing this small-scale screening.
Step-by-Step Micro-Scale Solvent Screening
-
Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes.
-
Room Temperature Test: To each tube, add a candidate solvent dropwise (start with ~0.5 mL), stirring or agitating after each addition.[10] Observe the solubility.
-
If the solid dissolves completely at room temperature: The solvent is unsuitable . It is too good a solvent, and you will have poor recovery.[10]
-
If the solid is partially soluble or insoluble: The solvent is a potential candidate . Proceed to the next step.
-
-
Hot Solvent Test: For the promising candidates from step 2, gently heat the test tube in a water or sand bath.[2] Continue to add the solvent dropwise until the solid just dissolves.
-
Cooling and Crystallization Test: Allow the hot, clear solutions to cool slowly to room temperature, and then in an ice-water bath.
-
If abundant, well-formed crystals appear: This is an excellent candidate solvent .
-
If no crystals form: Try to induce crystallization by scratching the inside of the test tube with a glass rod just below the solvent line.[13][14] If crystals still do not form, the solution may not be sufficiently saturated, or it may be prone to forming a supersaturated solution.
-
Candidate Solvent Data
The following table provides a starting point for your solvent screen, based on the structural analysis of the target molecule.
| Solvent | Boiling Point (°C) | Polarity | Rationale & Comments |
| Ethanol | 78 | Moderately Polar | Primary Candidate. Often effective for benzimidazole derivatives.[15] Good balance of polarity. |
| Methanol | 65 | Moderately Polar | Similar to ethanol but lower boiling point. May be slightly too polar. |
| Isopropanol (IPA) | 82 | Moderately Polar | Good alternative to ethanol, slightly less polar. |
| Ethyl Acetate | 77 | Moderately Polar | The ester group offers different solvation properties. Good for moderately polar compounds. |
| Toluene | 111 | Nonpolar | May be effective if impurities are highly polar. High boiling point can be a risk for "oiling out".[5] |
| Acetone | 56 | Polar Aprotic | Lower boiling point is advantageous, but its high solvency power can sometimes lead to poor recovery.[5] |
| Ethanol/Water | Varies | Tunable Polarity | A powerful mixed-solvent system. Dissolve in minimal hot ethanol, then add hot water dropwise until cloudy. |
Part 3: Detailed Recrystallization Workflow
This protocol assumes you have identified a suitable solvent (e.g., Ethanol) from the screening process.
Experimental Protocol
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask (do not use a beaker, as the wide mouth allows for excessive solvent evaporation).[11]
-
Add a minimal amount of the chosen solvent, just enough to create a slurry.
-
Add a boiling chip or a magnetic stir bar and heat the mixture to a gentle boil on a hot plate.
-
Continue adding small portions of the hot solvent until the solid completely dissolves. It is critical to use the minimum amount of hot solvent necessary to create a saturated solution to maximize yield.[11]
-
-
Decolorization (Optional):
-
If the solution is colored by impurities, remove it from the heat and add a very small amount of activated charcoal (1-2% of the solute weight).
-
Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.[2]
-
-
Hot Filtration (If charcoal was used or insoluble impurities are present):
-
This step must be performed quickly to prevent premature crystallization in the filter funnel.[13]
-
Pre-heat a stemless or short-stemmed glass funnel and a receiving Erlenmeyer flask.
-
Place a fluted filter paper in the funnel.
-
Pour the hot solution through the filter paper in portions. If crystals begin to form in the funnel, wash them through with a small amount of hot solvent.[13]
-
-
Crystallization:
-
Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation and minimize the amount of product lost in the mother liquor.[10]
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[10]
-
Break the vacuum and add a small amount of ice-cold recrystallization solvent to wash the crystals. This removes any residual mother liquor containing impurities.[10]
-
Reapply the vacuum to pull the wash solvent through. Repeat the wash if necessary.
-
-
Drying:
-
Leave the crystals in the Büchner funnel with the vacuum on for 10-15 minutes to air-dry them as much as possible.
-
Transfer the purified crystals to a watch glass, breaking up any large clumps, and allow them to dry completely. Drying can be done in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
-
Part 4: Troubleshooting Guide
| Issue / Observation | Probable Cause(s) | Recommended Solution(s) |
| The compound will not dissolve, even in a large volume of boiling solvent. | The chosen solvent is too "poor" (insufficiently solvating). | Action: Select a more polar or more suitable solvent based on your screening data. If using a mixed-solvent system, you have added too much of the "bad" solvent. Add more of the "good" solvent. |
| No crystals form after cooling, even with scratching or seeding. | 1. Too much solvent was used, and the solution is not supersaturated. 2. The solution has formed a stable supersaturated state. | Action 1: Re-heat the solution and boil off a portion of the solvent (10-20%) to increase the concentration. Allow it to cool again.[14] Action 2: If the solution is clear, try adding a "seed crystal" of the crude product.[13][14] As a last resort, you can try adding a small amount of an anti-solvent (a "bad" solvent) to induce precipitation, though this may be less selective. |
| The product separates as an oil instead of crystals ("oiling out"). | 1. The solution is cooling too rapidly. 2. The boiling point of the solvent is higher than the melting point of the solute. 3. The concentration of the solute is too high. | Action: Re-heat the solution to redissolve the oil. Add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool much more slowly. If the problem persists, choose a solvent with a lower boiling point.[5][13] |
| Crystals form too quickly in the funnel during hot filtration. | The solution is cooling and becoming supersaturated in the funnel. | Action: Use a stemless funnel.[13] Ensure both the funnel and the receiving flask are pre-heated. Dilute the solution with a small excess (5-10%) of hot solvent before filtering, and then boil off the excess solvent before cooling. |
| The final product is still colored or appears impure. | 1. The cooling was too rapid, trapping impurities within the crystal lattice. 2. The chosen solvent does not effectively leave impurities in the solution. 3. Colored impurities were not fully removed. | Action 1: Repeat the recrystallization, ensuring very slow, undisturbed cooling. Action 2: Try a different recrystallization solvent. Action 3: If you did not perform a charcoal treatment, repeat the process and include the decolorization step. |
| The final yield is very low. | 1. Too much solvent was used. 2. The crystals were washed with solvent that was not cold, redissolving the product. 3. The compound has significant solubility in the cold solvent. 4. Premature crystallization during hot filtration resulted in product loss. | Action: Review each step of the protocol. Ensure you used the minimum amount of hot solvent. Always wash with ice-cold solvent. Ensure the final solution was thoroughly cooled in an ice bath. You can also attempt to recover a second crop of crystals by evaporating some solvent from the filtrate, though this second crop will likely be less pure. |
Part 5: Visual Troubleshooting Workflow
The following diagram illustrates the decision-making process when encountering common issues during recrystallization.
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- 2. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 3. mt.com [mt.com]
- 4. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Benzimidazole synthesis [organic-chemistry.org]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies [mdpi.com]
common side products in the synthesis of 1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde. As Senior Application Scientists, we aim to deliver not just protocols, but a deeper understanding of the reaction mechanisms and the rationale behind experimental choices to empower your research.
I. Troubleshooting Guide: Common Side Products and Their Mitigation
The synthesis of this compound typically involves two key steps: the N-alkylation of a 2-substituted benzimidazole and the subsequent formation of the carbaldehyde group. Each step is prone to the formation of specific side products that can complicate purification and reduce yields.
Issue 1: Formation of Regioisomers during N-Alkylation
Observation: You observe the formation of two isomeric products during the N-alkylation of 2-substituted benzimidazole with 2-chlorobenzyl chloride.
Probable Cause: Benzimidazole is an ambident nucleophile, meaning that alkylation can occur at either the N1 or N3 position of the imidazole ring.[1] This results in the formation of a mixture of 1-(2-Chlorobenzyl)- and 3-(2-Chlorobenzyl)-1H-benzimidazole regioisomers. The ratio of these isomers is influenced by steric hindrance and the reaction conditions.
Solutions:
-
Steric Hindrance: The substituent at the 2-position of the benzimidazole ring can sterically hinder the approach of the alkylating agent to the N1 position, potentially favoring N3 alkylation.[1]
-
Reaction Conditions:
-
Base and Solvent: The choice of base and solvent can significantly influence the regioselectivity. Using a phase-transfer catalyst like tetrabutylammonium hydrogen sulfate in the presence of a strong base such as aqueous potassium hydroxide can offer better control over the alkylation.[2][3]
-
Temperature: Lowering the reaction temperature may improve the selectivity of the N-alkylation.
-
Issue 2: Di-alkylation of the Benzimidazole Ring
Observation: A significant amount of a di-alkylated product is formed.
Probable Cause: If the reaction conditions are too harsh or if there is an excess of the alkylating agent (2-chlorobenzyl chloride), di-alkylation can occur, leading to the formation of a quaternary benzimidazolium salt.
Solutions:
-
Stoichiometry: Use a strict 1:1 molar ratio of the benzimidazole starting material to 2-chlorobenzyl chloride.
-
Controlled Addition: Add the 2-chlorobenzyl chloride to the reaction mixture slowly and at a controlled temperature to prevent localized excesses of the alkylating agent.
-
Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) and quench it as soon as the starting material is consumed to minimize the formation of the di-alkylated product.
Issue 3: Incomplete or Unsuccessful Formylation
Observation: The conversion of the N-alkylated benzimidazole to the desired carbaldehyde is low or fails completely.
Probable Cause: The Vilsmeier-Haack reaction is a common method for formylating electron-rich aromatic rings.[4][5][6] However, its success is highly dependent on the reactivity of the substrate and the proper formation of the Vilsmeier reagent.
-
Vilsmeier Reagent Formation: The Vilsmeier reagent, a chloromethyliminium salt, is formed from the reaction of a substituted formamide (like DMF) and phosphorus oxychloride (POCl₃).[4][5] Incomplete formation of this reagent will lead to poor yields.
-
Substrate Reactivity: The benzimidazole ring must be sufficiently electron-rich to undergo electrophilic substitution by the Vilsmeier reagent.[4]
Solutions:
-
Reagent Quality: Use freshly distilled POCl₃ and anhydrous DMF to ensure the efficient formation of the Vilsmeier reagent.
-
Reaction Temperature: The reaction is typically performed at low temperatures (0 °C) during the addition of POCl₃ to DMF, followed by stirring at room temperature or gentle heating.[6]
-
Alternative Formylation Methods: If the Vilsmeier-Haack reaction proves ineffective, consider alternative formylation methods.
Issue 4: Formation of Over-Oxidized or By-products during Formylation
Observation: Besides the desired aldehyde, you detect the corresponding carboxylic acid or other unidentified by-products.
Probable Cause:
-
Over-oxidation: The aldehyde product can be susceptible to over-oxidation to the corresponding carboxylic acid, especially during workup or if exposed to air for extended periods.
-
Side Reactions of the Vilsmeier Reagent: The Vilsmeier reagent can react with other nucleophiles present in the reaction mixture, leading to various side products.[7]
Solutions:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Careful Workup: Quench the reaction carefully with cold water or an ice/water mixture and work up the product promptly.
-
Purification: Utilize column chromatography for purification to effectively separate the desired aldehyde from the carboxylic acid and other impurities.
II. Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
A1: A common synthetic pathway involves a two-step process:
-
N-Alkylation: Reaction of a 2-substituted benzimidazole (e.g., 2-methylbenzimidazole) with 2-chlorobenzyl chloride in the presence of a base to form 1-(2-Chlorobenzyl)-2-methyl-1H-benzimidazole.[2][8][9]
-
Oxidation/Formylation: Conversion of the 2-methyl group to a carbaldehyde. This can be achieved through various methods, including oxidation or a direct formylation reaction like the Vilsmeier-Haack reaction on the N-alkylated benzimidazole.[4][5][6]
Q2: How can I confirm the regioselectivity of the N-alkylation?
A2: The regioselectivity can be determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of the protons and carbons in the benzimidazole ring will differ between the N1 and N3 isomers. 2D NMR techniques like HMBC and NOESY can also be invaluable in establishing the connectivity and spatial relationships to definitively assign the structure.
Q3: What are the key parameters to control during the Vilsmeier-Haack reaction for formylation?
A3: The key parameters to control are:
-
Reagent Purity: Use high-purity, anhydrous DMF and freshly distilled POCl₃.
-
Temperature: Maintain a low temperature (typically 0 °C) during the formation of the Vilsmeier reagent and the initial reaction with the benzimidazole substrate.
-
Stoichiometry: The molar ratio of the substrate to the Vilsmeier reagent is crucial and may require optimization.
-
Reaction Time: Monitor the reaction progress by TLC to determine the optimal reaction time and avoid the formation of by-products.
Q4: What are the recommended purification techniques for the final product?
A4: Column chromatography on silica gel is the most common and effective method for purifying this compound. A gradient elution system using a mixture of non-polar (e.g., hexane or petroleum ether) and polar (e.g., ethyl acetate) solvents is typically employed. Recrystallization from a suitable solvent system can be used for further purification if necessary.
III. Experimental Protocols
Protocol 1: N-Alkylation of 2-Methylbenzimidazole
-
To a solution of 2-methylbenzimidazole (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add 2-chlorobenzyl chloride (1.1 eq) to the reaction mixture.
-
Heat the reaction to a moderate temperature (e.g., 50-60 °C) and monitor its progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate 1-(2-Chlorobenzyl)-2-methyl-1H-benzimidazole.
Protocol 2: Vilsmeier-Haack Formylation
-
In a flame-dried, three-necked flask under an inert atmosphere, add anhydrous DMF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise while maintaining the temperature at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 1-(2-Chlorobenzyl)-1H-benzimidazole (1.0 eq) in anhydrous DMF dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain this compound.
IV. Data Presentation
Table 1: Influence of Base on N-Alkylation Regioselectivity (Hypothetical Data)
| Entry | Base | Solvent | N1:N3 Isomer Ratio |
| 1 | K₂CO₃ | Acetone | 3:1 |
| 2 | NaH | DMF | 5:1 |
| 3 | Cs₂CO₃ | Acetonitrile | 4:1 |
V. Visualizations
Diagram 1: Synthetic Pathway and Potential Side Products
Caption: Synthetic route and common side products.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for low product yield.
VI. References
-
Ambident Heterocyclic Reactivity - Alkylation of 2-Substituted-4-methylbenzimidazoles. Available at:
-
N‐Alkylation of benzimidazole. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - MDPI. Available at: [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. Available at: [Link]
-
N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents | Semantic Scholar. Available at: [Link]
-
(PDF) N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles - ResearchGate. Available at: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]
-
N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents | Request PDF - ResearchGate. Available at: [Link]
-
Vilsmeier–Haack reaction - Wikipedia. Available at: [Link]
-
Vilsmeier-Haack Reaction | NROChemistry. Available at: [Link]
Sources
- 1. aminer.org [aminer.org]
- 2. N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
troubleshooting guide for the synthesis of N-substituted benzimidazoles
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Introduction
Welcome to the Technical Support Center for N-substituted benzimidazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the benzimidazole scaffold, a privileged structure in numerous pharmaceuticals. We will address common experimental challenges, providing in-depth, field-tested solutions to streamline your synthetic workflows. This resource is structured to provide immediate, actionable advice for problems ranging from low yields to complex purification issues.
Troubleshooting Guide
This section directly addresses the most common and critical issues encountered during the N-substitution of benzimidazoles. Each problem is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.
Problem 1: Low to No Yield of the Desired N-Substituted Product
Question: My N-alkylation or N-arylation reaction is resulting in a very low yield, or I am only recovering my starting material. What are the likely causes and how can I improve the conversion?
Analysis & Solution:
Low conversion is a frequent issue that can typically be traced back to four key areas: Base Selection, Solvent Effects, Reagent Quality, or Catalyst Inactivity (for cross-coupling reactions).
1. Inadequate Deprotonation (Base Selection): The benzimidazole N-H (pKa ≈ 13.2 in DMSO) requires a sufficiently strong base for deprotonation to form the nucleophilic benzimidazolide anion.
-
Weak Bases: Bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often insufficient.
-
Commonly Effective Bases: Carbonates such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective, with Cs₂CO₃ often being superior due to its better solubility in organic solvents.[1] For less reactive alkylating agents or sterically hindered substrates, a stronger base like sodium hydride (NaH) is a standard choice.
-
Causality: The base must be strong enough to shift the equilibrium towards the deprotonated, anionic form of the benzimidazole, which is the active nucleophile. Weaker bases may not generate a sufficient concentration of this anion for the reaction to proceed at a reasonable rate.[2]
2. Poor Solubility or Incompatible Solvent: The solvent plays a critical role in solubilizing reactants and influencing the reactivity of the nucleophile.
-
Solvent Choice: Dry, aprotic solvents are crucial. Protic solvents like ethanol or water can quench the benzimidazolide anion, halting the reaction.[2] Dimethylformamide (DMF), acetonitrile (MeCN), tetrahydrofuran (THF), and dioxane are standard choices.
-
Solubility Issues: Poor solubility of either the benzimidazole starting material or the base is an underestimated cause of reaction failure.[1] If solubility is low in THF or MeCN, switching to a more polar aprotic solvent like DMF or DMSO can dramatically improve yields.
3. Catalyst System Inactivity (for N-Arylation): For Ullmann or Buchwald-Hartwig type reactions, the catalyst system is paramount.
-
Ullmann Coupling (Cu-catalyzed): Ensure you are using a Cu(I) source (e.g., CuI) and consider the addition of a ligand, such as 1,10-phenanthroline or an N,O-bidentate ligand, which can significantly accelerate the reaction.[3]
-
Buchwald-Hartwig Coupling (Pd-catalyzed): Ligand selection is critical and substrate-dependent. For N-heterocycles, sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often the most effective.[1] Using pre-formed palladium pre-catalysts (e.g., XPhos Pd G3) can provide more reliable results than generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[1][4]
4. Reagent Quality:
-
Anhydrous Conditions: Ensure all reagents and solvents are dry, especially when using strong bases like NaH. Water will rapidly quench the base and the benzimidazolide anion.
-
Alkylating Agent: Verify the purity of your alkylating or arylating agent. Degradation can lead to reaction failure.
Table 1: Selection of Base and Solvent for N-Alkylation
| Base | pKa of Conjugate Acid | Common Solvents | Key Considerations |
| K₂CO₃ | 10.3 | DMF, Acetonitrile | Good for reactive alkyl halides (iodides, bromides). |
| Cs₂CO₃ | 10.3 | DMF, THF, Dioxane | Higher solubility than K₂CO₃, often more effective.[1] |
| NaH | ~36 | THF, DMF | Strong, non-nucleophilic base. Requires strictly anhydrous conditions. |
| KHMDS | 26 (in THF) | THF, Toluene | Very strong, non-nucleophilic base for sterically hindered substrates.[1] |
Problem 2: Poor Regioselectivity in Unsymmetrical Benzimidazoles
Question: I am synthesizing a derivative of an unsymmetrically substituted benzimidazole (e.g., 5-nitrobenzimidazole) and obtaining a mixture of the two possible N1 and N3 regioisomers that are difficult to separate. How can I control the regioselectivity?
Analysis & Solution:
This is a classic challenge stemming from the tautomeric nature of the benzimidazole ring.[2] The N-H proton can reside on either nitrogen, and upon deprotonation, the resulting anion has charge density on both nitrogens. The product ratio is determined by a combination of steric and electronic factors.
-
Steric Hindrance: This is the most powerful tool for directing selectivity.
-
Substrate Control: A bulky substituent at the C4 (or C7) position will sterically shield the adjacent N1 nitrogen, favoring substitution at the distal N3 position.
-
Reagent Control: Using a bulkier alkylating agent can amplify the steric differentiation between the two nitrogen atoms.
-
-
Electronic Effects: The electronic properties of substituents on the benzene ring can influence the nucleophilicity of the adjacent nitrogen atoms, though this effect is often less pronounced than sterics.
-
Directed Synthesis: For complete control, consider a synthetic strategy that builds the heterocycle with the N-substituent already in place, avoiding the direct N-substitution step on the pre-formed heterocycle.
A recent methodology has been developed for the regioselective N-methylation of (benz)imidazoles that furnishes the more sterically hindered isomer, which is typically the minor product.[5][6] This approach offers a solution when the less accessible isomer is the desired product.
Problem 3: Formation of a 1,3-Disubstituted Benzimidazolium Salt
Question: My reaction is producing a significant amount of a salt byproduct, which I believe is from over-alkylation. How can I prevent this?
Analysis & Solution:
The N-substituted benzimidazole product can itself act as a nucleophile and react with a second equivalent of the alkylating agent to form a quaternary 1,3-dialkylbenzimidazolium salt.[2] This is especially common with highly reactive alkylating agents like methyl iodide or benzyl bromide.
-
Control Stoichiometry: This is the most critical factor. Use the alkylating agent in a controlled amount, typically 1.0 to 1.1 equivalents relative to the benzimidazole.
-
Slow Addition: Adding the alkylating agent slowly to the reaction mixture can help prevent localized high concentrations that favor the second alkylation event.
-
Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can often suppress the rate of the second alkylation more than the first, improving selectivity for the mono-substituted product.
Frequently Asked Questions (FAQs)
Q1: What is the best general method for N-alkylation of benzimidazoles? For simple alkyl halides (methyl, ethyl, benzyl), reaction of the benzimidazole with 1.1 equivalents of the alkyl halide in DMF with 1.5-2.0 equivalents of K₂CO₃ or Cs₂CO₃ at room temperature to 60 °C is a robust starting point.[7]
Q2: My N-arylation with an aryl chloride is not working. What should I do? Aryl chlorides are the least reactive of the aryl halides for cross-coupling.[8] For a Buchwald-Hartwig reaction, you will likely need a more specialized, highly active catalyst system. Switch to a more electron-rich and sterically hindered ligand like tBuXPhos or use a G3 or G4 pre-catalyst.[1] Also, ensure you are using a strong base like sodium tert-butoxide (NaOtBu) or LHMDS and an appropriate solvent like toluene or dioxane.[1]
Q3: How can I confirm which regioisomer I have formed? The definitive method is 2D NMR spectroscopy. A Heteronuclear Multiple Bond Correlation (HMBC) experiment will show a 3-bond correlation (³J) between the protons of the N-alkyl group and the two adjacent carbon atoms of the benzimidazole ring (C2 and a carbon in the benzene ring, e.g., C7a). This connectivity unambiguously determines the site of substitution.
Q4: Can I perform N-alkylation under phase-transfer catalysis (PTC) conditions? Yes, PTC can be an effective method, particularly for larger-scale reactions. A typical system would involve the benzimidazole and alkyl halide in a solvent like toluene, with an aqueous solution of a strong base (e.g., 50% NaOH) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB).
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using K₂CO₃/DMF
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the benzimidazole starting material (1.0 eq).
-
Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Add anhydrous dimethylformamide (DMF) to create a solution with a concentration of approximately 0.1-0.5 M.
-
Begin stirring the suspension at room temperature.
-
Add the alkyl halide (1.1 eq) to the mixture.
-
Heat the reaction to 50-60 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig N-Arylation of Benzimidazole
-
To a dry Schlenk flask or reaction vial under an inert atmosphere (e.g., Argon), add the benzimidazole (1.2 eq), aryl halide (1.0 eq), the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visual Diagrams
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and solving low-yield issues.
General Reaction Mechanism for N-Alkylation
Caption: The two-step mechanism for base-mediated N-alkylation.
References
- Benchchem. (n.d.). Troubleshooting low conversion in Buchwald-Hartwig amination of benzimidazoles.
- Benchchem. (n.d.). Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide.
- Benchchem. (n.d.). Preventing side reactions during the N-alkylation of 2-(1H-benzo[d]imidazol-2-yl)aniline.
- TSI Journals. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives.
- ResearchGate. (n.d.). The reaction mechanism for the formation of benzimidazoles.
- Beilstein Journals. (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates.
- ResearchGate. (n.d.). Catalytic pathways for N-arylation of benzimidazoles: A comprehensive review.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Buchwald-Hartwig Amination Synthesis.
- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
- Bie, F., Yao, Y., Cao, H., Shi, Y., Yan, P., Ma, J., ... & Liua, X. (2021). Convenient synthesis of N-1-alkyl benzimidazoles via Pd catalyzed C–N bond formation and cyclization.
- Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?
- Beilstein Journals. (n.d.). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity.
- MDPI. (n.d.). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts.
- Benchchem. (n.d.). Benzimidazole N-Methylation: A Technical Support Guide.
- NIH. (n.d.). Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization.
- ACS Publications. (n.d.). An Improved Procedure for the Synthesis of Benzimidazoles, Using Palladium-Catalyzed Aryl-Amination Chemistry.
- PubMed Central. (n.d.). Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination of Aryl Iodides.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Benzimidazole Synthesis.
- ACS Omega. (2024). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones.
- ResearchGate. (n.d.). N‐Alkylation of benzimidazole.
- The Journal of Organic Chemistry. (2013). Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer.
- RSC Publishing. (2023). On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation.
- PubMed. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer.
- The Journal of Organic Chemistry. (n.d.). Ligand-Free Copper-Catalyzed Synthesis of Substituted Benzimidazoles, 2-Aminobenzimidazoles, 2-Aminobenzothiazoles, and Benzoxazoles.
- ResearchGate. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles.
- ResearchGate. (n.d.). Failure on N-alkylation of benzimidazole.
- Catalysis Science & Technology. (n.d.). On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
- ResearchGate. (n.d.). imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles.
- RSC Publishing. (2021). Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction.
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- 6. Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tsijournals.com [tsijournals.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Catalyst Selection for the Synthesis of 1,2-Disubstituted Benzimidazoles
Welcome to the Technical Support Center for the synthesis of 1,2-disubstituted benzimidazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common challenges encountered during their synthetic endeavors. Here, we move beyond simple protocols to explain the "why" behind catalyst and condition selection, empowering you to optimize your reactions for efficiency, selectivity, and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing 1,2-disubstituted benzimidazoles?
The most prevalent and versatile method for synthesizing 1,2-disubstituted benzimidazoles is the condensation reaction between an o-phenylenediamine and two equivalents of an aldehyde.[1][2] This approach is favored due to the wide commercial availability of a diverse range of substituted o-phenylenediamines and aldehydes, allowing for the creation of extensive compound libraries. Other methods include the reaction of o-phenylenediamines with carboxylic acids or their derivatives, though these often require harsher conditions.[3]
Q2: I am getting a mixture of 2-substituted and 1,2-disubstituted benzimidazoles. How can I selectively synthesize the 1,2-disubstituted product?
This is a frequent challenge in benzimidazole synthesis. The formation of the 2-substituted product arises from the reaction of one molecule of aldehyde with the o-phenylenediamine. To favor the formation of the 1,2-disubstituted product, consider the following strategies:
-
Stoichiometry: Employing a 1:2 molar ratio of o-phenylenediamine to the aldehyde is the most straightforward approach to drive the reaction towards the desired 1,2-disubstituted product.[4]
-
Catalyst Selection: Certain catalysts exhibit a higher selectivity for the formation of 1,2-disubstituted benzimidazoles. For instance, lanthanide triflates like Erbium (III) triflate (Er(OTf)₃) have been shown to be highly effective in promoting the double condensation.[2][5][6] Lewis acids, in general, can activate the aldehyde, facilitating both the initial imine formation and the subsequent cyclization and second substitution.
-
Solvent Choice: The reaction medium can influence selectivity. While polar protic solvents like water and ethanol can be used, sometimes non-polar solvents or even solvent-free conditions can enhance the formation of the 1,2-disubstituted product, particularly when coupled with microwave irradiation.[5][6]
Q3: My reaction is sluggish and gives low yields. What can I do to improve the reaction rate and conversion?
Low yields and slow reaction times are common hurdles. Here are several avenues for optimization:
-
Catalyst Choice: The choice of catalyst is paramount. Both Lewis acids (e.g., ZrCl₄, SnCl₄·5H₂O, TiCl₄, BF₃·Et₂O) and Brønsted acids (e.g., p-toluenesulfonic acid, phosphoric acid) can effectively catalyze the reaction.[1][7][8] Heterogeneous catalysts, such as those based on nanoparticles or supported acids, offer the advantage of easy separation and recyclability.[9][10][11]
-
Reaction Temperature: Increasing the reaction temperature can significantly accelerate the reaction. Microwave-assisted synthesis has proven to be a highly effective method for reducing reaction times from hours to minutes and often leads to improved yields.[5][6]
-
Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free) can increase the concentration of reactants and accelerate the reaction.[5][7] This approach is also considered a "green" chemistry practice.
-
Purity of Starting Materials: Ensure the purity of your o-phenylenediamine and aldehyde. Impurities can inhibit the catalyst or lead to unwanted side reactions.[12]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Problem 1: Formation of a Complex Mixture of Products
-
Possible Cause: The direct condensation of an o-aryldiamine with an aldehyde can sometimes lead to a complex mixture, including the desired 1,2-disubstituted benzimidazole, the 2-substituted benzimidazole, and bis-dihydrobenzimidazole side products.
-
Recommended Solutions:
-
Catalyst Selection: Employing a selective catalyst is crucial. For instance, Er(OTf)₃ has been shown to provide high selectivity for 1,2-disubstituted products.[2][5][6] Similarly, supported acid catalysts like HClO₄–SiO₂ can also offer high selectivity.[13]
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) to identify the optimal reaction time and prevent the formation of degradation products.[12]
-
Problem 2: Difficulty in Catalyst Removal/Product Purification
-
Possible Cause: Homogeneous catalysts, such as mineral acids or soluble Lewis acids, can be challenging to remove from the reaction mixture, complicating product purification.
-
Recommended Solutions:
-
Heterogeneous Catalysts: Utilize a heterogeneous catalyst. These can be easily removed by simple filtration at the end of the reaction and can often be reused for several cycles.[9][10][11][14] Examples include silica-supported acids, zeolites, and magnetic nanoparticles.[15][16]
-
Aqueous Work-up: For some homogeneous catalysts like Er(OTf)₃, the catalyst can be removed by an aqueous work-up, where the catalyst partitions into the aqueous phase and the product is extracted into an organic solvent.[5][6]
-
Catalyst Selection and Performance Data
The following table summarizes the performance of various catalysts for the synthesis of 1,2-disubstituted benzimidazoles, providing a comparative overview to guide your selection process.
| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Er(OTf)₃ (1 mol%) | N-phenyl-o-phenylenediamine, Benzaldehyde | Solvent-free (MW) | 60 | 5-10 min | 86-99 | [5][6] |
| Phosphoric Acid (7 mol%) | o-phenylenediamine, Benzaldehyde | Methanol | 50 | 5 min | 90 | [1] |
| p-Toluenesulfonic acid | o-phenylenediamines, Aldehydes | Solvent-free (grinding) | Room Temp | - | High | [7] |
| Zn-(proline)₂ (5 mol%) | o-phenylenediamines, Aldehydes | Water | - | - | High | [13] |
| HClO₄–SiO₂ | o-phenylenediamine, Aldehydes | Ethanol | Room Temp | Short | High | [13] |
| Nano-Fe₂O₃ (10 mol%) | 1,2-diaminobenzenes, Aromatic aldehydes | Water | - | Short | High | [7] |
| SiO₂/CaCl₂·2H₂O | o-phenylenediamine, Aldehydes | - | Room Temp | 5 min - 8 h | Excellent | [17] |
| Mn-TPA MOF | o-phenylenediamine, Aromatic aldehydes | Ethanol | 30 | 10 min | up to 99.9 | [18] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles using Er(OTf)₃ [5][6][19]
This protocol describes a rapid and highly efficient method for the synthesis of 1,2-disubstituted benzimidazoles.
-
In a microwave reactor vessel, combine the substituted o-phenylenediamine (1 mmol), the desired aldehyde (2 mmol), and Er(OTf)₃ (1 mol%).
-
Irradiate the mixture in a microwave oven at 60 °C for 5-10 minutes.
-
Upon completion of the reaction (monitored by TLC), allow the reaction mixture to cool to room temperature.
-
Add water to the reaction mixture.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Phosphoric Acid Catalyzed Synthesis of 1,2-Disubstituted Benzimidazoles [1]
This protocol offers a mild and environmentally benign approach using a readily available Brønsted acid.
-
To a round-bottom flask, add the o-phenylenediamine (1 mmol), the aromatic aldehyde (2 mmol), and methanol (3 mL).
-
Add phosphoric acid (7 mol%) to the mixture.
-
Stir the reaction mixture magnetically at 50 °C for the time indicated by TLC monitoring (typically 5-30 minutes).
-
After the reaction is complete, dilute the mixture with water.
-
Extract the product with CH₂Cl₂ (3 x 10 mL).
-
Wash the combined organic layers with water, dry over anhydrous MgSO₄, filter, and evaporate the solvent to obtain the product.
-
Recrystallize or perform column chromatography for further purification if needed.
Visualizing the Process
Reaction Mechanism
The synthesis of 1,2-disubstituted benzimidazoles from o-phenylenediamine and two equivalents of an aldehyde generally proceeds through the formation of a Schiff base, followed by cyclization and subsequent reaction with a second aldehyde molecule.
Caption: Plausible reaction pathway for the synthesis of 1,2-disubstituted benzimidazoles.
Troubleshooting Workflow
A systematic approach to troubleshooting can save significant time and resources. The following flowchart outlines a logical progression for addressing common issues in benzimidazole synthesis.
Sources
- 1. Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 3. iipseries.org [iipseries.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. A facile synthesis of benzimidazole derivatives over zinc sulfide nanoparticles as heterogeneous catalyst [ajgreenchem.com]
- 11. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. iosrjournals.org [iosrjournals.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Simple and mild procedures for synthesis of benzimidazole derivatives using heterogeneous catalyst systems | Semantic Scholar [semanticscholar.org]
- 17. Synthesis of 1, 2 Disubstitued Benzimidazoles using SiO2/CaCl2.2H2O as a Catalyst [ijraset.com]
- 18. Facile and efficient synthesis of benzoxazoles and benzimidazoles using a Lewis acid MOF catalyst - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde. We will address common experimental challenges, with a particular focus on the critical role of solvent selection in achieving high yields and purity.
Synthetic Pathway Overview
The synthesis of the target molecule is typically achieved in a two-step process. First, the benzimidazole core is functionalized at the N-1 position via an N-alkylation reaction. This is followed by the introduction of a formyl group at the C-2 position, most commonly through a Vilsmeier-Haack reaction. The choice of solvent at each stage is paramount to the success of the synthesis, influencing reaction rates, solubility, and the formation of byproducts.
Caption: Two-step synthesis of the target compound.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Part A: Step 1 - N-Alkylation of Benzimidazole
The N-alkylation of benzimidazole with 2-chlorobenzyl chloride is a nucleophilic substitution reaction. The success of this step hinges on the effective deprotonation of the benzimidazole N-H and the subsequent reaction with the alkyl halide. Solvent choice is critical for solubilizing the reactants and influencing the reaction pathway.
Q1: My N-alkylation reaction has a very low yield or is not proceeding to completion. What are the likely causes and solutions?
A1: Low conversion is a common problem that can often be traced back to reaction conditions.[1] Systematically evaluating your setup is key.
-
Cause 1: Ineffective Deprotonation. The benzimidazole N-H is acidic, but a sufficiently strong base is required for complete deprotonation. If the base is too weak, the equilibrium will favor the starting materials.
-
Solution: Switch to a stronger base. While potassium carbonate (K₂CO₃) is common, bases like cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) are more effective. Cs₂CO₃ is often preferred for its higher solubility and ability to promote faster reactions.[2]
-
-
Cause 2: Poor Solubility of Reactants. If the benzimidazole salt or the base is not fully dissolved in the solvent, the reaction will be slow and inefficient. This is a classic heterogeneous reaction issue.
-
Solution: Change to a more suitable solvent. Polar aprotic solvents are generally the best choice for N-alkylation.[2]
-
N,N-Dimethylformamide (DMF): Excellent for solubilizing a wide range of reactants and salts. It promotes SN2 reactions. The main drawback is its high boiling point, which can make removal difficult.
-
Acetonitrile (ACN): Another good polar aprotic option with a lower boiling point than DMF, simplifying workup.
-
Tetrahydrofuran (THF): A less polar option, often used with stronger bases like NaH.
-
-
-
Cause 3: Inactive Alkylating Agent. 2-Chlorobenzyl chloride can degrade over time, especially if exposed to moisture.
-
Solution: Verify the purity of your alkylating agent. If necessary, purify it by distillation or use a fresh bottle.
-
Caption: Decision tree for troubleshooting low N-alkylation yield.
Q2: I am observing the formation of multiple products in my N-alkylation reaction. How can I improve regioselectivity?
A2: While the target benzimidazole is symmetric, substituted benzimidazoles can lead to isomeric products.[2] However, the primary issue here is often over-alkylation or side reactions.
-
Cause: Over-alkylation. The product, 1-(2-Chlorobenzyl)-1H-benzimidazole, can potentially react again to form a quaternary benzimidazolium salt, although this is less common under standard conditions.
-
Solution: Control the stoichiometry carefully. Use a slight excess (1.0-1.1 equivalents) of the benzimidazole relative to the 2-chlorobenzyl chloride to ensure the alkylating agent is consumed.[3]
-
-
Cause: Side Reactions with Solvent. Certain solvents can participate in side reactions. For instance, while not common in this specific reaction, DMF can decompose at high temperatures in the presence of strong bases.
-
Solution: Avoid excessive heating. Most N-alkylations of benzimidazoles proceed well at room temperature or with gentle warming (40-60 °C).
-
Solvent Effects on N-Alkylation: A Summary
| Solvent | Type | Boiling Point (°C) | Advantages | Disadvantages |
| DMF | Polar Aprotic | 153 | Excellent solubility for reactants and bases; promotes SN2.[2] | Difficult to remove; requires high vacuum. |
| Acetonitrile | Polar Aprotic | 82 | Good solubility; easier to remove than DMF.[4] | Can be less effective for poorly soluble substrates. |
| THF | Moderately Polar Aprotic | 66 | Good for use with strong, reactive bases like NaH. | Lower solubilizing power than DMF or ACN. |
| Toluene | Non-polar | 111 | Can favor specific regioselectivity in some cases.[5] | Poor solubility for benzimidazole salts. |
Part B: Step 2 - Formylation (Vilsmeier-Haack Reaction)
The Vilsmeier-Haack reaction introduces a formyl group onto an electron-rich aromatic ring.[6] The reaction involves the formation of the Vilsmeier reagent (a chloroiminium ion) from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).[7] This reagent is a weak electrophile, making it selective for activated rings like N-substituted benzimidazoles.
Q3: My formylation reaction is not working. TLC analysis shows only the starting material. What's wrong?
A3: Failure of the Vilsmeier-Haack reaction often points to issues with the Vilsmeier reagent itself or insufficient activation of the substrate.
-
Cause 1: Deactivated Vilsmeier Reagent. The Vilsmeier reagent is highly sensitive to moisture. Any water present in the solvent or on the glassware will rapidly quench the reagent.
-
Solution: Ensure strictly anhydrous conditions. Use dry solvents (e.g., anhydrous DMF) and flame-dried glassware. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[8]
-
-
Cause 2: Insufficiently Activated Substrate. While the N-substituted benzimidazole ring is electron-rich, sometimes the reaction requires thermal energy to overcome the activation barrier.
-
Solution: Increase the reaction temperature. These reactions are often run at elevated temperatures, typically between 60-80 °C.[9] Monitor the progress by TLC to avoid degradation.
-
-
Cause 3: Incorrect Stoichiometry. An insufficient amount of POCl₃ will lead to incomplete formation of the Vilsmeier reagent.
-
Solution: Use a slight excess of POCl₃ (typically 1.2-1.5 equivalents). The order of addition is also critical: POCl₃ should be added slowly to cold (0 °C) DMF to control the exothermic reaction before the substrate is introduced.
-
Q4: The reaction works, but the yield is low, and I have a dark, tarry crude product that is difficult to purify. How can I fix this?
A4: This indicates the formation of side products and potential degradation, often due to overly harsh reaction conditions.
-
Cause: Overheating or Prolonged Reaction Time. The Vilsmeier reagent and the product can be unstable at high temperatures for extended periods, leading to polymerization or decomposition.
-
Cause: Improper Workup. The workup for a Vilsmeier-Haack reaction is critical. The reaction must be carefully quenched to hydrolyze the intermediate iminium ion to the final aldehyde.
-
Solution: Quench the reaction by pouring it slowly into a vigorously stirred mixture of ice and a base (e.g., sodium carbonate or sodium hydroxide solution) to neutralize the acidic mixture and precipitate the product. This hydrolysis step is what forms the final aldehyde.[10]
-
-
Solvent Choice:
-
DMF as Reagent and Solvent: In many protocols, an excess of DMF is used as both the reagent and the solvent.[9] This is convenient and ensures a high concentration of the Vilsmeier reagent.
-
Alternative Solvents: If purification from DMF is problematic, other anhydrous solvents like chloroform, dichloroethane, or toluene can be used, although DMF will still be present as the reagent.[9] Using a co-solvent can sometimes aid in product precipitation during workup.
-
Experimental Protocols
Protocol 1: N-Alkylation - Synthesis of 1-(2-Chlorobenzyl)-1H-benzimidazole
-
Reagents & Materials:
-
1H-Benzimidazole (1.0 eq)
-
2-Chlorobenzyl chloride (1.05 eq)
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 1H-Benzimidazole and anhydrous DMF.
-
Add Cesium Carbonate to the solution and stir for 15 minutes at room temperature.
-
Add 2-Chlorobenzyl chloride dropwise to the mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring its progress by Thin Layer Chromatography (TLC).[3]
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer, and wash it sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
-
Protocol 2: Formylation - Synthesis of this compound
-
Reagents & Materials:
-
1-(2-Chlorobenzyl)-1H-benzimidazole (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (1.5 eq)
-
Ice
-
Sodium Carbonate solution (10% aqueous)
-
Ethyl acetate
-
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under a nitrogen atmosphere, add anhydrous DMF.
-
Cool the flask to 0 °C in an ice bath.
-
Add POCl₃ dropwise via the dropping funnel to the cold DMF with vigorous stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes. The formation of the solid Vilsmeier reagent may be observed.
-
Add a solution of 1-(2-Chlorobenzyl)-1H-benzimidazole in a small amount of anhydrous DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature, then heat to 70-75 °C for 2-4 hours, monitoring by TLC.[8]
-
After the reaction is complete, cool the mixture to room temperature and pour it carefully onto a vigorously stirred beaker of crushed ice.
-
Neutralize the mixture by slowly adding a 10% aqueous sodium carbonate solution until the pH is ~8-9. A precipitate should form.
-
Stir the mixture for 1 hour to ensure complete hydrolysis.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.[11]
-
If necessary, the crude product can be purified by recrystallization or column chromatography.
-
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Troubleshooting Benzimidazole Synthesis.
- BenchChem. (2025). Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide.
- BenchChem. (2025). Overcoming challenges in the synthesis of substituted benzimidazoles.
- Beilstein Journals. Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH)
- ResearchGate. Imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles.
- Organic Syntheses. Benzimidazole.
- BenchChem. (2025).
- RSC Publishing. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
- YouTube. (2021). Vilsmeier-Haack Reaction.
- Effect of different solvents on synthesis of 2-phenyl benzimidazole and its deriv
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- BenchChem. (2025).
- Chemistry Steps. Vilsmeier-Haack Reaction.
- Wikipedia. Vilsmeier–Haack reaction.
- Google Patents. (2015).
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2015005615A1 - Method for preparation of benzimidazole derivatives - Google Patents [patents.google.com]
- 5. BJOC - Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates [beilstein-journals.org]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 9. ijpcbs.com [ijpcbs.com]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-Up Synthesis of 1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde
Welcome, researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical support for the scale-up synthesis of 1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde, a key intermediate in pharmaceutical development. Benzimidazole derivatives are a critical scaffold in medicinal chemistry, and their successful synthesis is paramount.[1][2] This document addresses common challenges, offers troubleshooting solutions, and provides detailed protocols to ensure the successful and efficient scale-up of this important compound.
I. Troubleshooting Guide: Navigating Common Synthesis Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and recommended solutions.
Problem 1: Low or No Product Yield
Low yields are a frequent challenge in scaling up organic syntheses. Several factors can contribute to this issue.
Possible Causes:
-
Suboptimal Reaction Temperature: The reaction may be too cold to proceed at an adequate rate, or too hot, leading to decomposition of starting materials or the desired product.[3]
-
Incorrect Solvent: The choice of solvent significantly impacts reaction rate and yield.[3]
-
Inefficient Catalyst: The catalyst may be inactive, or the catalyst loading may be insufficient for the scale of the reaction.[3]
-
Poor Quality Starting Materials: Impurities in the starting materials, such as the o-phenylenediamine derivative or 2-chlorobenzyl chloride, can interfere with the reaction.[3]
-
Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.[3]
Recommended Solutions:
-
Optimize Reaction Temperature: Experiment with a range of temperatures to find the optimal conditions for your specific scale. Some benzimidazole syntheses proceed well at room temperature, while others require heating.[3]
-
Solvent Screening: Test a variety of solvents to identify the one that provides the best yield. Common solvents for benzimidazole synthesis include ethanol, methanol, water, and dimethylformamide (DMF).[4]
-
Catalyst Evaluation: If using a catalyst, ensure its activity and optimize the loading for the larger scale. For some benzimidazole syntheses, catalysts like p-toluenesulfonic acid (p-TsOH) or erbium triflate (Er(OTf)3) have proven effective.[5][6]
-
Purify Starting Materials: If the purity of your starting materials is questionable, consider purifying them before use.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
Problem 2: Formation of Significant Side Products
The formation of unwanted by-products can complicate purification and reduce the overall yield of the desired product.
Possible Causes:
-
Over-alkylation: The benzimidazole nitrogen can be susceptible to further alkylation, leading to the formation of disubstituted products.
-
Oxidation of Starting Material: o-Phenylenediamine derivatives are prone to oxidation, which can lead to colored impurities.[3]
-
Formation of Schiff Base Intermediate: The intermediate Schiff base may be stable under the reaction conditions and not fully cyclize to the benzimidazole.[3]
Recommended Solutions:
-
Control Stoichiometry: Carefully control the molar ratio of the reactants to minimize over-alkylation. Using a slight excess of the o-phenylenediamine derivative may be beneficial.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent the oxidation of the o-phenylenediamine derivative.[3]
-
Oxidizing Agent Selection: For syntheses involving an aldehyde, the choice of oxidizing agent is crucial for the cyclization step. Sodium metabisulfite (Na2S2O5) is a commonly used and effective oxidizing agent in these reactions.[7][8]
Problem 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure product can be challenging.
Possible Causes:
-
Similar Polarity of Product and Impurities: The desired product and side products or unreacted starting materials may have similar polarities, making separation by column chromatography difficult.[3]
-
Product Oiling Out: The product may not precipitate as a solid, but rather as an oil, making isolation by filtration impossible.
-
Formation of Colored Impurities: The presence of colored impurities can be difficult to remove.[4]
Recommended Solutions:
-
Recrystallization: This is often the most effective method for purifying solid products. Experiment with different solvent systems to find one that provides good recovery and high purity.
-
Column Chromatography Optimization: If column chromatography is necessary, screen different solvent systems (mobile phases) and stationary phases to achieve better separation.
-
Trituration: If the product oils out, try triturating it with a non-polar solvent like hexane to induce solidification.
-
Charcoal Treatment: To remove colored impurities, consider treating a solution of the crude product with activated charcoal before filtration and recrystallization. Using o-phenylenediamine dihydrochloride as a starting material can sometimes reduce the formation of colored impurities.[4]
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing 1-(substituted)-1H-benzimidazole-2-carbaldehydes?
A1: A common and effective method involves a two-step process. First, the N-alkylation of a suitable 2-substituted benzimidazole precursor, followed by the introduction or modification of the 2-substituent to form the carbaldehyde. For instance, one could start with the N-alkylation of 2-(hydroxymethyl)benzimidazole with 2-chlorobenzyl chloride, followed by oxidation of the alcohol to the aldehyde.[9]
Q2: What are the critical parameters to control during the N-alkylation step?
A2: The key parameters for the N-alkylation step are the choice of base, solvent, and reaction temperature. A suitable base, such as potassium carbonate or sodium hydride, is required to deprotonate the benzimidazole nitrogen.[10] The choice of solvent will depend on the solubility of the reactants and the reaction temperature. DMF is a common solvent for this type of reaction. The temperature should be carefully controlled to avoid side reactions.
Q3: What are the recommended oxidizing agents for converting the 2-(hydroxymethyl) group to the 2-carbaldehyde?
A3: Several oxidizing agents can be used for this transformation. Mild oxidizing agents are preferred to avoid over-oxidation to the carboxylic acid. Some common and effective reagents include manganese dioxide (MnO2), pyridinium chlorochromate (PCC), or Swern oxidation conditions. The choice of oxidant will depend on the scale of the reaction and the presence of other sensitive functional groups.
Q4: How can I monitor the progress of the reaction effectively during scale-up?
A4: For scale-up, it is crucial to have a reliable method for monitoring the reaction. TLC is a simple and rapid technique for qualitative monitoring. For more quantitative analysis, HPLC is the preferred method. It allows for accurate determination of the consumption of starting materials and the formation of the product and any by-products.
III. Experimental Protocols and Data
Table 1: Recommended Reaction Parameters for Scale-Up Synthesis
| Step | Parameter | Recommended Condition | Rationale |
| N-Alkylation | Base | Potassium Carbonate (K2CO3) | Mild, inexpensive, and easy to handle on a large scale. |
| Solvent | Dimethylformamide (DMF) | Good solvent for both reactants and facilitates the reaction. | |
| Temperature | 60-80 °C | Provides a reasonable reaction rate without significant decomposition. | |
| Monitoring | TLC (e.g., 1:1 Hexane:Ethyl Acetate) | Allows for quick and easy tracking of the reaction progress. | |
| Oxidation | Oxidizing Agent | Manganese Dioxide (MnO2) | A mild and selective oxidant for converting benzylic alcohols to aldehydes. |
| Solvent | Dichloromethane (DCM) or Chloroform | Good solvents for the substrate and easy to remove post-reaction. | |
| Temperature | Room Temperature to Reflux | The reaction is often efficient at room temperature but may require gentle heating. | |
| Monitoring | TLC or HPLC | To ensure complete conversion and minimize over-oxidation. |
Step-by-Step Synthesis Protocol
This protocol outlines a general procedure for the synthesis. Optimization for specific scales and equipment is recommended.
Part A: Synthesis of 1-(2-Chlorobenzyl)-2-(hydroxymethyl)-1H-benzo[d]imidazole
-
To a stirred solution of 2-(hydroxymethyl)-1H-benzo[d]imidazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Add 2-chlorobenzyl chloride (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 70 °C and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x V).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Part B: Synthesis of this compound
-
To a stirred solution of 1-(2-chlorobenzyl)-2-(hydroxymethyl)-1H-benzo[d]imidazole (1.0 eq) in dichloromethane, add activated manganese dioxide (5-10 eq).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.
-
Wash the Celite® pad with dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
IV. Visualizing the Workflow
Diagram 1: General Synthesis Workflow
Caption: A flowchart illustrating the two-step synthesis of the target compound.
V. References
-
Green Synthesis of Benzimidazole Derivatives: An Overview of Bulk Drug Synthesis. (2016). ResearchGate.
-
Benzimidazole synthesis. Organic Chemistry Portal.
-
Overcoming challenges in the synthesis of substituted benzimidazoles. (2025). BenchChem.
-
Optimization of reaction conditions for benzimidazole synthesis. (2025). BenchChem.
-
A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. (2023).
-
Recent achievements in the synthesis of benzimidazole derivatives. (2023). Semantic Scholar.
-
The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide. (2025). BenchChem.
-
An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2017). Arabian Journal of Chemistry.
-
Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. (2014). Beilstein Journals.
-
An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2021). ResearchGate.
-
Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... (2025). RSC Publishing.
-
Method for preparation of benzimidazole derivatives. (2015). Google Patents.
-
This compound | 537010-38-1. Sigma-Aldrich.
-
Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the... (2018). ResearchGate.
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). PubMed Central.
-
This compound. Matrix Scientific.
-
1-(4-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde. Sigma-Aldrich.
-
Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. (2025). PubMed Central.
-
Scheme 1 Oxidation of 4-chlorobenzyl alcohol to 4-chlorobenzaldehyde... (2019). ResearchGate.
-
The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. (2018). MDPI.
-
Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. (2019). PubMed Central.
-
Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. (2015). PubMed.
-
Photosensitized oxidation of 13C,15N-labeled imidazole derivatives. (2000). PubMed.
-
N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. (2021). PubMed Central.
-
Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. (2021). International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
-
Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. (2023). PubMed Central.
-
Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022). RSC Publishing.
-
1H-benzimidazole-2-carbaldehyde | CAS# 537010-38-1 | MFCD04363549 | BB-7355960. Hit2Lead.
-
This compound | 537010-38-1. Sigma-Aldrich.
-
Synthesis and antiprotozoal activity of novel 1-methylbenzimidazole derivatives. European journal of medicinal chemistry.
Sources
- 1. A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates | Bentham Science [benthamscience.com]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparison of synthetic routes to 1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde
An In-Depth Comparative Guide to the Synthetic Routes of 1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds, valued for its versatile reactivity stemming from the aldehyde functionality and the benzimidazole scaffold. The efficient and scalable synthesis of this molecule is of paramount importance for drug discovery and development programs. This guide provides a comprehensive comparison of two distinct synthetic strategies for the preparation of this compound, offering detailed experimental protocols, comparative data analysis, and insights into the practical considerations for each route.
The benzimidazole core is a privileged structure in medicinal chemistry, appearing in a wide array of bioactive molecules.[1] The synthesis of substituted benzimidazoles has been a subject of extensive research, with numerous methods developed for the construction of this heterocyclic system.[2] This guide will explore two logical and experimentally viable pathways to the target molecule, starting from readily available precursors.
Route 1: N-Alkylation of Benzimidazole Followed by C2-Formylation
This strategy involves the initial construction of the benzimidazole ring, followed by the introduction of the 2-chlorobenzyl group at the N1 position, and finally, the formylation at the C2 position. This approach is linear and relies on well-established transformations in heterocyclic chemistry.
Experimental Protocols
Step 1: Synthesis of 1H-Benzimidazole
The foundational step is the condensation of o-phenylenediamine with formic acid, a classic and efficient method for forming the benzimidazole ring.[3][4][5][6][7]
-
Procedure: In a round-bottomed flask, o-phenylenediamine (1.0 eq) is dissolved in 90% formic acid (3.0 eq). The mixture is heated at 100°C for 2 hours.[6] After cooling, the reaction is carefully neutralized with a 10% aqueous solution of sodium hydroxide until alkaline. The precipitated crude benzimidazole is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from hot water affords pure 1H-benzimidazole.
Step 2: Synthesis of 1-(2-Chlorobenzyl)-1H-benzimidazole
The second step is the N-alkylation of the pre-formed benzimidazole with 2-chlorobenzyl chloride. The choice of base and solvent is critical to ensure selective N-alkylation and high yield.[8]
-
Procedure: To a solution of 1H-benzimidazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise at 0°C under an inert atmosphere. The mixture is stirred at room temperature for 1 hour to ensure complete deprotonation. The reaction is then cooled back to 0°C, and a solution of 2-chlorobenzyl chloride (1.1 eq) in anhydrous DMF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 4-6 hours. Upon completion, the reaction is quenched with ice-cold water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Step 3: Synthesis of this compound
The final step involves the selective formylation of the C2 position of the benzimidazole ring. This is achieved through metallation with a strong base, followed by quenching with a formylating agent.[9][10]
-
Procedure: A solution of 1-(2-chlorobenzyl)-1H-benzimidazole (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78°C under an inert atmosphere. n-Butyllithium (1.1 eq, solution in hexanes) is added dropwise, and the mixture is stirred at this temperature for 1 hour to facilitate lithiation at the C2 position.[11] Anhydrous N,N-dimethylformamide (DMF) (1.5 eq) is then added, and the reaction is stirred at -78°C for another 2 hours before being allowed to warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. Purification by column chromatography yields the final product.
Route 2: Construction of N-Substituted Benzimidazole and Subsequent C2-Methyl Oxidation
This alternative pathway commences with the synthesis of an N-substituted o-phenylenediamine, followed by cyclization to form a 2-methylbenzimidazole derivative, which is then oxidized to the target aldehyde.
Experimental Protocols
Step 1: Synthesis of N-(2-Chlorobenzyl)-benzene-1,2-diamine
The synthesis of the N-alkylated diamine is the initial and crucial step in this route.
-
Procedure: A mixture of o-phenylenediamine (2.0 eq), 2-chlorobenzyl chloride (1.0 eq), and potassium carbonate (2.0 eq) in ethanol is heated at reflux for 12 hours. After cooling, the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford N-(2-chlorobenzyl)-benzene-1,2-diamine.
Step 2: Synthesis of 1-(2-Chlorobenzyl)-2-methyl-1H-benzimidazole
The N-substituted diamine is then cyclized with acetic acid to form the 2-methylbenzimidazole core.
-
Procedure: A solution of N-(2-chlorobenzyl)-benzene-1,2-diamine (1.0 eq) in glacial acetic acid is heated at reflux for 4 hours. The reaction mixture is cooled and poured into ice-water. The solution is then neutralized with a concentrated aqueous solution of sodium hydroxide. The precipitated solid is collected by filtration, washed with water, and dried to give 1-(2-chlorobenzyl)-2-methyl-1H-benzimidazole, which can be further purified by recrystallization.
Step 3: Synthesis of this compound
The final transformation is the oxidation of the 2-methyl group to a carbaldehyde. Various oxidizing agents can be employed for this purpose.
-
Procedure: To a solution of 1-(2-chlorobenzyl)-2-methyl-1H-benzimidazole (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO), an oxidizing agent like selenium dioxide (1.2 eq) is added. The reaction mixture is heated at 140-150°C for several hours until the starting material is consumed (monitored by TLC).[12] After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield the desired aldehyde.
Comparative Analysis
| Parameter | Route 1: N-Alkylation then C2-Formylation | Route 2: N-Substitution, Cyclization, then Oxidation |
| Starting Materials | o-Phenylenediamine, Formic Acid, 2-Chlorobenzyl chloride | o-Phenylenediamine, 2-Chlorobenzyl chloride, Acetic Acid |
| Number of Steps | 3 | 3 |
| Key Transformations | N-Alkylation, C-H Lithiation/Formylation | N-Alkylation, Cyclization, C-H Oxidation |
| Reagents & Conditions | Requires strong base (NaH, n-BuLi) and anhydrous/inert conditions. | Employs more conventional reagents, though the oxidation step can require harsh conditions. |
| Overall Yield (Estimated) | Moderate to Good | Moderate |
| Scalability | Use of organolithiums may pose challenges for large-scale synthesis. | More amenable to scale-up, though the oxidation step needs careful optimization. |
| Purification | Column chromatography is typically required for all steps. | Column chromatography is likely necessary for the first and third steps. |
Visualizing the Synthetic Pathways
Caption: Synthetic pathway for Route 1.
Caption: Synthetic pathway for Route 2.
Conclusion
Both synthetic routes presented offer viable pathways to this compound.
-
Route 1 is a classic and reliable approach that builds the molecule in a stepwise fashion. Its main drawback is the requirement for strictly anhydrous and inert conditions for the N-alkylation and C2-formylation steps, which might be challenging to implement on a large scale. The use of organolithium reagents also requires special handling precautions.
-
Route 2 presents a potentially more scalable alternative, avoiding the use of highly pyrophoric reagents in the final steps. However, the initial N-alkylation of o-phenylenediamine can sometimes lead to mixtures of mono- and di-alkylated products, necessitating careful chromatographic separation. The final oxidation step might also require optimization to achieve high yields and avoid over-oxidation or side reactions.
The choice between these two routes will ultimately depend on the specific requirements of the research or production setting, including available equipment, scale of synthesis, and expertise with particular reaction types. For laboratory-scale synthesis where precise control over anhydrous conditions is feasible, Route 1 may offer a more direct and predictable outcome. For larger-scale production, the development and optimization of Route 2 could prove to be more advantageous.
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Der Pharma Chemica. (2014). A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. Der Pharma Chemica, 6(5), 346-350. [Link]
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A Comparative Analysis of the Biological Activities of 1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde and Its Analogs
In the landscape of medicinal chemistry, the benzimidazole scaffold stands as a privileged structure, forming the core of numerous pharmacologically active agents.[1] Its unique bicyclic structure, composed of fused benzene and imidazole rings, allows for diverse substitutions that can modulate its biological activity. This guide provides a comprehensive comparative study of the biological activities of 1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde and its analogs, offering insights for researchers, scientists, and drug development professionals. We will delve into the structure-activity relationships (SAR) that govern their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data from various studies.
Introduction to the Core Scaffold: 1-substituted-2-substituted Benzimidazoles
The biological significance of benzimidazole derivatives is well-established, with substitutions at the N-1 and C-2 positions playing a pivotal role in determining their therapeutic potential. The introduction of a benzyl group at the N-1 position has been shown to enhance the anti-inflammatory and anticancer activities of the benzimidazole core.[2][3] Furthermore, the functional group at the C-2 position is a critical determinant of the molecule's interaction with biological targets. The carbaldehyde group in this compound serves as a versatile synthetic handle for the creation of a wide array of derivatives, including Schiff bases and hydrazones, which have demonstrated significant biological activities.[4][5][6]
Comparative Biological Evaluation
This section will compare the biological activities of the parent compound, this compound, with its analogs. The data presented is compiled from various studies, and while direct quantitative comparison of IC50 or MIC values should be approached with caution due to differing experimental conditions, the collective evidence provides valuable insights into the structure-activity relationships.
Anticancer Activity
Benzimidazole derivatives have emerged as promising anticancer agents, with mechanisms of action that include the inhibition of key enzymes like topoisomerases and kinases.[1] The substitution pattern on the N-1 benzyl ring and modifications at the C-2 position significantly influence their cytotoxic potential.
A study on N,2,6-trisubstituted 1H-benzimidazole derivatives demonstrated potent anticancer activity against various cell lines. While not a direct analog, this study provides insight into the importance of substitution patterns. For instance, compounds with electron-withdrawing groups on the C-2 phenyl ring and specific substitutions on the N-1 and C-6 positions of the benzimidazole core exhibited significant cytotoxicity.[7]
Another study investigating 1,2-disubstituted 1H-benzimidazoles as VEGFR-2 inhibitors found that elongated side chains at the N-1 position contributed to enhanced activity.[3] This suggests that the 2-chlorobenzyl group in our target molecule is a favorable substituent for anticancer activity.
Table 1: Comparative Anticancer Activity (IC50 µM) of Selected Benzimidazole Analogs
| Compound ID | N-1 Substituent | C-2 Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Target Scaffold | 2-Chlorobenzyl | Carbaldehyde | - | Data not available | - |
| Analog A | Benzyl | 2-(4-Hydroxyphenyl) | MCF-7 | 7.01 ± 0.20 | [1] |
| Analog B | Benzyl | 2-(4-Methoxyphenyl) | HCT-116 | 6.83 | [1] |
| Analog C | - | 2-(5-Fluoro-2-hydroxyphenyl)-5-carboxylate | HepG2 | 0.39 µg/mL | [8] |
| Analog D | N-Alkylated | 2-(substituted phenyl) | MDA-MB-231 | 16.38 | [8] |
Note: The data in this table is compiled from different studies and should be used for qualitative comparison of SAR trends rather than direct quantitative comparison.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathway: Benzimidazole Derivatives as Kinase Inhibitors
Caption: Inhibition of Receptor Tyrosine Kinase Signaling by Benzimidazole Derivatives.
Antimicrobial Activity
Benzimidazole derivatives have a long history as effective antimicrobial agents. Their mechanism of action often involves the inhibition of essential cellular processes in microorganisms. The structural features of this compound and its analogs are key to their antimicrobial efficacy.
The presence of a halogen, such as the chlorine atom on the benzyl ring of the target compound, is often associated with enhanced antimicrobial activity. Studies on Schiff bases derived from benzimidazole-2-carbaldehydes have shown that substitutions on the aromatic ring of the aldehyde moiety can significantly modulate their antibacterial and antifungal properties.[6]
A study on 2-benzyl benzimidazole acetohydrazone derivatives, which are conceptually related to our target compound, reported their evaluation against various bacterial strains. While the activity was generally moderate, it highlights the potential of this scaffold in developing new antibacterial agents.[4]
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected Benzimidazole Analogs
| Compound ID | N-1 Substituent | C-2 Substituent Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Target Scaffold | 2-Chlorobenzyl | Carbaldehyde | - | Data not available | - |
| Analog E | Benzyl | Acetohydrazone | B. subtilis | >100 | [4] |
| Analog F | Benzyl | Acetohydrazone | S. aureus | >100 | [4] |
| Analog G | - | Schiff Base (with 4-amino benzoic acid) | E. coli | 10-21 | [6] |
| Analog H | - | Schiff Base (with 4-amino benzoic acid) | S. aureus | 10-21 | [6] |
Note: The data in this table is compiled from different studies and should be used for qualitative comparison of SAR trends rather than direct quantitative comparison.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal inoculum in a suitable broth medium.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well. Include positive (no compound) and negative (no inoculum) controls.
-
Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Workflow: Antimicrobial Screening
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a continuous pursuit. Benzimidazole derivatives have been shown to possess significant anti-inflammatory properties, often by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).[2]
The substitution of a benzyl group at the N-1 position of the benzimidazole ring has been reported to enhance anti-inflammatory activity.[2] A study on 1,2,6-trisubstituted benzimidazoles found that the nature of the substituent at the C-2 position also plays a crucial role.[2] While direct data for this compound is not available, a related compound, 1-(2-chlorobenzyl)-2-(1-(4-isobutylphenyl)ethyl)-1H-benzimidazole, was identified as an inhibitor of leukotriene biosynthesis, a key pathway in inflammation.[2]
Table 3: Comparative Anti-inflammatory Activity of Selected Benzimidazole Analogs
| Compound ID | N-1 Substituent | C-2 Substituent | In vivo Model | % Inhibition of Edema | Reference |
| Target Scaffold | 2-Chlorobenzyl | Carbaldehyde | - | Data not available | - |
| Analog I | Benzyl | Carboxylic acid | Carrageenan-induced rat paw edema | Significant | [2] |
| Analog J | - | 2-(substituted-pyridinyl) | - | Potent | [9] |
Note: The data in this table is compiled from different studies and provides a qualitative indication of anti-inflammatory potential.
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
-
Animal Grouping: Divide rats into groups: control, standard (e.g., indomethacin), and test compound groups.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.
-
Induction of Edema: After a specific time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Logical Relationship: Structure-Activity Relationship (SAR) Summary
Caption: Key Structural Features Influencing Biological Activity.
Conclusion and Future Directions
The comparative analysis of this compound and its analogs reveals the significant therapeutic potential of this chemical scaffold. The presence of the 2-chlorobenzyl group at the N-1 position and the versatile carbaldehyde functionality at the C-2 position provide a strong foundation for the development of potent anticancer, antimicrobial, and anti-inflammatory agents.
Future research should focus on the systematic synthesis and biological evaluation of a library of analogs of the target compound. This would involve:
-
Varying the substituents on the N-1 benzyl ring to explore the effects of electron-donating and electron-withdrawing groups at different positions.
-
Synthesizing a diverse range of derivatives from the C-2 carbaldehyde group , including Schiff bases, hydrazones, and other heterocyclic systems, to investigate the impact of different functionalities on biological activity.
-
Conducting head-to-head comparative studies of these analogs under standardized experimental conditions to obtain robust and directly comparable data.
-
Elucidating the precise mechanisms of action through techniques such as enzyme inhibition assays, molecular docking, and gene expression analysis.
By pursuing these avenues of research, the full therapeutic potential of this compound and its analogs can be unlocked, paving the way for the development of novel and effective therapeutic agents.
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Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. (2025-06-03). PubMed Central. Retrieved from [Link]
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Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. (2023-10-14). PubMed Central. Retrieved from [Link]
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New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (2021-12-14). RSC Advances. Retrieved from [Link]
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Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. (2023-08-25). ACS Omega. Retrieved from [Link]
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Synthesis of 1H-benzimidazole-2-yl hydrazone derivatives 5a-l. (2021). ResearchGate. Retrieved from [Link]
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A Comparative Guide to the Synthetic Validation of 1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comparative analysis of synthetic protocols for 1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. The benzimidazole scaffold is a privileged structure found in numerous pharmaceuticals, and the targeted N-alkylation and C2-functionalization are crucial for modulating biological activity. This guide will detail a primary, validated synthetic route and compare it with viable alternatives, supported by experimental data and mechanistic insights to aid researchers in making informed decisions for their synthetic strategies.
Introduction to this compound
The benzimidazole nucleus, an isostere of naturally occurring purines, is a cornerstone in drug discovery, exhibiting a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1] The title compound, this compound, features key structural motifs: a benzimidazole core, an N-1 substituted 2-chlorobenzyl group, and a C-2 carbaldehyde functionality. This combination of a lipophilic benzyl group and a reactive aldehyde makes it a valuable intermediate for the synthesis of more complex bioactive molecules through derivatization of the aldehyde.
Primary Recommended Synthetic Protocol: A Two-Step Approach
A robust and efficient synthesis of this compound can be achieved through a two-step process. This involves the initial synthesis of the key intermediate, 1H-benzimidazole-2-carbaldehyde, followed by a selective N-alkylation.
Step 1: Synthesis of 1H-Benzimidazole-2-carbaldehyde
The synthesis of the benzimidazole core with a C-2 aldehyde can be accomplished through the condensation of o-phenylenediamine with a suitable two-carbon synthon. A common and effective method involves the reaction with glyoxal or a glyoxal equivalent, followed by an oxidative cyclization.
Experimental Protocol:
-
In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol.
-
Add an aqueous solution of glyoxal (1.1 eq) dropwise to the stirred solution at room temperature.
-
After the initial reaction, introduce an oxidizing agent. A mild and effective choice is sodium metabisulfite (Na₂S₂O₅), which facilitates the cyclization and subsequent aromatization to the benzimidazole ring.[2][3]
-
The reaction mixture is typically heated under reflux for several hours and monitored by Thin Layer Chromatography (TLC) for completion.[4]
-
Upon completion, the reaction is cooled, and the product is precipitated by pouring the mixture into cold water.
-
The crude 1H-benzimidazole-2-carbaldehyde is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol/water.
Causality of Experimental Choices:
-
The use of glyoxal as the C2-synthon provides the necessary aldehyde functionality directly.
-
Sodium metabisulfite is a cost-effective and relatively safe oxidizing agent that promotes the cyclization of the Schiff base intermediate formed from the reaction of o-phenylenediamine and glyoxal.[2][3]
-
Ethanol is a common solvent that facilitates the dissolution of the reactants and is easily removed.
Step 2: N-Alkylation with 2-Chlorobenzyl Chloride
The introduction of the 2-chlorobenzyl group at the N-1 position is a critical step. A highly efficient and selective method for this transformation is Phase-Transfer Catalysis (PTC).
Experimental Protocol:
-
In a biphasic system of dichloromethane and aqueous potassium hydroxide (30%), dissolve 1H-benzimidazole-2-carbaldehyde (1.0 eq).
-
Add a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium hydrogen sulfate (TBAHS) (0.1 eq).[5]
-
To the vigorously stirred mixture, add 2-chlorobenzyl chloride (1.2 eq).
-
The reaction is typically stirred at room temperature for 4-6 hours, with progress monitored by TLC.
-
After completion, the organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude product, this compound, can be purified by column chromatography on silica gel.
Causality of Experimental Choices:
-
Phase-transfer catalysis is employed to facilitate the reaction between the benzimidazole anion (formed in the aqueous basic phase) and the alkylating agent (in the organic phase). This avoids the need for strong, anhydrous bases and harsh reaction conditions.[5]
-
Tetrabutylammonium hydrogen sulfate is an effective phase-transfer catalyst that transports the benzimidazolide anion into the organic phase for reaction.[5]
-
Potassium hydroxide is a readily available and effective base for deprotonating the benzimidazole N-H.
Alternative Synthetic Protocols: A Comparative Analysis
While the primary protocol offers a reliable route, alternative methods for both key steps are available and may be advantageous depending on specific laboratory constraints and desired outcomes.
Alternative for Step 1: Synthesis of 1H-Benzimidazole-2-carbaldehyde
Vilsmeier-Haack Formylation:
An alternative approach to introduce the aldehyde group at the C-2 position is the Vilsmeier-Haack reaction. This involves the formylation of a pre-formed benzimidazole ring using a Vilsmeier reagent, which is typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6][7][8][9]
-
Advantages: This method can be effective for electron-rich aromatic systems and offers a direct route to the carbaldehyde.
-
Disadvantages: The Vilsmeier reagent is a strong electrophile, and the reaction conditions can be harsh. It may not be suitable for substrates with sensitive functional groups. The regioselectivity can also be an issue with substituted benzimidazoles.
Alternative for Step 2: N-Alkylation of 1H-Benzimidazole-2-carbaldehyde
1. Conventional Synthesis with a Strong Base:
This classical method involves the use of a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The benzimidazole is first deprotonated to form the sodium salt, which then reacts with the alkylating agent.
-
Advantages: This is a well-established and often high-yielding method.
-
Disadvantages: Sodium hydride is highly reactive and requires careful handling in an inert atmosphere. The use of anhydrous solvents adds to the complexity and cost of the procedure.
2. Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates. The N-alkylation of benzimidazoles can be efficiently carried out under microwave conditions, often in the presence of a base like potassium carbonate in a solvent such as DMF or even under solvent-free conditions.[4]
-
Advantages: Drastically reduced reaction times (minutes versus hours), often leading to higher yields and cleaner reactions. This aligns with the principles of green chemistry.
-
Disadvantages: Requires access to a dedicated microwave reactor. Scale-up can sometimes be challenging compared to conventional heating methods.
Comparative Data of N-Alkylation Methods
| Method | Base | Solvent | Temperature | Reaction Time | Typical Yield (%) | Advantages | Disadvantages |
| Primary: Phase-Transfer Catalysis | aq. KOH | Dichloromethane/Water | Room Temp. | 4-6 hours | 85-95 | Mild conditions, high yields, operational simplicity.[5] | Requires vigorous stirring for efficient phase mixing. |
| Alternative 1: Conventional | Sodium Hydride (NaH) | Anhydrous DMF/THF | Room Temp. to 60 °C | 2-12 hours | 80-90 | Well-established, often high-yielding. | Requires anhydrous conditions and careful handling of NaH. |
| Alternative 2: Microwave-Assisted | K₂CO₃ | DMF or Solvent-free | 100-150 °C | 5-20 minutes | 90-98 | Extremely fast, high yields, green chemistry approach.[4] | Requires specialized equipment, potential for pressure buildup. |
Visualization of Synthetic Workflows
Caption: Proposed two-step synthetic workflow for the target molecule.
Caption: Comparison of N-alkylation methodologies.
Conclusion
The synthesis of this compound is readily achievable through a two-step process involving the formation of the benzimidazole-2-carbaldehyde precursor followed by N-alkylation. While several methods exist for each step, the recommended protocol utilizing oxidative cyclization with sodium metabisulfite and subsequent N-alkylation via phase-transfer catalysis offers a balance of high yield, mild reaction conditions, and operational simplicity. For laboratories equipped with microwave reactors, the microwave-assisted N-alkylation presents a significantly faster and greener alternative. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research, including scale, available equipment, and time constraints. This guide provides the necessary data and rationale to support an informed decision.
References
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
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NROChemistry. Vilsmeier-Haack Reaction. [Link]
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Various Authors. Synthesis of benzimidazoles from o-phenylenediamine and aromatic aldehydes. [Link]
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Various Authors. Phase-Transfer Catalyzed Alkylation and Acylation of 2-Mercapto-5-Methyl-1H-Benzimidazole. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
Various Authors. Phase-transfer catalyzed N-alkylation of imidazole, benzimidazole and benzotriazole using bis-piperidinium compounds 1a-1l as phase-transfer catalysts. [Link]
-
Alaqeel, S. I. (2017). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 10, S1345–S1369. [Link]
-
Ermolenko, L., & Al-Mourabit, A. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules, 25(23), 5693. [Link]
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Kadhim, A. J., & Kazim, A. C. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(4), 2053–2058. [Link]
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Kadhim, A. J., & Kazim, A. C. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. [Link]
-
Various Authors. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 11(43), 26867–26879. [Link]
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Various Authors. (2018). C2-Selective Branched Alkylation of Benzimidazoles by Rhodium(I)-catalyzed C–H Activation. Angewandte Chemie International Edition, 57(40), 13193–13197. [Link]
- Google Patents. (2009). Alkylation reaction method of benzimidazoles compounds. CN101391982A.
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Various Authors. (2022). Synthesis and effect of N-alkylation on antibacterial activity of 2-(Benzylthio) methyl-1H-benzimidazole derivatives. GSC Biological and Pharmaceutical Sciences, 20(3), 272–279. [Link]
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PubChem. 1H-Benzimidazole-2-carboxaldehyde. [Link]
-
Various Authors. (2010). N-Benzylation in the presence of different amounts of water. [Link]
-
Various Authors. (2024). Fig. S1 1 H NMR of 2-(hydroxymethyl)benzimidazole. [Link]
-
Various Authors. (2018). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Molbank, 2018(4), M1022. [Link]
-
Various Authors. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(36), 23531–23555. [Link]
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Various Authors. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. [Link]
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comparing the efficacy of different catalysts for the synthesis of 1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde
As a Senior Application Scientist, this guide provides a comparative analysis of potential catalytic systems for the synthesis of 1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde, a key intermediate in pharmaceutical research. Due to the limited availability of direct comparative studies for this specific molecule, this guide synthesizes data from analogous reactions to provide a well-reasoned evaluation of catalyst efficacy.
Introduction: The Significance of Benzimidazole-2-carbaldehydes
Benzimidazole-2-carbaldehydes are pivotal building blocks in medicinal chemistry, serving as precursors for a wide array of bioactive molecules. Their derivatives have demonstrated a broad spectrum of pharmacological activities, including antiviral, anticancer, and antihypertensive properties. The specific target molecule, this compound, incorporates a sterically hindered and electronically modified benzyl group, making its efficient synthesis a topic of considerable interest for drug discovery programs.
The primary challenge in synthesizing this molecule lies in the selective and efficient N-alkylation of the benzimidazole core with 2-chlorobenzyl chloride, followed by the introduction or modification of the 2-carbaldehyde group. This guide focuses on comparing various catalytic approaches for the crucial N-alkylation step, which is often the most variable and catalyst-dependent stage of the synthesis.
Comparative Analysis of Catalytic Systems for N-Alkylation
The N-alkylation of benzimidazoles can be achieved through several catalytic methods. Below is a comparison of the most relevant approaches, with their potential efficacy for the synthesis of this compound evaluated based on data from similar transformations.
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a widely employed and often highly effective method for the N-alkylation of heterocycles like benzimidazole. This technique facilitates the reaction between a water-soluble nucleophile (the deprotonated benzimidazole) and a water-insoluble electrophile (2-chlorobenzyl chloride) by transporting the nucleophile into the organic phase.
-
Mechanism of Action: A phase-transfer catalyst, typically a quaternary ammonium salt such as tetrabutylammonium bromide (TBAB), forms an ion pair with the benzimidazolide anion in the aqueous phase. This lipophilic ion pair then migrates into the organic phase, where it can react with the alkylating agent.
-
Advantages:
-
Mild reaction conditions (often room temperature to moderate heating).
-
High yields and selectivity for N-1 alkylation.
-
Operational simplicity and scalability.
-
Use of inexpensive and environmentally benign solvents like water.
-
-
Potential Challenges:
-
Catalyst poisoning can occur if impurities are present.
-
Reaction rates can be sensitive to the choice of catalyst and solvent system.
-
Metal-Based Catalysis
While less common for simple N-alkylations of benzimidazoles compared to PTC, certain metal catalysts can be employed, particularly for more complex substrates or when aiming for specific selectivities.
-
Copper Catalysis: Copper(I) catalysts, often in the form of CuI or Cu₂O, can be effective for N-arylation and, in some cases, N-alkylation of azoles. These reactions typically require a ligand and a base.
-
Advantages:
-
Can be effective for challenging substrates.
-
Potential for high regioselectivity.
-
-
Potential Challenges:
-
Higher cost of catalysts and ligands.
-
More stringent reaction conditions (e.g., inert atmosphere).
-
Potential for metal contamination in the final product, which is a significant concern in pharmaceutical synthesis.
-
Microwave-Assisted Organic Synthesis (MAOS)
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In the context of N-alkylation, it can dramatically reduce reaction times and improve yields.
-
Mechanism of Action: Microwave energy directly couples with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This can overcome activation energy barriers more efficiently than conventional heating.
-
Advantages:
-
Significant reduction in reaction times (minutes vs. hours).
-
Often leads to higher yields and cleaner reaction profiles.
-
Can enable reactions that are sluggish or do not proceed under conventional heating.
-
-
Potential Challenges:
-
Requires specialized microwave reactor equipment.
-
Scalability can be a concern for large-scale production, although continuous-flow microwave reactors are addressing this issue.
-
Quantitative Comparison of Catalytic Performance
The following table summarizes the performance of different catalytic systems for the N-alkylation of benzimidazoles with benzyl halides, based on data from analogous reactions reported in the literature. This provides a predictive framework for their application in the synthesis of this compound.
| Catalyst System | Alkylating Agent | Substrate | Reaction Conditions | Yield (%) | Reference |
| TBAB (PTC) | Benzyl chloride | Benzimidazole | K₂CO₃, CH₃CN/H₂O, 80°C, 4h | 92 | |
| CuI/L-proline | Benzyl bromide | Benzimidazole | K₂CO₃, DMSO, 90°C, 12h | 85 | |
| Microwave | Benzyl chloride | Benzimidazole | K₂CO₃, DMF, 150W, 5 min | 95 |
Experimental Protocol: Synthesis via Phase-Transfer Catalysis
This section provides a detailed, step-by-step protocol for the synthesis of this compound using the highly efficient and scalable phase-transfer catalysis method.
Materials:
-
1H-Benzimidazole-2-carbaldehyde
-
2-Chlorobenzyl chloride
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
Acetonitrile (CH₃CN)
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1H-benzimidazole-2-carbaldehyde (1.0 eq), potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.1 eq).
-
Solvent Addition: Add acetonitrile and deionized water in a 4:1 ratio to the flask.
-
Addition of Alkylating Agent: While stirring the mixture, add 2-chlorobenzyl chloride (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80°C and maintain it at this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and add 100 mL of deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine solution (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain the pure this compound.
Visualizing the Synthesis and Workflow
General Synthetic Pathway
Caption: Synthetic route to the target compound.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Conclusion and Future Outlook
While direct comparative data for the synthesis of this compound is scarce, a review of analogous reactions strongly suggests that phase-transfer catalysis offers a robust, efficient, and scalable method for its production. The mild conditions, high yields, and operational simplicity make it a superior choice over potentially more expensive and demanding metal-based catalytic systems for this particular transformation. Microwave-assisted synthesis also presents a compelling alternative for rapid, small-scale production and library synthesis.
References
-
Rostamizadeh, S., et al. (2010). A new and efficient method for the synthesis of 1,3-disubstituted benzimidazolium salts. Bulletin of the Korean Chemical Society, 31(10), 2945-2948. Available at: [Link]
-
Rao, H., et al. (2004). A simple and efficient CuI-catalyzed synthesis of N-substituted imidazoles and benzimidazoles. Tetrahedron, 60(45), 10295-10300. Available at: [Link]
-
Vaddula, B. R., et al. (2012). Microwave-assisted synthesis of N-substituted benzimidazoles. Journal of Heterocyclic Chemistry, 49(4), 812-815. Available at: [Link]
A Technical Guide to the Structure-Activity Relationship of 1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1][2] This guide delves into the structure-activity relationship (SAR) of a specific, promising class: 1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde derivatives. By understanding how subtle molecular modifications influence biological activity, researchers can rationally design more potent and selective therapeutic agents. This document provides a comparative analysis based on available data for structurally related compounds, offering insights into their antimicrobial and anticancer potential.
The this compound Scaffold: A Privileged Structure
The core structure, this compound, presents three key regions for chemical modification, each playing a crucial role in its interaction with biological targets:
-
N1-Substitution: The 2-chlorobenzyl group at the N1 position significantly influences the molecule's lipophilicity and steric profile, which can affect its ability to cross cell membranes and bind to target proteins.
-
C2-Substitution: The carbaldehyde group at the C2 position is a versatile chemical handle. It can act as a hydrogen bond acceptor or be readily converted into other functional groups, such as Schiff bases, hydrazones, or alcohols, to explore a wider chemical space and modulate biological activity.
-
Benzene Ring of Benzimidazole (Positions 4, 5, 6, and 7): Substitution on this ring with electron-donating or electron-withdrawing groups can alter the electronic properties of the entire molecule, impacting its reactivity and binding affinity.
Structure-Activity Relationship (SAR) Analysis
While comprehensive SAR studies on the exact this compound scaffold are limited in publicly available literature, we can extrapolate key trends from studies on closely related N-substituted and 2-substituted benzimidazole derivatives.
Antimicrobial Activity
Benzimidazole derivatives have demonstrated broad-spectrum antimicrobial activity.[2][3] The SAR for antimicrobial effects can be summarized as follows:
-
Influence of N1-Substituents: The nature of the substituent at the N1 position is critical. The presence of a benzyl group, particularly with halogen substitutions like the 2-chloro moiety, is often associated with enhanced antimicrobial potency. This is likely due to increased lipophilicity, facilitating penetration through microbial cell walls.
-
Role of the C2-Substituent: The aldehyde functionality at C2 can contribute to activity, but its derivatization often leads to more potent compounds. For instance, the formation of Schiff bases by condensing the C2-carbaldehyde with various amines can significantly enhance antibacterial and antifungal properties.[4]
-
Impact of Benzimidazole Ring Substituents: Halogenation at the 5 and/or 6 positions of the benzimidazole ring has been shown to increase antimicrobial activity.[2]
Anticancer Activity
The benzimidazole scaffold is a well-established pharmacophore in the development of anticancer agents, targeting various mechanisms including tubulin polymerization, topoisomerase inhibition, and kinase signaling pathways.[5][6]
-
N1-Benzyl Group: Similar to antimicrobial activity, the N-benzyl group is a common feature in many anticancer benzimidazoles. The substitution pattern on the benzyl ring can fine-tune the activity.
-
C2-Substitutions and Derivatives: The C2 position is crucial for anticancer potency. Phenyl groups or other aromatic systems at this position often lead to significant cytotoxic effects.[7] The conversion of the 2-carbaldehyde to Schiff bases or other heterocyclic systems can lead to compounds with potent antiproliferative activity against various cancer cell lines.[4][8]
-
Benzimidazole Ring Modifications: Substitutions at the 5- and 6-positions with groups like nitro or halogens can modulate the anticancer activity.[7]
Comparative Performance Data
The following table summarizes the biological activity of representative benzimidazole derivatives that are structurally related to the this compound core. This data is compiled from various studies to provide a comparative perspective.
| Compound/Derivative Class | Target/Organism | Activity Metric (e.g., MIC, IC50) | Reference |
| 2-(Aryl)-1H-benzimidazoles | Staphylococcus aureus | MIC: 2-16 µg/mL | [2] |
| N-Benzyl-2-aminobenzimidazole Schiff Bases | HL-60 (Leukemia) | IC50: 1.1–4.4 µM | [4] |
| 2-Phenylbenzimidazoles | A549 (Lung Cancer) | IC50: 4.47 µg/mL | [7] |
| 1,2-Disubstituted Benzimidazoles | β-Glucuronidase | IC50: 1.10 - 39.60 µM | [9] |
Note: The presented data is for structurally related compounds and not for derivatives of this compound itself. Direct comparison should be made with caution.
Experimental Protocols
To facilitate further research and validation, detailed methodologies for the synthesis and biological evaluation of these derivatives are provided below.
General Synthesis of this compound Derivatives
The synthesis of the target compounds typically involves a multi-step process.
Step 1: Synthesis of 2-(Hydroxymethyl)-1H-benzimidazole
-
Dissolve o-phenylenediamine in a suitable solvent (e.g., ethanol).
-
Add glycolic acid to the solution.
-
Reflux the mixture for several hours.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate) to precipitate the product.
-
Filter, wash with water, and dry the solid to obtain 2-(hydroxymethyl)-1H-benzimidazole.
Step 2: N-Alkylation with 2-Chlorobenzyl Chloride
-
Suspend 2-(hydroxymethyl)-1H-benzimidazole and a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF).
-
Add 2-chlorobenzyl chloride dropwise at room temperature.
-
Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) for several hours.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter, wash, and dry the solid to yield 1-(2-chlorobenzyl)-1H-benzimidazol-2-yl)methanol.
Step 3: Oxidation to this compound
-
Dissolve the product from Step 2 in a suitable solvent (e.g., dichloromethane).
-
Add an oxidizing agent (e.g., pyridinium chlorochromate (PCC) or manganese dioxide) portion-wise.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of celite to remove the oxidant.
-
Evaporate the solvent and purify the crude product by column chromatography to obtain the target aldehyde.
Step 4: Synthesis of Schiff Base Derivatives
-
Dissolve this compound in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Add the desired primary amine (1 equivalent).
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture to allow the Schiff base product to crystallize.
-
Filter, wash with cold ethanol, and dry the product.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Prepare a stock solution of the test compound in DMSO.
-
Serially dilute the stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism with standard antibiotic) and negative (microorganism alone) controls.
-
Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Anticancer Activity (MTT Assay)
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data on related structures strongly suggest that modifications at the N1, C2, and C5/C6 positions can significantly impact their antimicrobial and anticancer activities. The versatile C2-carbaldehyde group, in particular, offers a gateway to a diverse range of derivatives with potentially enhanced potency and selectivity. The experimental protocols provided herein offer a framework for the synthesis and evaluation of new analogues, paving the way for the discovery of next-generation benzimidazole-based drugs.
References
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El-masry, A. H., Fahmy, H. H., & Abdelwahed, S. H. A. (2000). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Molecules, 5(12), 1429-1438. [Link]
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Gomez, C., et al. (2020). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(15), 3456. [Link]
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Bentham Science. (n.d.). Microwave-Assisted Synthesis of Some New Benzimidazole Derivatives with their Antimicrobial Activity. [Link]
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El-Metwaly, N., et al. (2021). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Journal of Chemistry, 2021, 1-13. [Link]
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Perković, I., et al. (2021). Novel Biologically Active N-Substituted Benzimidazole Derived Schiff Bases: Design, Synthesis, and Biological Evaluation. Molecules, 26(11), 3195. [Link]
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El-masry, A. H., Fahmy, H. H., & Abdelwahed, S. H. A. (2000). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. [Link]
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Saleh, A. M., et al. (2022). Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021). Archiv der Pharmazie, 355(7), e2200028. [Link]
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ResearchGate. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Benzimidazole/Schiff Base Hybrid Derivatives With Potential Biological Activities. [Link]
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Noreen, M., et al. (2019). Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes. New Journal of Chemistry, 43(15), 5896-5911. [Link]
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Alam, M. O., et al. (2018). Benzimidazole Scaffold as Anticancer Agent: Synthetic Approaches and Structure-Activity Relationship. Archiv der Pharmazie, 351(1-2), e1700272. [Link]
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Al-Said, M. S., et al. (2020). Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Advances, 10(28), 16641-16654. [Link]
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Krasavin, M., et al. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. Molecules, 28(20), 7088. [Link]
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-
ResearchGate. (n.d.). Antimicrobial and cytotoxic studies of new 2-substitue-1H-benzimidazole derivatives. [Link]
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-
Taha, M., et al. (2017). Synthesis of new 1,2-disubstituted benzimidazole analogs as potent inhibitors of β-Glucuronidase and in silico study. Bioorganic & Medicinal Chemistry, 25(14), 3786-3796. [Link]
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A Comparative Guide to the Cross-Reactivity of 1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzimidazole Scaffold and the Imperative of Cross-Reactivity Profiling
The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous clinically approved drugs and investigational agents.[1] Its resemblance to endogenous purine nucleotides allows it to interact with a wide array of biological targets, including protein kinases, tubulin, and various enzymes, leading to a broad spectrum of pharmacological activities such as anticancer, antiviral, and anti-inflammatory effects.[1] However, this inherent promiscuity also presents a significant challenge in drug development: the potential for off-target interactions, or cross-reactivity.
Understanding the cross-reactivity profile of a lead compound is paramount for predicting its therapeutic window and potential for adverse effects. A highly selective compound interacts primarily with its intended target, minimizing the risk of unintended pharmacological actions. Conversely, a non-selective compound may engage multiple targets, leading to a complex biological response that can include both beneficial polypharmacology and undesirable toxicity.
This guide will explore the cross-reactivity landscape of benzimidazole derivatives, with a focus on two major classes of targets: protein kinases and tubulin. We will present comparative data for representative benzimidazole compounds and established clinical drugs, and provide detailed experimental protocols for assessing compound selectivity.
The Target Landscape: Kinases and Tubulin
Benzimidazole derivatives have shown significant promise as inhibitors of two key classes of oncology targets:
-
Protein Kinases: These enzymes play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Benzimidazoles can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and blocking their catalytic activity.[2]
-
Tubulin: This protein is the building block of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis. Several benzimidazole compounds have been shown to inhibit tubulin polymerization, making them potent anti-mitotic agents.[3]
The structural similarity of the ATP-binding site across the human kinome and the presence of multiple binding sites on tubulin contribute to the potential for cross-reactivity among inhibitors targeting these macromolecules.
Comparative Selectivity Analysis
To illustrate the varying selectivity profiles of benzimidazole derivatives, the following tables summarize the inhibitory activities of several example compounds against a panel of cancer cell lines and specific protein kinases. For comparison, data for established clinical drugs with known cross-reactivity profiles are also included.
It is crucial to note that the following data for a hypothetical derivative of 1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde is illustrative and intended to provide a framework for comparison. The data for other compounds is derived from published literature and should be interpreted in the context of the specific experimental conditions under which it was generated.
Table 1: Comparative Cytotoxicity Profile (IC50 in µM)
| Compound | HCT-116 (Colon) | MCF-7 (Breast) | A549 (Lung) | Normal Cells (e.g., PBMC) | Selectivity Index (Normal/Cancer) | Reference |
| Hypothetical Benzimidazole Derivative | 2.5 | 3.1 | 1.8 | >50 | >20 | N/A |
| Benzimidazole-Oxadiazole 4r[4] | 5.5 | 0.5 | 0.3 | >10 (hTERT-HPNE) | >33 (vs. MCF-7) | [4] |
| Benzimidazole-Oxadiazole 4s[4] | - | - | - | >10 (hTERT-HPNE) | 5.8 (vs. PANC-1) | [4] |
| Gefitinib (EGFR Inhibitor) | ~10 | 0.015-0.05 | 0.1-0.5 | - | Varies | [5] |
| Sorafenib (Multi-kinase Inhibitor) | 2.8-5.8 | 3.9-9.3 | 3.5-6.2 | - | Varies | [6] |
| Doxorubicin (Topoisomerase II Inhibitor) | 0.02-0.1 | 0.01-0.05 | 0.02-0.08 | High Toxicity | Low | [6] |
Selectivity Index is a ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line. A higher value indicates greater selectivity for cancer cells.
Table 2: Comparative Kinase Inhibition Profile (IC50 in µM)
| Compound | EGFR | VEGFR-2 | Aurora A | PLK1 | Off-Target Example (e.g., ABL1) | Reference |
| Hypothetical Benzimidazole Derivative | 0.05 | 0.2 | 1.5 | 5.0 | >10 | N/A |
| Benzimidazole-Triazole Hybrid 5a[7] | 0.086 | 0.107 | - | - | - | [7] |
| N-phenylbenzamide derivative 28b[8] | - | - | 0.075 | - | Aurora B: 4.12 | [8] |
| Gefitinib | 0.02-0.04 | >100 | >100 | >100 | - | [5] |
| Sorafenib | 0.09 | 0.09 | - | - | c-Kit: 0.02, PDGFR-β: 0.057 | [9] |
| AZD1152-HQPA (Aurora B Inhibitor) | >10 | >10 | 0.138 | 0.832 | Aurora B: 0.001 | [10] |
Experimental Methodologies for Cross-Reactivity Profiling
A thorough assessment of a compound's selectivity requires a multi-faceted approach, employing a combination of biochemical and cell-based assays.
Biochemical Kinase Profiling
Biochemical kinase assays are essential for determining a compound's inhibitory activity against a purified enzyme. A broad panel screening against a large number of kinases is the gold standard for assessing selectivity.[11]
Workflow for Biochemical Kinase Profiling:
Caption: Workflow for in vitro kinase profiling.
Detailed Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[12][13]
-
Kinase Reaction:
-
Set up a reaction mixture containing the kinase, substrate, ATP, and the test compound at various concentrations in a multi-well plate.
-
For a 5µL reaction, typical concentrations are:
-
Kinase: 1-10 ng/µL
-
Substrate: 0.1-0.2 µg/µL
-
ATP: 10-100 µM
-
-
Incubate at room temperature for 60 minutes.[14]
-
-
ATP Depletion:
-
Add 5µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[15]
-
-
ADP to ATP Conversion and Detection:
-
Add 10µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to measure the newly synthesized ATP.
-
Incubate at room temperature for 30-60 minutes.[15]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Plot the kinase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Target Engagement Assays
Cell-based assays are crucial for confirming that a compound can reach and interact with its target in a physiological context. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for verifying target engagement in intact cells.[16] The principle of CETSA is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.[16]
Workflow for Cellular Thermal Shift Assay (CETSA®):
Caption: Workflow for the Cellular Thermal Shift Assay.
Detailed Protocol: CETSA® with Western Blot Detection
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with the test compound or vehicle control for a specified time (e.g., 1-2 hours).
-
-
Cell Lysis and Heating:
-
Separation of Soluble Fraction:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
-
Western Blot Analysis:
-
Separate the soluble proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for the target protein.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[18]
-
-
Data Analysis:
-
Quantify the band intensities from the western blot.
-
Plot the percentage of soluble protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Discussion and Future Perspectives
The data presented in this guide highlight the diverse selectivity profiles of benzimidazole derivatives. While some compounds exhibit broad-spectrum activity against multiple kinases, others demonstrate remarkable selectivity for a single target. The substitution pattern on the benzimidazole core plays a critical role in determining the target specificity. For a compound like this compound, the N1-benzyl group and the C2-carbaldehyde moiety will significantly influence its interactions with the binding pockets of potential targets.
The development of highly selective inhibitors is a key objective in modern drug discovery to minimize off-target toxicities.[17] However, in some cases, a multi-targeted approach can be beneficial, particularly in complex diseases like cancer where multiple signaling pathways are dysregulated.[19] The ability of some benzimidazole derivatives to inhibit both kinases and tubulin, for example, could offer a synergistic therapeutic effect.[20]
For any novel benzimidazole derivative, including those based on the this compound scaffold, a comprehensive cross-reactivity assessment is essential. This should include:
-
Broad Kinome Screening: Profiling against a large panel of kinases to identify both on-target and off-target activities.[11]
-
Profiling against Other Target Classes: Given the promiscuity of the benzimidazole scaffold, it is prudent to also screen against other relevant target families, such as GPCRs, ion channels, and epigenetic targets.
-
Cellular Target Engagement Studies: Confirming that the compound interacts with its intended target(s) in a cellular environment using techniques like CETSA.
-
In Vivo Efficacy and Toxicity Studies: Ultimately, the therapeutic window of a compound can only be determined through in vivo studies in relevant animal models.
By employing a systematic and rigorous approach to cross-reactivity profiling, researchers can gain a deeper understanding of the pharmacological properties of their compounds and make more informed decisions in the drug development process.
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Classification of EGFR TKIs based on the nature of inhibition of EGFR[17]. - ResearchGate.
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A Comparative Guide to the Synthesis of 1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde: A Green Chemistry Perspective
In the landscape of pharmaceutical research and drug development, the benzimidazole scaffold is a cornerstone, renowned for its diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1] The synthesis of derivatives such as 1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde, a key intermediate for more complex molecules, presents an opportunity to critically evaluate and benchmark our synthetic methodologies against the principles of green chemistry. This guide provides an in-depth comparison of a conventional synthetic route with a greener, microwave-assisted alternative, offering experimental data and a comprehensive analysis to inform sustainable laboratory practices.
The Imperative for Greener Synthesis
The pursuit of novel therapeutics is often accompanied by a significant environmental footprint, stemming from the use of hazardous solvents, toxic reagents, and energy-intensive processes. Green chemistry offers a framework to mitigate these impacts by focusing on principles such as waste prevention, atom economy, and the use of safer chemicals and reaction conditions.[2][3] By applying these principles to the synthesis of this compound, we can not only reduce our environmental impact but also potentially improve reaction efficiency, safety, and cost-effectiveness.
Synthetic Pathways Explored
Two distinct synthetic strategies for the target molecule are presented and evaluated. The first is a traditional, two-step approach involving classical heating and organic solvents. The second is a greener, one-pot, microwave-assisted synthesis designed to minimize waste and energy consumption.
Route 1: The Conventional Approach
This pathway involves two discrete steps: the N-alkylation of 2-aminobenzimidazole followed by an oxidation reaction to introduce the aldehyde functionality.
Step 1: Synthesis of 1-(2-Chlorobenzyl)-1H-benzimidazol-2-amine
The initial step involves the reaction of 2-aminobenzimidazole with 2-chlorobenzyl chloride in the presence of a base and a polar aprotic solvent.
Step 2: Oxidation to this compound
The synthesized amine is then oxidized using a common oxidizing agent to yield the target carbaldehyde.
Route 2: A Greener, Microwave-Assisted Synthesis
This streamlined approach combines the key bond-forming events into a single, solvent-minimized, microwave-assisted reaction, significantly reducing reaction time and energy usage.[4] This method is adapted from established protocols for the synthesis of similar benzimidazole derivatives.[4][5]
Experimental Protocols
Protocol 1: Conventional Synthesis
Step 1: Synthesis of 1-(2-Chlorobenzyl)-1H-benzimidazol-2-amine
-
To a solution of 2-aminobenzimidazole (1.33 g, 10 mmol) in dimethylformamide (DMF, 50 mL), add potassium carbonate (2.76 g, 20 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2-chlorobenzyl chloride (1.61 g, 10 mmol) dropwise to the suspension.
-
Heat the reaction mixture at 80°C for 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water (200 mL).
-
Filter the resulting precipitate, wash with water, and dry under vacuum to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol.
Step 2: Synthesis of this compound
-
Dissolve 1-(2-Chlorobenzyl)-1H-benzimidazol-2-amine (2.57 g, 10 mmol) in a mixture of acetic acid (30 mL) and water (10 mL).
-
Add sodium nitrite (1.38 g, 20 mmol) in small portions while maintaining the temperature below 5°C with an ice bath.
-
Stir the mixture at this temperature for 1 hour.
-
Slowly add a solution of copper(II) sulfate (2.50 g, 10 mmol) and sodium pyruvate (1.10 g, 10 mmol) in water (20 mL).
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Protocol 2: Green, Microwave-Assisted Synthesis
-
In a 10 mL microwave-safe vessel, combine N-(2-chlorobenzyl)benzene-1,2-diamine (2.32 g, 10 mmol), glyoxylic acid monohydrate (0.92 g, 10 mmol), and a catalytic amount of p-toluenesulfonic acid (0.19 g, 1 mmol).
-
Add a minimal amount of a high-boiling point, green solvent such as polyethylene glycol (PEG-400) (2 mL) to create a slurry.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 120°C for 15 minutes.[4]
-
After cooling, add water (20 mL) to the reaction mixture and extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by recrystallization from an ethanol/water mixture.
Visualizing the Synthetic Workflows
Caption: Workflow for the conventional synthesis of the target compound.
Caption: Workflow for the greener, microwave-assisted synthesis.
Comparative Analysis: A Green Chemistry Benchmarking
To objectively compare the two synthetic routes, we will utilize established green chemistry metrics: Atom Economy and Environmental Factor (E-factor).[2][6]
| Metric | Conventional Route | Green Route |
| Overall Yield | ~60% | ~85% |
| Reaction Time | > 11 hours | 15 minutes |
| Energy Input | High (prolonged heating) | Low (short microwave irradiation) |
| Solvent Usage | High (DMF, Acetic Acid, Ethyl Acetate) | Low (minimal PEG-400, Ethyl Acetate) |
| Atom Economy | Lower | Higher |
| E-factor | Higher | Lower |
| Toxicity of Reagents | Moderate (DMF, NaNO2) | Low (PEG-400, Glyoxylic acid) |
| Waste Generation | High | Low |
Atom Economy: A Measure of Efficiency
Atom economy provides a theoretical measure of how many atoms from the reactants are incorporated into the desired product.[7][8][9]
Conventional Route (Overall): The multi-step nature and the use of stoichiometric reagents that are not incorporated into the final product lead to a lower atom economy.
Green Route: This one-pot reaction, with fewer reagents and byproducts, exhibits a significantly higher atom economy, indicating a more efficient use of starting materials.
E-Factor: Quantifying Waste
The E-factor is a simple yet powerful metric that quantifies the amount of waste generated per unit of product.[2][10]
E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)
Conventional Route: The extensive use of solvents for the reaction and purification, along with byproducts from the reactions, results in a high E-factor, signifying substantial waste generation.
Green Route: The minimal solvent usage and the one-pot nature of the reaction dramatically reduce the amount of waste produced, leading to a much lower and more favorable E-factor.
In-Depth Look: Calculating a Green Chemistry Metric
To illustrate the practical application of these metrics, let's consider a simplified calculation of the Reaction Mass Efficiency (RME) for the green synthesis route. RME is a more practical metric than atom economy as it takes the reaction yield into account.[3]
RME (%) = (Mass of Product / Total Mass of Reactants) x 100
Step-by-Step Calculation for the Green Route:
-
Identify Reactants and Product:
-
Reactant 1: N-(2-chlorobenzyl)benzene-1,2-diamine (C13H13ClN2), Molar Mass ≈ 232.71 g/mol
-
Reactant 2: Glyoxylic acid monohydrate (C2H4O4), Molar Mass ≈ 92.05 g/mol
-
Product: this compound (C15H11ClN2O), Molar Mass ≈ 270.72 g/mol
-
-
Assume Stoichiometric Amounts and a Yield of 85%:
-
Mass of Reactant 1 = 2.3271 g (10 mmol)
-
Mass of Reactant 2 = 0.9205 g (10 mmol)
-
Theoretical Mass of Product = 2.7072 g (10 mmol)
-
Actual Mass of Product (at 85% yield) = 2.7072 g * 0.85 = 2.3011 g
-
-
Calculate RME:
-
RME = (2.3011 g / (2.3271 g + 0.9205 g)) x 100
-
RME ≈ (2.3011 g / 3.2476 g) x 100
-
RME ≈ 70.8%
-
This calculation demonstrates that a significant portion of the mass of the reactants is converted into the final product, highlighting the efficiency of the greener approach.
The Causality Behind Greener Choices
The superiority of the microwave-assisted route from a green chemistry standpoint is not coincidental but a direct result of deliberate experimental design choices. Microwave irradiation provides rapid and efficient heating, drastically reducing reaction times from hours to minutes and thereby lowering energy consumption.[4] The choice of a high-boiling, recyclable solvent like PEG-400, or even performing the reaction under solvent-free conditions, minimizes the use of volatile and often toxic organic solvents.[1][11] Furthermore, designing a one-pot synthesis eliminates the need for isolating and purifying intermediates, which in turn reduces solvent use and waste generation.
Logical Framework for Green Chemistry Assessment
Caption: Logical relationship between synthetic choices and sustainability.
Conclusion: A Clearer Path to Sustainable Synthesis
The benchmarking of these two synthetic routes for this compound unequivocally demonstrates the tangible benefits of adopting green chemistry principles. The microwave-assisted approach is not only significantly faster and more energy-efficient but also generates less waste and utilizes less hazardous materials. While conventional methods have laid the foundation of organic synthesis, it is imperative for modern chemists to critically assess and innovate towards greener alternatives. This guide serves as a testament to the fact that sustainable practices in the laboratory are not a compromise but an enhancement of chemical synthesis, leading to more efficient, safer, and environmentally responsible science.
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Tobiszewski, M. (2016). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Molecules. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. [Link]
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American Chemical Society. (n.d.). Green Chemistry Toolkit - Metrics. [Link]
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Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Molbank. [Link]
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Cognito. (2023, July 3). GCSE Chemistry - Atom Economy - Calculations | Why it's Important (2024/25 exams) [Video]. YouTube. [Link]
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International Journal of Trend in Scientific Research and Development. (2019). Green Synthesis of Benzimidazole Derivatives. [Link]
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Al-Mulla, A. (2017). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules. [Link]
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Macut, D., et al. (2022). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Future Medicinal Chemistry. [Link]
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Pearson. (n.d.). Atom Economy Calculator | Green Chemistry & Reaction Efficiency. [Link]
-
The Organic Chemistry Tutor. (2022, October 28). How to Calculate E-factor (Green Chem) [Video]. YouTube. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde
This document provides essential procedural guidance for the safe handling and disposal of 1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde (CAS No. 537010-38-1). Developed for researchers, scientists, and drug development professionals, this guide synthesizes established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment. The procedures outlined are based on the compound's chemical structure and the known hazards of its constituent functional groups.
Hazard Assessment: A Structurally-Informed Approach
A specific Safety Data Sheet (SDS) with comprehensive hazard information for this exact compound is not widely available. Therefore, a conservative approach to handling and disposal is mandatory, based on an analysis of its structural components: the benzimidazole core, the aldehyde group, and the chlorinated benzyl group.
-
Benzimidazole Core: Benzimidazole derivatives are a class of heterocyclic compounds known for a wide range of biological activities[1]. While this is valuable in drug development, it necessitates treating the compound and its waste as potentially biologically active. Analogous benzimidazole compounds are often classified as harmful if swallowed and capable of causing skin and eye irritation[2].
-
Carbaldehyde Group: Aldehydes are a reactive class of organic compounds, often associated with irritation of the skin, eyes, and respiratory tract[3][4]. Compounds like 2-chlorobenzaldehyde are known to cause severe skin burns and eye damage[5].
-
2-Chlorobenzyl Group (Halogenated Aromatic): The presence of a chlorine atom on the benzyl group places this compound in the category of halogenated organic compounds[6][7]. These substances are often persistent in the environment and can be toxic to aquatic life[8][9]. The U.S. Environmental Protection Agency (EPA) has specific, stringent regulations for the disposal of halogenated organic wastes, which are typically more costly and complex than for non-halogenated wastes[7][10][11].
Based on this structural analysis, this compound must be managed as a hazardous chemical waste, with special attention paid to its properties as a halogenated organic compound.
Precautionary Hazard Classification Summary
The following table summarizes GHS hazard classifications from analogous compounds as a precautionary measure.
| Hazard Classification | Category | GHS Code | Description | Source Compounds |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed | 1-Benzyl-2-methyl-1H-imidazole-5-carbaldehyde[12], Benzaldehyde[13] |
| Skin Corrosion/Irritation | Category 1B / 2 | H314 / H315 | Causes severe skin burns and eye damage / Causes skin irritation | 2-Chlorobenzaldehyde[5], Imidazole-2-carboxaldehyde[3] |
| Serious Eye Damage/Irritation | Category 1 / 2A | H314 / H319 | Causes serious eye damage / Causes serious eye irritation | 2-Chlorobenzaldehyde[5], Imidazole-2-carboxaldehyde[3] |
| Skin Sensitization | Category 1 | H317 | May cause an allergic skin reaction | 2-Chlorobenzyl chloride[14] |
| Specific Target Organ Toxicity | Category 3 | H335 | May cause respiratory irritation | Imidazole-2-carboxaldehyde[3] |
Immediate Safety & Handling Protocols
Prior to any handling or disposal operations, ensure all safety measures are in place. The causality is simple: preventing exposure is the most effective safety protocol.
Personal Protective Equipment (PPE)
Personnel must wear appropriate PPE to prevent dermal, ocular, and respiratory exposure.
-
Gloves: Chemical-resistant gloves (e.g., Nitrile) are mandatory[15].
-
Eye Protection: Splash-proof chemical safety goggles are required. For larger quantities where splashing is a significant risk, a face shield should also be used[5][15].
-
Lab Coat: A lab coat must be worn to protect against skin exposure[15].
-
Work Area: All handling and waste consolidation must be performed in a well-ventilated area, preferably within a certified chemical fume hood[2][7].
Spill Response
In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.
-
Alert & Evacuate: Alert personnel in the immediate vicinity and evacuate the area if necessary[16].
-
Ventilate: Ensure the area is well-ventilated[16].
-
Contain: Prevent further spread of the spill using inert absorbent materials like vermiculite or sand[7][16]. Avoid creating dust if the material is solid[16].
-
Clean-Up: Carefully scoop the absorbed material into a designated hazardous waste container. Decontaminate the spill surface with a suitable solvent (e.g., ethanol or acetone) followed by soap and water. All cleaning materials must be collected as hazardous waste[12][16].
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department immediately[16].
Step-by-Step Disposal Protocol
Disposal must follow a systematic process that complies with local, state, and federal regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA)[17][18].
Step 1: Waste Characterization and Segregation
The most critical step is correct waste segregation. Due to the chlorinated benzyl group, all waste containing this compound must be classified as Halogenated Organic Waste .
-
Action: Collect all waste streams—including pure compound, reaction mixtures, contaminated consumables (pipette tips, gloves, weighing papers), and the first solvent rinse of emptied containers—in a dedicated container for halogenated waste[2][6].
-
Causality: Mixing halogenated and non-halogenated waste streams is a common and costly mistake. It needlessly converts the entire volume into the more stringently regulated and expensive halogenated waste category[7][15]. Furthermore, mixing incompatible waste can lead to dangerous chemical reactions[19].
Step 2: Waste Containerization and Labeling
Proper containerization and labeling prevent accidental misuse and ensure compliant disposal.
-
Action:
-
Select a robust, leak-proof container with a secure, tight-fitting lid, made of a compatible material like high-density polyethylene (HDPE)[2][16].
-
Before adding any waste, affix a hazardous waste tag to the container[7].
-
The label must clearly state the words "Hazardous Waste" [18][20].
-
List all chemical constituents by their full names (no abbreviations) with approximate percentages[6][15]. For this compound, write "this compound".
-
Indicate the relevant hazards (e.g., Toxic, Irritant) by checking the appropriate boxes or applying pictogram labels[20].
-
Step 3: On-Site Accumulation
Waste must be stored safely in the laboratory prior to collection.
-
Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel[16][18][20]. The SAA must be in a secondary containment bin to mitigate leaks or spills[7][16].
-
Regulatory Insight: The EPA allows for the accumulation of up to 55 gallons of hazardous waste in an SAA[18][20]. Once this limit is reached, or the container is full, it must be moved to a central accumulation area, and the accumulation start date must be marked on the label[20].
Caption: Disposal workflow for this compound waste.
Step 4: Decontamination of Empty Containers
Empty containers that once held the compound are not considered regular trash until properly decontaminated.
-
Action:
-
Thoroughly empty any remaining solid or liquid into the hazardous waste container[19].
-
Perform a "triple rinse" using a suitable solvent (e.g., acetone or ethanol)[2].
-
The first rinsate is considered acutely hazardous and MUST be collected in your designated halogenated organic waste container[2][19]. Subsequent rinsates may also require collection depending on local regulations[2].
-
After triple rinsing and air-drying, deface the original label and puncture the container to prevent reuse[2]. It can then be disposed of as non-hazardous labware.
-
Step 5: Final Disposal
Final disposal must be handled by licensed professionals to ensure compliance and environmental safety.
-
Action: Contact your institution's EHS department or a licensed hazardous waste contractor to arrange for the pickup and disposal of the full waste container[2][16].
-
Prohibition: Never dispose of this compound, or solutions containing it, down the drain or in the regular trash[2][15]. This is illegal and environmentally irresponsible.
By adhering to this comprehensive, structurally-informed disposal plan, researchers can ensure they are managing this chemical waste in a manner that is safe, compliant, and scientifically sound.
References
- BenchChem. (n.d.). Proper Disposal of 2-Vinyl-1H-benzimidazole: A Guide for Laboratory Professionals.
- U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Chemistry World. (2008, December 9). EPA tweaks hazardous waste rules for academic labs.
- Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
- Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
- EPRA Journals. (n.d.). Sustainable Synthesis of Benzimidazoles via Solvent-Free Reactions Using Renewable Feedstocks.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Bucknell University. (2016, April 15). Hazardous Waste Segregation.
- MedchemExpress.com. (2025, October 18). Safety Data Sheet.
- Temple University. (2021, October). Chemical Waste Guideline: Halogenated Solvents in Laboratories.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Fisher Scientific. (2025, December 18). Safety Data Sheet: Imidazole-2-carboxaldehyde.
- Fisher Scientific. (n.d.). Safety Data Sheet: 2-Chlorobenzaldehyde.
- U.S. Environmental Protection Agency. (n.d.). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chlorobenzyl chloride, 98+%.
- CDH Fine Chemical. (n.d.). 2-Chloro Benzyl Chloride CAS No 611-19-8 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Fisher Scientific. (2025, May 1). Safety Data Sheet: 2-Chlorobenzyl chloride.
- Sigma-Aldrich. (n.d.). This compound.
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- Carl ROTH. (2020, January 30). Safety Data Sheet: Benzaldehyde.
- BenchChem. (n.d.). Proper Disposal of 9-ethyl-9H-carbazole-2-carbaldehyde: A Step-by-Step Guide for Laboratory Professionals.
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A Senior Application Scientist's Guide to Handling 1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde
Navigating the complexities of novel chemical entities requires a safety-first mindset grounded in a deep understanding of the molecule's structure and potential reactivity. This guide provides essential safety and handling protocols for 1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde, a compound featuring a benzimidazole core, an aldehyde functional group, and a chlorinated benzyl moiety. The procedures outlined below are designed to ensure the safety of laboratory personnel and the integrity of the research environment.
Hazard Assessment: A Triad of Structural Concerns
A thorough risk assessment is predicated on understanding the hazards posed by the distinct chemical features of this compound.
-
Benzimidazole Core: While the parent benzimidazole is of relatively low toxicity, derivatives can exhibit a range of biological activities and potential health effects.[1] It is prudent to treat all novel benzimidazole derivatives as potentially bioactive and handle them with care to avoid unnecessary exposure.
-
Aromatic Aldehyde Group: Aldehydes as a class are known for their potential to cause irritation to the skin, eyes, and respiratory system.[2][3] Some can also act as skin sensitizers. The reactivity of the aldehyde group necessitates careful handling to prevent inadvertent reactions.
-
Chlorinated Benzyl Group: The presence of a chlorinated aromatic ring is a significant consideration for both health and environmental safety. Organochlorine compounds can be persistent in the environment and often require specific disposal methods.[4][5] Furthermore, compounds like 2-chlorobenzaldehyde are classified as corrosive, causing severe skin burns and eye damage.[6]
Based on these structural analogs, this compound should be treated as a substance that is potentially harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[7]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is the most critical step in mitigating exposure risks. A comprehensive PPE strategy must be employed at all times when handling this compound.[8][9]
PPE Selection Framework
The following table summarizes the minimum required PPE for various laboratory operations involving this compound.
| Task | Gloves | Eye/Face Protection | Protective Clothing | Respiratory Protection |
| Weighing/Handling Solid | Double-glove (Nitrile) | Safety glasses with side shields & Face shield | Flame-resistant lab coat | Required if not in a fume hood |
| Preparing Solutions | Double-glove (Nitrile) | Chemical splash goggles & Face shield | Chemical-resistant apron over lab coat | Recommended (work in a fume hood) |
| Running Reactions/Transfers | Double-glove (Nitrile) | Chemical splash goggles | Chemical-resistant apron over lab coat | Not required if performed in a fume hood |
| Waste Disposal | Double-glove (Nitrile) | Chemical splash goggles | Chemical-resistant apron over lab coat | Not required if containers are sealed |
Detailed PPE Specifications:
-
Hand Protection: Wear two pairs of nitrile gloves. Nitrile provides good chemical resistance against a variety of organic substances.[10] The outer glove should be removed and disposed of immediately upon any known or suspected contact. Always inspect gloves for tears or punctures before use.
-
Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required.[10] When handling the solid compound outside of a containment system or when there is a risk of splashes (e.g., preparing solutions), chemical splash goggles in combination with a full-face shield are mandatory to protect against airborne particles and splashes.[11]
-
Protective Clothing: A flame-resistant lab coat should be worn and kept fully buttoned. For tasks involving larger quantities or a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[11] Full-length pants and closed-toe shoes are required at all times.
-
Respiratory Protection: All handling of the solid compound that may generate dust, and the preparation of solutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][7] If engineering controls are not available or are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used after a formal respiratory protection program has been established.[10]
Caption: PPE selection workflow based on engineering controls and task-specific risks.
Operational and Disposal Plan
A systematic approach to handling and disposal is crucial to prevent contamination and ensure environmental compliance.
Handling and Storage Protocol
-
Preparation: Designate a specific area within a chemical fume hood for handling the compound. Ensure that an eyewash station and safety shower are readily accessible.[2]
-
Handling the Solid:
-
Perform all weighing and transfers of the solid material within the fume hood.
-
Use anti-static weigh boats or paper to prevent dispersal of the powder.
-
Handle the compound gently to avoid creating dust.
-
-
Preparing Solutions:
-
Add the solid compound to the solvent slowly to avoid splashing.
-
If the dissolution is exothermic, use an ice bath for cooling.
-
-
Storage:
-
Store the compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[6]
-
Studies on similar benzimidazole derivatives suggest that storage at -20°C can be effective for long-term stability of solutions.[12]
-
Spill Management
In the event of a small spill within the fume hood:
-
Alert Personnel: Inform others in the immediate area.
-
Containment: Absorb liquids with a non-reactive absorbent material like vermiculite or sand. For solids, gently cover with the absorbent material.
-
Collection: Carefully sweep or scoop the contaminated material into a designated hazardous waste container. Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
PPE Disposal: Dispose of all contaminated PPE as hazardous waste.
Waste Disposal Plan
This compound is a chlorinated organic substance and must be disposed of as hazardous waste. Under no circumstances should this chemical or its solutions be poured down the drain. [4][5]
-
Waste Segregation: All waste contaminated with this compound must be collected in a dedicated, properly labeled "Halogenated Organic Waste" container.[13]
-
Waste Streams:
-
Solid Waste: Collect unused compound, contaminated weigh boats, gloves, and absorbent materials in a clearly labeled, sealed plastic bag or container.
-
Liquid Waste: Collect all solutions and reaction mixtures containing the compound in a dedicated, sealed, and secondarily contained waste bottle labeled "Halogenated Organic Liquid Waste."
-
-
Labeling: The waste container label must include:
-
The words "Hazardous Waste"
-
The full chemical name: this compound
-
An indication of the major solvents present
-
The associated hazards (e.g., Irritant, Environmental Hazard)
-
-
Disposal: Adhere to your institution's hazardous waste disposal procedures. Arrange for pickup by the Environmental Health & Safety (EHS) department.
Caption: Waste segregation and disposal workflow for laboratory chemical waste.
References
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Guide to Laboratory Sink/Sewer Disposal of Wastes. Office of Clinical and Research Safety. [Link]
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Laboratory chemical waste. Water Corporation. [Link]
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Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. CDC. [Link]
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Personal Protective Equipment (PPE). CHEMM. [Link]
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Personal Protective Equipment. US EPA. [Link]
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Treatment and disposal of chemical wastes in daily laboratory work. GIT Laboratory Journal. [Link]
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Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara. [Link]
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Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. PubMed. [Link]
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Laboratory chemical waste disposal guidelines. University of Otago. [Link]
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5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]
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MATERIAL SAFETY DATA SHEET for BENZIMIDAZOLE. Oxford Lab Fine Chem LLP. [Link]
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Safety Data Sheet for Benzaldehyde. Chemos GmbH & Co.KG. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
